Product packaging for (3-Aminophenyl)methanesulfonamide(Cat. No.:CAS No. 344750-15-8)

(3-Aminophenyl)methanesulfonamide

Cat. No.: B124046
CAS No.: 344750-15-8
M. Wt: 186.23 g/mol
InChI Key: STKNXTNVBKLVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Aminophenyl)methanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B124046 (3-Aminophenyl)methanesulfonamide CAS No. 344750-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNXTNVBKLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344750-15-8
Record name (3-aminophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Aminophenyl)methanesulfonamide: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Power of a Versatile Scaffolding

(3-Aminophenyl)methanesulfonamide, bearing the CAS number 37045-73-1, is a deceptively simple molecule that has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features—a primary aromatic amine and a methanesulfonamide group—offer medicinal chemists a versatile platform for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 37045-73-1[1]
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [2]
Melting Point 117-121 °C[3]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in DMSO and methanol

Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of this compound is the reduction of its nitro precursor, N-(3-nitrophenyl)methanesulfonamide. This process is a foundational reaction in many synthetic campaigns.

Experimental Protocol: Reduction of N-(3-nitrophenyl)methanesulfonamide

Objective: To synthesize this compound via the reduction of N-(3-nitrophenyl)methanesulfonamide using iron powder in the presence of a proton source.

Materials:

  • N-(3-nitrophenyl)methanesulfonamide

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(3-nitrophenyl)methanesulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq).[4]

  • Add a solvent mixture of methanol and water (e.g., 2:1 v/v).[4]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[4]

  • Concentrate the filtrate under reduced pressure to remove the methanol.[4]

  • Dilute the aqueous residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[4]

G cluster_synthesis Synthesis Workflow Start N-(3-nitrophenyl)methanesulfonamide + Fe, NH4Cl Reaction Reflux in MeOH/H2O Start->Reaction Reduction Workup Filtration through Celite® Reaction->Workup Removal of Iron Salts Extraction Ethyl Acetate Extraction Workup->Extraction Isolation Purification Column Chromatography Extraction->Purification Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A self-validating protocol requires rigorous characterization of the synthesized product to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and methyl protons of the sulfonamide group (a singlet around 2.9-3.1 ppm).[5]
¹³C NMR Aromatic carbon signals (in the range of 110-150 ppm) and a signal for the methyl carbon of the sulfonamide group.[5]
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1320 cm⁻¹ and 1150 cm⁻¹, respectively), and aromatic C-H stretching.[5]
Mass Spec (ESI-MS) A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the loss of SO₂.[6][7]

The Strategic Role in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value therapeutic agents, particularly kinase inhibitors. The primary amine serves as a key handle for introducing diverse pharmacophores, while the methanesulfonamide group can participate in crucial hydrogen bonding interactions with target proteins.

Case Study: Synthesis of a Dasatinib Intermediate Analogue

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] While the direct synthesis of Dasatinib from this compound is not the primary patented route, the structural motif is highly relevant, and analogous intermediates can be readily prepared. The following workflow illustrates a plausible synthetic route to a key intermediate for Dasatinib analogues.

G cluster_drug_synthesis Synthesis of a Dasatinib Analogue Intermediate Start This compound Coupling React with a substituted 2-chlorothiazole-5-carbonyl chloride Start->Coupling Amide Bond Formation Intermediate N-(3-(methylsulfonamidomethyl)phenyl)-2-substituted-thiazole-5-carboxamide Coupling->Intermediate Final_Product Further elaboration to Dasatinib Analogue Intermediate->Final_Product Subsequent Steps

Caption: A plausible synthetic route to a Dasatinib analogue intermediate.

The Targeted Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many kinase inhibitors derived from sulfonamide scaffolds target Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[9] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

CDK4 and CDK6, in complex with Cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[10] They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[11] Inhibitors of CDK4/6 can block this process, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.

G cluster_pathway CDK4/6 Signaling Pathway and Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Complex Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activation Inhibitor CDK4/6 Inhibitor (e.g., Dasatinib Analogue) Inhibitor->CyclinD_CDK46 Inhibition

Caption: Inhibition of the CDK4/6 pathway by a targeted kinase inhibitor.

Analytical Methodologies: Ensuring Purity and Quality

The purity of this compound is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this and related compounds.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound using a validated RP-HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample solution by dissolving a known amount of the synthesized material in the same solvent.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Conclusion: A Foundation for Future Drug Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unassuming structure provides a robust and versatile starting point for the synthesis of a new generation of targeted therapeutics. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the ongoing quest for novel and effective medicines. The protocols and insights provided in this guide serve as a foundational resource for harnessing the power of this pivotal molecule in the advancement of medicinal chemistry.

References

  • Bristol-Myers Squibb Company. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.
  • Chen, B. (2013). Synthesis process of dasatinib and intermediate thereof.
  • Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Aminophenyl)methanesulfonamide. SCBT.
  • Lombardo, F., et al. (2004).
  • Sigma-Aldrich. (n.d.). N-(3-Aminophenyl)methanesulfonamide.
  • ChemicalBook. (n.d.). N-(3-Aminophenyl)methanesulfamide.
  • Fu, W. C., & Jamison, T. F. (2019).
  • Lichtman, M. A., & Lieveld, J. L. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Journal of Drug Design and Medicinal Chemistry, 3(2), 27-31.
  • Liu, X., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central.
  • Alsughayer, A., et al. (2011). 1H NMR and 13C NMR of the prepared compounds.
  • Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.
  • PubChem. (n.d.). (3-Aminophenyl)methanesulfonyl amide.
  • Smaill, J. B., et al. (2000). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
  • Ciaffara, V., et al. (2021).
  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed.
  • Asquith, C. R. M., et al. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. PubMed.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Method for synthesizing Imatinib. U.S.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Chowdhury, S. K., & Gauthier, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • Chemistry LibreTexts. (2023).
  • The Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm).
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • MDPI. (n.d.).
  • Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • CymitQuimica. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonylamino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-(methylsulfonylamino)aniline, a key building block in modern medicinal chemistry. Also known as N-(3-aminophenyl)methanesulfonamide, this compound is integral to the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1] This document details a robust and scalable synthetic route, outlines a systematic characterization workflow, and provides expert insights into the critical experimental parameters and underlying chemical principles. It is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical research and development.

Introduction: Significance and Applications

3-(Methylsulfonylamino)aniline (Figure 1) is an aromatic amine featuring a methanesulfonamide group at the meta-position relative to the primary amino group. This specific arrangement of functional groups imparts unique physicochemical properties that are highly desirable in drug design. The sulfonamide moiety is a versatile functional group known for its ability to form strong hydrogen bonds and interact with biological targets.[2][3] Its presence can enhance aqueous solubility and metabolic stability, crucial attributes for therapeutic agents.

Figure 1: Chemical Structure of 3-(Methylsulfonylamino)aniline

Synonyms: N-(3-Aminophenyl)methanesulfonamide, 3-N-(Methylsulfonyl)aminoaniline[4] Molecular Formula: C₇H₁₀N₂O₂S[4][5] Molecular Weight: 186.23 g/mol [4][5]

The compound serves as a pivotal intermediate in the synthesis of numerous targeted therapies. Its structural motif is found in drugs designed to treat neurological disorders, infectious diseases, and various cancers.[1] The strategic placement of the amino and sulfonamido groups allows for sequential, regioselective functionalization, making it a valuable scaffold for building complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

While several synthetic pathways to 3-(methylsulfonylamino)aniline exist, a highly reliable and commonly employed method involves a two-step sequence starting from 3-nitroaniline. This route is favored due to the ready availability of the starting material, high yields, and straightforward purification procedures.

The core logic of this strategy is as follows:

  • Sulfonylation: The amino group of 3-nitroaniline is reacted with methanesulfonyl chloride. This step introduces the desired methanesulfonyl group.

  • Reduction: The nitro group of the resulting N-(3-nitrophenyl)methanesulfonamide intermediate is selectively reduced to a primary amine, yielding the final product.

This approach is strategically sound because the highly deactivating nitro group directs the incoming electrophile (methanesulfonyl chloride) to the amino group. Subsequent reduction of the nitro group is a well-established and efficient transformation.

Synthesis_Workflow Start 3-Nitroaniline Step1 Step 1: Sulfonylation Reagents: Methanesulfonyl Chloride, Pyridine (or other base) Start->Step1 Intermediate N-(3-Nitrophenyl)methanesulfonamide Step1->Intermediate Step2 Step 2: Nitro Reduction Reagents: Fe/NH4Cl or Pd/C, H2 Intermediate->Step2 Product 3-(Methylsulfonylamino)aniline Step2->Product

Diagram 1: General workflow for the synthesis of 3-(Methylsulfonylamino)aniline.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis and purification of 3-(methylsulfonylamino)aniline.

Step 1: Synthesis of N-(3-Nitrophenyl)methanesulfonamide

Causality: This is an electrophilic substitution reaction on the nitrogen of the aniline. Methanesulfonyl chloride is the electrophile. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct. Le Châtelier's principle dictates that removing a product (HCl) drives the reaction to completion.

Protocol:

  • To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add pyridine (1.2 eq) slowly.

  • While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Caution: The reaction is exothermic, and methanesulfonyl chloride is corrosive.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)methanesulfonamide, which can be used in the next step without further purification or can be recrystallized from ethanol.

Step 2: Synthesis of 3-(Methylsulfonylamino)aniline

Causality: This step involves the reduction of an aromatic nitro group to a primary amine. Several methods are effective, but reduction with iron powder in the presence of an acidic catalyst like ammonium chloride is a cost-effective and scalable "Béchamp reduction" variant.[5] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner reaction profile, often leading to higher purity.[6]

Protocol (Using Iron/Ammonium Chloride):

  • Create a suspension of N-(3-nitrophenyl)methanesulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[5]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 2-4 hours.[5] Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.[5]

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous residue with ethyl acetate and wash with water and then brine.[5]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 20% to 40%) to afford 3-(methylsulfonylamino)aniline as a solid.[5] A typical yield for this process is around 69%.[5]

Characterization and Quality Control

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized 3-(methylsulfonylamino)aniline. A multi-technique approach ensures a self-validating system of analysis.

Characterization_Logic cluster_techniques Analytical Techniques cluster_properties Confirmed Properties Product Final Product: 3-(Methylsulfonylamino)aniline NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR MP Melting Point Analysis Product->MP Structure Molecular Structure (Connectivity) NMR->Structure Identity Molecular Weight & Formula MS->Identity FunctionalGroups Functional Groups (N-H, S=O, etc.) IR->FunctionalGroups Purity Purity & Physical State MP->Purity

Diagram 2: Logic of analytical techniques for comprehensive product characterization.

Physical Properties

A summary of the key physical properties is presented in Table 1. The melting point is a quick and effective indicator of purity; a sharp melting range close to the literature value suggests a high-purity compound.

Table 1: Physicochemical Properties of 3-(Methylsulfonylamino)aniline

PropertyValueReference(s)
AppearanceOrange to yellow solid[5]
Melting Point117-121 °C[5]
Molecular FormulaC₇H₁₀N₂O₂S[5]
Molecular Weight186.23 g/mol [5]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. The aromatic region (typically 6.5-7.5 ppm) will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. A singlet corresponding to the three methyl protons of the sulfonamide group is expected around 2.8-3.0 ppm.[7] The protons of the two N-H groups will appear as broad singlets.

¹³C NMR spectroscopy provides information on the carbon skeleton. Aromatic carbons typically resonate between 110-150 ppm, while the methyl carbon of the sulfonamide group will appear significantly upfield.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for confirming the presence of key functional groups.

Table 2: Key IR Absorption Bands for 3-(Methylsulfonylamino)aniline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300-3200N-H StretchSulfonamide (-SO₂NH-)
~1340 & ~1160S=O Stretch (asymmetric & symmetric)Sulfonamide (-SO₂-)
1620-1580N-H BendPrimary Amine (-NH₂)
1220-1020C-N StretchAryl-N and Alkyl-N

Note: These ranges are approximate. Specific values are dependent on the sample state (e.g., KBr pellet, Nujol mull).[7][8]

4.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For 3-(methylsulfonylamino)aniline, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 186 or 187, respectively, corresponding to its molecular weight of 186.23.[5]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • 3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9]

  • Methanesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water.

  • Iron Powder: Flammable solid.

  • 3-(Methylsulfonylamino)aniline: May cause skin, eye, and respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route for 3-(methylsulfonylamino)aniline, a compound of significant interest to the pharmaceutical industry. By following the outlined two-step synthesis involving sulfonylation of 3-nitroaniline and subsequent nitro group reduction, researchers can obtain high-purity material. The comprehensive characterization workflow, employing NMR, IR, MS, and melting point analysis, provides a robust system for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • (3-Aminophenyl)methanesulfonyl amide | C7H9N2O2S-. PubChem.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
  • Tables For Organic Structure Analysis. University of Colorado Boulder.
  • 3-Nitroaniline. Wikipedia.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Methane sulfonamide. NIST WebBook.
  • Synthesis of 3-methyl-2-nitroaniline. PrepChem.com.
  • Process to prepare sulfonamides. Google Patents.
  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube.
  • Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. ResearchGate.
  • Synthesis method of substituted nitroaniline. Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • Mild Sulfonylation of Anilines. ChemistryViews.
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.
  • Synthesis method of aniline compound. Google Patents.
  • 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | C14H13N3O5S. PubChem.
  • 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem Laboratory Chemicals.
  • Methanesulfonamide | CH5NO2S. PubChem.
  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting. Doc Brown's Chemistry.
  • N-(3-Iodophenyl)methanesulfonamide - Optional[FTIR] - Spectrum. SpectraBase.
  • 3-Aminoacetophenone. NIST WebBook.

Sources

An In-depth Technical Guide to the Solubility and Stability of (3-Aminophenyl)methanesulfonamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (3-Aminophenyl)methanesulfonamide

This compound, a molecule of significant interest in medicinal chemistry and drug development, presents a unique scaffold for the synthesis of novel therapeutic agents. Its chemical structure, featuring both an aromatic amine and a methanesulfonamide group, imparts a distinct set of physicochemical properties that are critical to understand for its effective application. This guide provides a comprehensive exploration of the solubility and stability of this compound, offering field-proven insights and detailed methodologies to empower researchers in harnessing its full potential. A thorough grasp of these characteristics is paramount for optimizing formulation strategies, ensuring product integrity, and ultimately, accelerating the journey from laboratory discovery to clinical application.

Physicochemical Properties: A Foundation for Understanding

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Melting Point 117-121 °CSigma-Aldrich
Predicted LogP 0.4ChemAxon
Predicted pKa (Acidic) ~9.5 (Sulfonamide NH)ACD/Labs Percepta
Predicted pKa (Basic) ~4.2 (Aniline NH₂)ACD/Labs Percepta

Solubility Profile: Navigating the Solvent Landscape

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphiprotic nature, stemming from the acidic sulfonamide proton and the basic aromatic amine, dictates a pH-dependent aqueous solubility.

Aqueous Solubility: The Influence of pH

The aqueous solubility of this compound is intrinsically linked to the pH of the medium. The molecule possesses two ionizable groups: the weakly acidic sulfonamide (-SO₂NH-) and the weakly basic aromatic amine (-NH₂).

  • In acidic conditions (pH < pKa of the amine): The amino group becomes protonated (-NH₃⁺), forming a more water-soluble cationic species.

  • In alkaline conditions (pH > pKa of the sulfonamide): The sulfonamide group loses its proton, forming a more water-soluble anionic species.

  • At the isoelectric point (pI): The molecule exists predominantly in its neutral, zwitterionic form, which typically exhibits the lowest aqueous solubility.

The Henderson-Hasselbalch equation can be utilized to approximate the solubility at a given pH, provided the intrinsic solubility (solubility of the neutral species) and the pKa values are known. Due to the lack of specific experimental data, a qualitative representation of the pH-solubility profile is presented below.

pH_Solubility_Profile cluster_0 pH-Solubility Profile of this compound cluster_1 pH Axis a b a->b Increasing Solubility (Cationic Species) c b->c Decreasing Solubility d c->d Increasing Solubility (Anionic Species) p1 Acidic pH p2 Isoelectric Point (pI) p3 Alkaline pH

Caption: Predicted pH-solubility profile of this compound.

Solubility in Organic Solvents

Predicting solubility in organic solvents can be approached using the Hildebrand solubility parameter. Generally, "like dissolves like." Solvents with solubility parameters similar to that of this compound are expected to be better solvents. Given its polar nature, it is anticipated to have higher solubility in polar organic solvents.

Predicted Solubility in Common Organic Solvents:

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2pH-dependentHigh polarity, hydrogen bonding capacity.
Methanol 5.1SolublePolar protic solvent, capable of hydrogen bonding.
Ethanol 4.3Moderately SolubleLess polar than methanol.
Acetone 5.1SolublePolar aprotic solvent.
Acetonitrile 5.8SolublePolar aprotic solvent.
Dichloromethane 3.1Sparingly SolubleLower polarity.
Toluene 2.4Poorly SolubleNon-polar solvent.
Hexane 0.1InsolubleNon-polar solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water at various pH values, methanol, ethanol, etc.).

    • Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to reach equilibrium. It is crucial to experimentally determine the time required to reach equilibrium by sampling at different time points.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[1]

Typical Stress Conditions for this compound:

Stress ConditionTypical ProtocolRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-72 hoursTo assess susceptibility to degradation in acidic environments.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-72 hoursTo evaluate stability in alkaline conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24-72 hoursTo determine susceptibility to oxidation.
Thermal Degradation Solid-state at 80°C for 72 hoursTo assess the impact of heat on the solid form.
Photostability Exposure to light (ICH Q1B guidelines)To evaluate sensitivity to light exposure.
Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of sulfonamides, several degradation routes can be postulated.[2]

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-aminobenzenesulfonic acid and methylamine.

  • Oxidation: The aromatic amine is a primary site for oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products.

  • Photodegradation: Aromatic amines are often sensitive to light, which can induce oxidation and other complex degradation reactions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 3-Aminobenzenesulfonic acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 Methylamine parent->hydrolysis_product2 Acid/Base oxidation_product1 Nitroso derivative parent->oxidation_product1 Oxidizing Agent (e.g., H₂O₂) photo_product Complex colored degradants parent->photo_product Light (UV/Vis) oxidation_product2 Nitro derivative oxidation_product1->oxidation_product2 HPLC_Workflow start Sample Preparation (Dilution, Filtration) hplc HPLC System (Pump, Injector, Column, Detector) start->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration, Quantification) data->analysis report Reporting (Concentration, Purity) analysis->report

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-Aminophenyl)methanesulfonamide (CAS No: 37045-73-1; Molecular Formula: C₇H₁₀N₂O₂S; Molecular Weight: 186.23 g/mol ).[1][2][3][4] As a key intermediate in the synthesis of various biologically and pharmacologically active molecules, rigorous structural confirmation and purity assessment are paramount.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring a comprehensive understanding for its application in a research setting.

Structural Elucidation: A Multi-Technique Approach

The unambiguous identification of a chemical entity like N-(3-Aminophenyl)methanesulfonamide relies not on a single analytical technique, but on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

By combining these techniques, we can construct a self-validating system for structural confirmation, moving from the empirical formula to a complete and verified molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N-(3-Aminophenyl)methanesulfonamide, both ¹H and ¹³C NMR provide critical data points for confirming the arrangement of its aromatic and aliphatic components.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and the proximity of neighboring protons. The spectrum is typically acquired in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound without introducing interfering proton signals and allows for the observation of exchangeable protons (N-H).

Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Field Insights
a ~9.35Broad Singlet1HSO₂NH The sulfonamide proton is acidic and deshielded by the adjacent sulfonyl group. Its broadness and variable chemical shift are due to hydrogen bonding and chemical exchange with trace water in the solvent.
b ~7.00Triplet1HAr-H (C5)This proton is coupled to the protons at C4 and C6, resulting in a triplet. Its downfield shift is characteristic of aromatic protons.
c ~6.65Singlet (Broad)1HAr-H (C2)This proton is adjacent to both the amino and sulfonamide groups. Its proximity to two substituents often results in a more distinct, less coupled signal, appearing as a broad singlet or a finely split triplet.
d ~6.50Doublet of Doublets2HAr-H (C4, C6)These protons are chemically similar and couple to the proton at C5, appearing in a complex region of the spectrum.
e ~5.15Broad Singlet2HNH₂ The primary amine protons are exchangeable and appear as a broad singlet. The exact chemical shift is highly dependent on concentration and temperature.
f ~2.95Singlet3HCH₃ The three methyl protons are equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The electron-withdrawing sulfonyl group shifts this signal downfield relative to a standard alkane methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-(3-Aminophenyl)methanesulfonamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Shimming & Locking: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are standard parameters.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the peaks to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

While ¹H NMR maps the proton environment, ¹³C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra require more scans to achieve a good signal-to-noise ratio. Spectra are typically acquired with broadband proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum by removing C-H coupling.

Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentCausality & Field Insights
~148.5C -NH₂ (C3)The carbon directly attached to the electron-donating amino group is significantly deshielded and appears furthest downfield among the aromatic carbons.
~141.0C -NHSO₂ (C1)The carbon attached to the sulfonamide group is also deshielded due to the inductive effect of the nitrogen and sulfonyl group.
~129.5C H (C5)A standard aromatic C-H carbon. Its chemical shift is influenced by the meta-position of the two substituents.
~111.0C H (C6)This carbon is ortho to the electron-donating amino group, causing it to be shielded and shifted upfield.
~108.0C H (C4)This carbon is para to the sulfonamide group and ortho to the amino group, leading to significant shielding.
~105.0C H (C2)This carbon is ortho to both the amino and sulfonamide groups, resulting in the most shielded position among the aromatic carbons.
~40.0C H₃The methyl carbon of the methanesulfonamide group. Its chemical shift is typical for a methyl group attached to a sulfonyl moiety. The exact shift can be solvent-dependent.[5]

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityCausality & Field Insights
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium-StrongThe presence of two distinct peaks in this region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching modes.
3300 - 3250N-H StretchSulfonamide (-SO₂NH-)MediumThis single, often broad peak is characteristic of the N-H bond in the secondary sulfonamide group. It can be broadened by hydrogen bonding.
3100 - 3000C-H StretchAromaticMedium-WeakThese absorptions just above 3000 cm⁻¹ confirm the presence of C-H bonds on the phenyl ring.
2980 - 2850C-H StretchAliphatic (-CH₃)WeakThese absorptions just below 3000 cm⁻¹ are due to the C-H stretching in the methyl group.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)StrongThe in-plane bending vibration of the primary amine group is a strong and reliable indicator of its presence.
~1340S=O Asymmetric StretchSulfonamide (-SO₂NH-)StrongThe asymmetric stretch of the S=O bonds is one of the most intense and characteristic peaks for a sulfonamide.
~1160S=O Symmetric StretchSulfonamide (-SO₂NH-)StrongThe corresponding symmetric stretch of the S=O bonds provides a second, equally strong confirmation of the sulfonamide group.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of N-(3-Aminophenyl)methanesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and analyzing an FT-IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information based on how the molecule fragments under energetic conditions. For N-(3-Aminophenyl)methanesulfonamide, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI)

The molecular formula C₇H₁₀N₂O₂S corresponds to a monoisotopic mass of 186.05 Da. The mass spectrum will show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 186.

Key Fragmentation Pathways:

The structure of N-(3-Aminophenyl)methanesulfonamide allows for several predictable fragmentation patterns which serve as diagnostic indicators.

m/zIon StructureFragmentation PathwayCausality & Field Insights
186 [C₇H₁₀N₂O₂S]⁺˙Molecular Ion [M]⁺˙ The parent peak, representing the intact molecule with one electron removed. Its presence confirms the molecular weight.
107 [C₆H₇N₂]⁺[M - •CH₃SO₂]⁺ Cleavage of the N-S bond, with the loss of a methanesulfonyl radical (mass 79). This is a common and diagnostic fragmentation for N-arylsulfonamides.
122 [C₇H₁₀N₂]⁺˙[M - SO₂]⁺˙ Loss of a neutral sulfur dioxide molecule (mass 64). This rearrangement and fragmentation is characteristic of sulfonamides and provides strong evidence for this functional group.
92 [C₆H₆N]⁺[107 - •CH₃]⁺ or [122 - N₂H₂]⁺ A common fragment in aniline-containing compounds, often arising from the loss of HCN from the aminophenyl cation.
79 [CH₃SO₂]⁺Methanesulfonyl cation Cleavage of the N-S bond, resulting in the detection of the methanesulfonyl fragment itself.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample (microgram quantities) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion ([M]⁺˙).

  • Fragmentation: The excess energy in the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and interpreting an EI mass spectrum.

Conclusion: A Cohesive Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of N-(3-Aminophenyl)methanesulfonamide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents on the phenyl ring. FT-IR spectroscopy verifies the presence of the key amine and sulfonamide functional groups through their characteristic vibrations. Finally, mass spectrometry confirms the correct molecular weight and provides further structural evidence through predictable and diagnostic fragmentation patterns. Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and characterization in any research or development setting.

References

  • PubChem. (3-Aminophenyl)methanesulfonyl amide | CID 86660187. [Link]
  • MDPI.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

The Dawn of a Medical Revolution: An In-Depth Technical Guide to the Discovery and History of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A World Before Antibiotics

Prior to the 1930s, the medical community stood largely defenseless against bacterial infections. Simple wounds could lead to fatal sepsis, and diseases like pneumonia, meningitis, and puerperal fever claimed countless lives. The concept of chemotherapy, the use of chemical agents to selectively target and destroy pathogens without harming the host, was still in its infancy. This guide delves into the groundbreaking discovery and development of sulfonamides, the first class of synthetic antimicrobial agents to be widely and effectively used, marking a pivotal moment in the history of medicine and paving the way for the antibiotic era.

The Serendipitous Discovery of Prontosil: A Paradigm Shift in Chemotherapy

The journey of sulfonamides began not in a medical laboratory, but in the industrial heart of Germany at I.G. Farben. There, a team of chemists, including Fritz Mietzsch and Joseph Klarer, were synthesizing a range of azo dyes. The prevailing theory at the time, championed by Paul Ehrlich, was that dyes which selectively stained bacteria could potentially be modified to carry toxic payloads to these microorganisms.[1]

Under the direction of Gerhard Domagk, a physician and researcher at I.G. Farben, these newly synthesized dyes were systematically screened for their antibacterial properties.[2] Domagk’s approach was rooted in a deep understanding of in vivo systems; he recognized that the true efficacy of a compound could only be determined within a living organism, where metabolic processes could alter its activity.[3] This conviction proved to be crucial.

In 1932, a bright red dye, named Prontosil rubrum, was synthesized.[2] While initial in vitro tests showed little to no effect against bacteria in a culture dish, Domagk's in vivo experiments in mice infected with lethal doses of Streptococcus yielded astonishing results.[4] Mice treated with Prontosil survived, while the untreated control group succumbed to the infection.[4] This marked the first time a synthetic compound demonstrated such a dramatic and systemic antibacterial effect.

The profound implications of this discovery were tragically and personally underscored for Domagk when his own daughter contracted a severe streptococcal infection from a needle prick.[5] Facing the grim possibility of amputation and even death, Domagk administered Prontosil, leading to her full recovery.[5] This personal success story, though not initially published, solidified his belief in the drug's potential. Domagk's seminal paper, "A Contribution to the Chemotherapy of Bacterial Infections," was finally published in 1935, officially introducing the world to the first "miracle drug."[4] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

Experimental Protocol: Domagk's In Vivo Mouse Protection Test (Reconstructed)

This protocol is a reconstruction of the pivotal experiments that demonstrated the in vivo efficacy of Prontosil.

Objective: To determine the protective effect of Prontosil against a lethal bacterial infection in a murine model.

Methodology:

  • Inoculum Preparation: A virulent strain of Streptococcus pyogenes is cultured in a suitable broth medium. The bacterial suspension is then diluted to a concentration known to be lethal in mice (a predetermined LD100).

  • Animal Model: A cohort of healthy mice of similar age and weight are used.

  • Infection: All mice in the cohort are infected with the lethal dose of S. pyogenes via intraperitoneal injection.

  • Treatment and Control Groups:

    • Treatment Group: A subset of the infected mice is administered an oral dose of Prontosil solution.

    • Control Group: The remaining infected mice receive a placebo (e.g., sterile water or saline) and serve as the untreated control.

  • Observation: All mice are observed over a period of several days. Key observations include signs of illness (e.g., lethargy, ruffled fur) and mortality.

  • Endpoint: The primary endpoint is survival. The number of surviving mice in the treatment and control groups is recorded.

Expected Results (based on Domagk's findings):

GroupTreatmentOutcome
1ProntosilSurvival
2PlaceboDeath

Causality of Experimental Choices:

  • In Vivo Model: The use of a living animal model was paramount. Domagk's insight was that the compound might be metabolized into an active form within the body, a hypothesis that proved to be correct.[3]

  • Lethal Infection Model: The use of a lethal dose of bacteria provided a clear and unambiguous endpoint (survival vs. death), leaving no doubt as to the compound's efficacy.

  • Control Group: The inclusion of an untreated control group was essential to demonstrate that the observed survival in the treatment group was a direct result of the Prontosil administration and not due to spontaneous recovery or other factors.

From Prodrug to Active Principle: The Unveiling of Sulfanilamide

While Prontosil was a clinical triumph, a puzzling observation remained: its lack of in vitro activity.[2] This mystery was solved in 1935 by a team of French researchers at the Pasteur Institute led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug.[6] In the body, the azo bond of the Prontosil molecule is cleaved by reductases, releasing the active antibacterial agent: para-aminobenzenesulfonamide, or sulfanilamide.[6]

This discovery was a watershed moment for several reasons. Firstly, it explained the discrepancy between the in vivo and in vitro results. Secondly, and more importantly from a pharmaceutical perspective, sulfanilamide was a much simpler molecule that had been first synthesized in 1908 and was not under patent. This opened the floodgates for widespread research and development of sulfonamide derivatives by various pharmaceutical companies.

Experimental Workflow: The Conversion of Prontosil to Sulfanilamide

The following diagram illustrates the metabolic activation of Prontosil to the therapeutically active sulfanilamide.

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Sulfanilamide Sulfanilamide (Active Drug) Prontosil->Sulfanilamide Azo Reductases (in vivo) Inactive_Metabolite Inactive Metabolite Prontosil->Inactive_Metabolite Azo Reductases (in vivo)

Caption: Metabolic activation of Prontosil to sulfanilamide.

The Mechanism of Action: A Tale of Molecular Mimicry

The elucidation of sulfanilamide's mechanism of action in 1940 by Donald Woods and Paul Fildes provided the first clear example of rational drug design based on the inhibition of a specific metabolic pathway. They observed that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA). This led to the groundbreaking hypothesis that sulfanilamide acts as a competitive antagonist of PABA.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[7] PABA is an essential precursor in the bacterial synthesis of dihydrofolic acid, a key intermediate in the production of purines and pyrimidines, the building blocks of DNA and RNA.[7] The enzyme responsible for incorporating PABA into dihydrofolic acid is dihydropteroate synthase (DHPS).[8]

Due to its structural similarity to PABA, sulfanilamide competitively inhibits DHPS, blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth and replication.[7] This bacteriostatic action allows the host's immune system to clear the infection. The selective toxicity of sulfonamides is due to the fact that mammalian cells lack the DHPS enzyme and instead utilize pre-formed folic acid from their diet.[8]

Signaling Pathway: Inhibition of Folic Acid Synthesis

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Folic_Acid_Pathway cluster_bacteria Bacterial Cell Pteridine Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase DNA_RNA DNA, RNA, Amino Acids THF->DNA_RNA One-carbon transfers Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Sulfonamide_Resistance cluster_bacterium Bacterial Cell Chromosome Bacterial Chromosome (folP gene) DHPS_sensitive Sulfonamide-Sensitive DHPS Chromosome->DHPS_sensitive Transcription & Translation Plasmid Plasmid (sul1/sul2 genes) DHPS_resistant Sulfonamide-Resistant DHPS Plasmid->DHPS_resistant Transcription & Translation Folic_Acid_Pathway Folic Acid Synthesis DHPS_sensitive->Folic_Acid_Pathway DHPS_resistant->Folic_Acid_Pathway DHPS_resistant->Folic_Acid_Pathway Bypass Sulfonamide Sulfonamide Sulfonamide->DHPS_sensitive Inhibition

Caption: Plasmid-mediated sulfonamide resistance mechanism.

Lasting Legacy and Modern Applications

Although the advent of penicillin and other, more potent antibiotics in the following decades led to a decline in the use of sulfonamides as first-line agents for many infections, their importance cannot be overstated. They were the first drugs to provide a truly effective systemic treatment for bacterial diseases and, in doing so, they fundamentally changed the practice of medicine.

Today, sulfonamides still hold a significant place in the therapeutic arsenal. They are commonly used in combination with trimethoprim (which inhibits a subsequent step in the folic acid pathway), a synergistic pairing that is effective against a broad range of pathogens and is a treatment of choice for urinary tract infections and Pneumocystis jirovecii pneumonia. Furthermore, the sulfonamide chemical scaffold has proven to be a versatile platform for the development of drugs with other therapeutic applications, including diuretics, antidiabetic agents, and anti-inflammatory drugs.

Conclusion

The discovery of sulfonamides was a landmark achievement in the history of medicine. It was a triumph of systematic, in vivo screening and a testament to the importance of understanding the metabolic fate of drugs. The subsequent elucidation of their mechanism of action ushered in an era of rational drug design, while the inevitable emergence of resistance provided early and enduring lessons in the ongoing battle between humans and microbial pathogens. For researchers and drug development professionals, the story of sulfonamides remains a powerful case study in innovation, perseverance, and the intricate interplay between chemistry, biology, and clinical medicine.

References

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes.
  • Çetinkaya, E., & Özdemir, H. H. (2011). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of the Serbian Chemical Society, 76(11), 1505-1516.
  • Venkatesan, M., Fruci, M. J., Verellen, L., Wright, G. D., & Berghuis, A. M. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • van der Meer, J. W. M. (2017). Different roads to discovery; Prontosil (hence sulfa drugs) and penicillin (hence β-lactams). Clinical Microbiology and Infection, 23(10), 697-701.
  • How bacteria resist the oldest class of synthetic antibiotics. (2023, July 10). Nature Research Communities.
  • El-Sayed, N. N. E., Al-Ghorbani, M., & Abbas, S. E. S. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701.
  • Wang, S., Lv, L., Wang, S., Zhang, R., & Wang, S. (2018). Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China. Frontiers in Microbiology, 9, 2157.
  • Zmantar, T., Chaabouni, Y., Essoussi, A. S., Miladi, H., Ben Slama, R., Bakhrouf, A., & Chaieb, K. (2015). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 7(12), 844-850.
  • Prajapati, S. M., Patel, K. D., & Vekariya, R. J. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research, 11(04), 01-18.
  • Bean, D. C., Livermore, D. M., & Hall, L. M. C. (2009). Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence. Antimicrobial Agents and Chemotherapy, 53(3), 1088–1093.
  • Fischer, H. (2022, May 23). Dr. Gerhard Domagk and prontosil: Dyeing beats dying. Hektoen International.
  • Hager, T. (2006). Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. Journal of Medical Biography, 14(2), 67-74.
  • Wikipedia. (2024, January 5). Gerhard Domagk.
  • Science History Institute. (2017, December 4). Gerhard Domagk.
  • Brock, T. D. (1990). The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy. In The Emergence of Bacterial Genetics (pp. 143-157).
  • Then, R. L. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology, 1(3), 189-193.
  • Wu, H., He, C., Feng, Y., Sun, J., & Zhai, Z. (2015). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLoS ONE, 10(11), e0142381.
  • Sonu, & Kumar, P. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biochemistry and Biotechnology, 194(10), 4783–4803.
  • ResearchGate. (n.d.). History of Sulfonamides.
  • Wheat, P. F. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-4.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Promising Moiety

(3-Aminophenyl)methanesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, presents a landscape of vast potential tempered by inherent chemical hazards. As a building block, its unique combination of an aromatic amine and a methanesulfonamide group offers versatile reactivity for the synthesis of novel pharmaceutical agents and specialized polymers.[1] Researchers leverage this scaffold in the design of therapeutic agents, including inhibitors for oncological and infectious disease pathways, and in the formulation of advanced coatings and materials.[1] However, the very features that make it a valuable synthon—the nucleophilic aromatic amine—also classify it within a group of compounds requiring rigorous safety and handling protocols. Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity, necessitating a comprehensive understanding of their safe management in a laboratory setting.[2][3]

This guide, intended for laboratory personnel and drug development professionals, provides an in-depth, technically grounded framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind each recommendation, empowering researchers to not only follow protocols but to understand the principles that underpin them, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning
Toxicological Insights and Rationale

The GHS classification points to three primary routes of hazardous exposure: ingestion, skin/eye contact, and inhalation.

  • Skin and Eye Irritation (H315, H319): The aromatic amine functionality can be corrosive to tissues upon direct contact. This is a common characteristic of many amines. Prolonged or repeated skin contact can lead to dermatitis. Ocular exposure is particularly dangerous and can result in serious, potentially irreversible, damage.

  • Respiratory Irritation (H335): As a solid, the primary inhalation risk stems from the generation of dusts or aerosols. These fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

  • Chronic Exposure and Carcinogenicity: While this compound itself is not currently classified as a carcinogen, it belongs to the family of aromatic amines, many of which are known or suspected carcinogens.[2][3] The mechanism often involves metabolic activation within the body to reactive intermediates that can damage DNA. Therefore, minimizing long-term, low-level exposure is a critical aspect of its safe handling. Prolonged exposure to sulfonamide residues has also been linked to hypersensitivity reactions.[5]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

The Hierarchy of Controls

The most effective strategies for exposure prevention focus on engineering solutions that isolate the hazard from the researcher.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical exposure.

  • Engineering Controls: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a glovebox. The fume hood provides critical containment of airborne particles, drawing them away from the user's breathing zone.

  • Administrative Controls: The implementation of Standard Operating Procedures (SOPs) for the handling of this compound is mandatory. All personnel must be trained on these SOPs and the specific hazards of this compound before commencing any work. Designate specific areas within the laboratory for the handling and storage of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly.

PPE ItemSpecification and Rationale
Hand Protection Nitrile gloves are required. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, consider double-gloving. The rationale is to prevent skin absorption, a primary route of exposure for aromatic amines.[2]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the handling of solutions or in the event of a spill.
Body Protection A flame-resistant lab coat must be worn and fully buttoned. Ensure that the lab coat has elasticated cuffs to provide a snug fit over gloves.
Respiratory Protection For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill outside of a containment system or during emergency response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Safe Handling Workflow

HandlingWorkflow Start Start: Prepare Work Area DonPPE Don Appropriate PPE Start->DonPPE FumeHood Work Inside Fume Hood DonPPE->FumeHood Weighing Weigh Solid Carefully FumeHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer CleanUp Clean Work Area & Decontaminate Transfer->CleanUp DoffPPE Doff PPE Correctly CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Step-by-step workflow for handling this compound.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement in and out of the hood.

  • Weighing and Transfer: Use a tared weigh boat or glassine paper to weigh the solid. Avoid creating dust clouds by handling the material gently. Use a spatula to carefully transfer the solid to the reaction vessel.

  • In Solution: When working with solutions of this compound, be mindful of the potential for splashes. Use a funnel for transfers between containers.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces that may have come into contact with the compound (see Section 4.2 for decontamination procedures). Carefully remove and dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.

Storage Requirements

Improper storage can lead to degradation of the compound and increase safety risks.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number (344750-15-8), and all relevant GHS hazard pictograms.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A designated cabinet for toxic or hazardous chemicals is recommended.

  • Temperature: While specific temperature requirements are not universally mandated, storing at room temperature, away from direct sunlight and heat sources, is a standard best practice.[6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if the area of contact is large. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Response Protocol

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

  • Neutralization/Decontamination: For aromatic amines, a common decontamination procedure involves conversion to a water-soluble salt.[7] Prepare a decontamination solution (e.g., a dilute solution of hydrochloric acid). Carefully apply the solution to the absorbed spill material. Caution: This may generate heat.

  • Collection: Once the reaction has ceased, carefully scoop the neutralized material into a labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cleaning solution (e.g., soap and water), followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do Not Attempt to Clean Up: A large spill of a hazardous solid requires specialized training and equipment to manage safely. Await the arrival of the trained emergency response team.

Section 5: Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent system used.

  • Disposal Method: The recommended disposal method is incineration by a licensed chemical destruction facility.[7] Do not dispose of this chemical down the drain or in regular trash.

Section 6: Conclusion

This compound is a valuable tool in the arsenal of the research chemist and drug development professional. Its potential, however, is intrinsically linked to our ability to manage its risks. By embedding the principles of hazard awareness, exposure control, and emergency preparedness into every aspect of its handling, we can ensure that the pursuit of scientific advancement is conducted with the utmost regard for personal and environmental safety. This guide provides a technical foundation for these practices, but it is the diligent and informed researcher who ultimately transforms these protocols into a living culture of safety.

References

  • Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Aromatic Amine Limits. Area of Sustainability. [Link]
  • Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage. Mayo Clinic. [Link]
  • Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health.
  • Maternal exposure to sulfonamides and adverse pregnancy outcomes: A systematic review and meta-analysis.

Sources

Harnessing Quantum Mechanics to Unravel the Solid-State intricacies of Sulfonamide Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of the Solid State in Sulfonamide Efficacy

Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone in medicinal chemistry, with applications extending beyond antibacterial action to roles as antiviral, anti-inflammatory, and anti-cancer agents.[1][2] The therapeutic efficacy of a sulfonamide drug is not solely determined by its molecular structure but is profoundly influenced by its solid-state properties. The specific arrangement of molecules in a crystal lattice—its crystal structure—dictates crucial physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability.[3]

Understanding and controlling the crystalline form is therefore a critical aspect of drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is of particular interest to the pharmaceutical industry.[3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied therapeutic outcomes and stability profiles, making the identification of the most stable form essential for ensuring drug safety and consistency.[4][5] Quantum mechanical (QM) studies provide a powerful, atomistic lens through which we can predict, analyze, and comprehend these complex solid-state phenomena, offering insights that are often inaccessible through experimental methods alone.

This guide provides a technical overview of the application of quantum mechanical methods to the study of sulfonamide crystal structures, focusing on the underlying theory, practical methodologies, and their impact on drug design and development.

Section 2: The Theoretical Bedrock: Quantum Mechanics in Periodic Systems

At its core, the study of a crystal structure is the study of a periodic system. Quantum mechanics, specifically Density Functional Theory (DFT), has emerged as the preeminent tool for these investigations, providing a robust balance between computational accuracy and feasibility.[6][7][8]

2.1 The 'Why' of Density Functional Theory (DFT)

Unlike simpler molecular mechanics or semi-empirical methods, DFT calculates the electronic structure of a system from first principles, making it highly suitable for accurately describing the subtle non-covalent interactions that govern crystal packing.[9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This approach is significantly more efficient than solving the many-electron Schrödinger equation directly.

For sulfonamide crystals, the choice of DFT functional and basis set is critical. Functionals like B3LYP are frequently employed as they incorporate a portion of the exact Hartree-Fock exchange, which is crucial for describing intermolecular interactions.[6][10] Basis sets such as 6-311++G(d,p) or larger are recommended to provide sufficient flexibility to accurately model the electron density, especially around the hydrogen-bonding moieties of the sulfonamide group (-SO₂NH₂).[6][10]

2.2 Causality in Method Selection: Periodic Boundary Conditions

To simulate an infinite crystal lattice, calculations are performed on a single unit cell under Periodic Boundary Conditions (PBC) . This means the unit cell is computationally replicated in all directions to form the bulk crystal. This approach is essential because the long-range electrostatic and dispersive forces in a crystal can only be accurately captured by considering the influence of molecules beyond the immediate unit cell. Neglecting PBC would treat the unit cell as an isolated gas-phase cluster, failing to reproduce the true crystalline environment.

Section 3: Key Applications in Sulfonamide Drug Development

Quantum mechanical calculations offer predictive power and deep insight into several key areas of solid-form development for sulfonamides.

3.1 Polymorph Prediction and Stability Analysis

A primary goal of computational studies is Crystal Structure Prediction (CSP), which aims to identify all possible polymorphs of a molecule and rank them by thermodynamic stability.[4][5][11] The process involves generating a multitude of plausible crystal packing arrangements and then using QM to accurately calculate their lattice energies. The structure with the lowest lattice energy is predicted to be the most thermodynamically stable form.[9]

Studies on various sulfonamides, including sulfamethoxazole and sulfacetamide, have demonstrated that DFT calculations can successfully reproduce experimentally determined crystal structures and clarify polymorphic relationships.[3] By comparing the calculated energies of different polymorphs, researchers can understand their relative stabilities, which is crucial for preventing the unexpected appearance of a less stable, and potentially less effective, polymorph during manufacturing or storage.[12][13]

3.2 Elucidating Intermolecular Interactions

The supramolecular structure of sulfonamide crystals is dominated by a network of intermolecular interactions.[12][13] Strong hydrogen bonds, particularly involving the sulfonamide group's amine (N-H) donors and sulfonyl (S=O) acceptors, are the primary driving forces for crystal packing.[3][12][14] Additionally, weaker interactions like π-π stacking between aromatic rings contribute significantly to the overall stability.[3][12]

QM methods allow for a quantitative analysis of these interactions. Tools derived from DFT, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) surfaces, can identify and characterize these bonds.[15][16][17] An MEP surface, for instance, visually maps the electrostatic potential onto the electron density, clearly showing the electron-rich (negative potential, red) regions that act as hydrogen bond acceptors (like the sulfonyl oxygens) and the electron-poor (positive potential, blue) regions that act as donors (like the amine hydrogens).[6][16]

Mandatory Visualization: Intermolecular Synthons in a Sulfonamide Crystal

G Fig. 1: Key Intermolecular Interactions cluster_0 Sulfonamide Molecule A cluster_1 Sulfonamide Molecule B cluster_2 Sulfonamide Molecule C A_SO2 Sulfonyl Group (S=O) A_NH Amine Group (N-H) B_SO2 Sulfonyl Group (S=O) A_NH->B_SO2 Strong N-H···O Hydrogen Bond A_Ring Aromatic Ring C_Ring Aromatic Ring A_Ring->C_Ring π-π Stacking Interaction B_NH Amine Group (N-H) B_NH->A_SO2 Strong N-H···O Hydrogen Bond B_Ring Aromatic Ring

Caption: A diagram illustrating the primary hydrogen bonding and π-π stacking interactions that dictate the crystal packing in sulfonamides.

3.3 Correlating Structure with Spectroscopic Data

QM calculations can predict vibrational frequencies, which directly correspond to peaks in infrared (IR) and Raman spectra. This capability is invaluable for interpreting experimental spectra and identifying the structural origins of specific vibrational modes.[3][12] For example, the formation of hydrogen bonds in a crystal typically causes a red-shift (a decrease in frequency) in the N-H stretching vibration. By comparing the calculated frequencies of an isolated molecule with those of the crystal, one can quantify the effect of these intermolecular interactions.[12][13] This correlation serves as a powerful validation system: if the calculated spectrum for a predicted polymorph closely matches the experimental spectrum, it provides strong evidence for the correctness of the predicted structure.

Section 4: Experimental Protocols and Workflows

This section outlines a generalized, step-by-step workflow for performing a DFT-based analysis of a sulfonamide crystal structure.

Protocol: DFT Geometry Optimization and Frequency Analysis of a Sulfonamide Crystal
  • Obtain Initial Structure:

    • Source: Start with an experimental crystal structure from a database like the Cambridge Structural Database (CSD) or a computationally generated putative structure from a CSP search.

    • Format: The structure should be in a format containing unit cell parameters and atomic coordinates (e.g., a .cif file).

  • Computational Setup:

    • Software: Choose a quantum chemistry package that supports periodic calculations (e.g., CRYSTAL, VASP, Gaussian, Quantum ESPRESSO).

    • Functional Selection: Select a functional known to perform well for non-covalent interactions. B3LYP-D3 is a strong choice, where "-D3" indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling van der Waals forces and π-π stacking.

    • Basis Set Selection: Employ a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ). The inclusion of diffuse functions (+) is important for describing the lone pairs involved in hydrogen bonding.

  • Geometry Optimization:

    • Objective: To find the minimum energy arrangement of atoms within the unit cell.

    • Procedure: Perform a full geometry optimization, allowing both the atomic positions and the unit cell parameters (lattice vectors and angles) to relax. This ensures the calculation finds the true ground-state crystal structure without constraints from the initial experimental or predicted geometry.

    • Convergence: Monitor the calculation to ensure it reaches stringent convergence criteria for both forces on the atoms and stress on the unit cell.

  • Property Calculation & Analysis:

    • Lattice Energy: Calculate the lattice energy, defined as the energy required to separate the crystal into its constituent, non-interacting molecules. This is a key metric for comparing polymorph stability.

    • Vibrational Frequencies: Perform a frequency calculation on the optimized structure to predict the IR and Raman spectra. This is computationally intensive but provides a direct link to experimental characterization.

    • Interaction Analysis: Use post-processing tools to analyze the electron density. Calculate the MEP surface to visualize reactive sites.[6] Perform a QTAIM analysis to locate bond critical points (BCPs) between atoms, which provides quantitative evidence of hydrogen bonds and other weak interactions.[15]

Mandatory Visualization: Computational Workflow

G cluster_post start Start: Obtain Sulfonamide Crystal Structure (.cif) setup Step 1: Define Computational Model - Select Software (e.g., Gaussian, VASP) - Choose Functional (e.g., B3LYP-D3) - Choose Basis Set (e.g., 6-311+G(d,p)) start->setup opt Step 2: Perform Full Geometry Optimization with PBC setup->opt check Converged? opt->check check->opt No post Step 3: Post-Processing & Analysis check->post Yes lattice_e Calculate Lattice Energy (Compare Polymorphs) freq Calculate Vibrational Frequencies (Compare with IR/Raman) interact Analyze Intermolecular Interactions (MEP, QTAIM) end End: Correlated Structural & Spectroscopic Insights lattice_e->end freq->end interact->end

Caption: A streamlined workflow for the quantum mechanical analysis of a sulfonamide crystal structure, from initial setup to final analysis.

Section 5: Data Presentation and Interpretation

The quantitative outputs from QM calculations are best presented in structured tables for clear comparison, especially when evaluating polymorphs.

Table 1: Hypothetical QM Data for Two Polymorphs of Sulfadiazine
PropertyPolymorph I (Experimental)Polymorph II (Predicted)Interpretation
Space GroupP2₁/cP-1Different crystal packing and symmetry.
Relative Lattice Energy (kJ/mol)0.0+5.2Polymorph I is predicted to be more stable.
Density (g/cm³)1.551.51Polymorph I is more densely packed.
Key H-Bond Distance (N-H···O)1.85 Å1.92 ÅStronger H-bonding network in Polymorph I.
Calculated N-H Stretch Freq. (cm⁻¹)32503285The lower frequency in Polymorph I reflects its stronger H-bonds.

Section 6: Conclusion and Future Outlook

Quantum mechanical studies have become an indispensable tool in the solid-state characterization of sulfonamides. They provide unparalleled, atomistic insight into crystal packing, polymorphism, and stability, complementing experimental techniques like X-ray diffraction and spectroscopy.[3][4] By enabling the prediction of crystal structures and their properties before synthesis, these computational methods can significantly de-risk and accelerate the drug development process, ensuring the final drug product is stable, safe, and effective.[5][11]

As computational power continues to grow and theoretical methods become more refined, the accuracy and scope of these studies will only expand. The future will likely see the routine integration of QM-based crystal structure prediction into the earliest stages of drug discovery, guiding the rational design of crystalline materials with tailored pharmaceutical properties.

References

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews. [Link]
  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism.
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • Patel, K., & Gandhi, D. (2012). Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine.
  • Ahmad, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). [Link]
  • McMahon, J. A., & Beran, G. J. O. (2023). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science (RSC Publishing). [Link]
  • Semenov, N. A., et al. (2022).
  • Nyman, J., & Day, G. M. (2017). Advances in Crystal Structure Prediction and Applications to Pharmaceutical Materials.
  • Bolla, G., et al. (2016). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides.
  • Mary, Y. S., et al. (2020). Computational studies on Sulfonamide drug molecules by Density Functional Theory.
  • Al-Dhubiab, B. E., et al. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI. [Link]
  • Chipanina, N. N., et al. (2024).
  • Chipanina, N. N., et al. (2024).
  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • Sterkhova, I. V., & Shainyan, B. A. (2019). Trifluoromethanesulfonamide: X-ray single-crystal determination and quantum chemical calculations.
  • Mary, Y. S., et al. (2020). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory.
  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
  • Ugwu, D. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed. [Link]
  • Ugwu, D. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]
  • Loru, D., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Unibo. [Link]
  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Loru, D., et al. (2022).
  • Francisco-Márquez, M., et al. (2017). Adsorption of Sulfonamides on Phyllosilicate Surfaces by Molecular Modeling Calculations. The Journal of Physical Chemistry C. [Link]
  • Rahman, M. M., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed. [Link]

Sources

Methodological & Application

Synthesis of Bioactive Molecules from N-(3-aminophenyl)sulfamide: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(3-aminophenyl)sulfamide in Drug Discovery

N-(3-aminophenyl)sulfamide, also known as N-(3-Aminophenyl)sulfuric diamide, is a versatile bifunctional molecule that serves as a strategic building block in the synthesis of a diverse array of bioactive compounds.[1][2][3] Its structure, featuring a nucleophilic aromatic amine at the meta-position relative to a sulfamide moiety, allows for selective derivatization at two key points. This unique arrangement makes it a valuable scaffold for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The sulfonamide group is a well-established pharmacophore found in a wide range of clinically approved drugs, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral effects.[4][5] This guide provides detailed protocols for the synthesis of the core N-(3-aminophenyl)sulfamide molecule and its subsequent derivatization to generate novel molecules with therapeutic potential.

Part 1: Synthesis of the Core Scaffold: N-(3-aminophenyl)sulfamide

A reliable and scalable synthesis of the starting material is paramount. The most common and efficient route to N-(3-aminophenyl)sulfamide begins with the readily available 3-nitroaniline. This two-step process involves the introduction of the sulfamide group followed by the reduction of the nitro group to the desired primary amine.[6][7]

Workflow for the Synthesis of N-(3-aminophenyl)sulfamide

Synthesis of N-(3-aminophenyl)sulfamide Start 3-Nitroaniline Intermediate N-(3-nitrophenyl)sulfamide Start->Intermediate Sulfamoyl chloride, Pyridine, 0°C to rt Step 1: Sulfamoylation Product N-(3-aminophenyl)sulfamide Intermediate->Product H2, Pd/C, Ammonium Acetate, Methanol/THF Step 2: Reduction

Caption: Two-step synthesis of N-(3-aminophenyl)sulfamide from 3-nitroaniline.

Experimental Protocol 1.1: Synthesis of N-(3-nitrophenyl)sulfamide

This initial step introduces the sulfamide functional group onto the 3-nitroaniline core. The use of a non-nucleophilic base like pyridine is crucial to scavenge the HCl generated during the reaction without competing with the aniline for the sulfamoyl chloride.

  • Materials: 3-nitroaniline, Sulfamoyl chloride, Anhydrous pyridine, Anhydrous Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitroaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

    • In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM.

    • Add the sulfamoyl chloride solution dropwise to the 3-nitroaniline solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3-nitrophenyl)sulfamide.

Experimental Protocol 1.2: Reduction to N-(3-aminophenyl)sulfamide via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a safe and efficient method for reducing the nitro group to an amine, avoiding the use of high-pressure hydrogen gas.[7] Ammonium acetate serves as the hydrogen donor in the presence of a palladium catalyst.

  • Materials: N-(3-nitrophenyl)sulfamide, 10% Palladium on carbon (Pd/C), Ammonium acetate, Methanol, Tetrahydrofuran (THF), Diatomaceous earth (Celite®).

  • Procedure:

    • Suspend N-(3-nitrophenyl)sulfamide (1.0 eq) in a mixture of methanol and THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

    • Add ammonium acetate (5-10 eq) portion-wise to the stirred suspension. The reaction is exothermic and gas evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain N-(3-aminophenyl)sulfamide. The product can be further purified by recrystallization or column chromatography if necessary.

Reaction Step Starting Material Key Reagents Typical Yield Reference
Sulfamoylation3-NitroanilineSulfamoyl chloride, Pyridine70-85%[6]
ReductionN-(3-nitrophenyl)sulfamide10% Pd/C, Ammonium Acetate85-95%[7]

Part 2: Derivatization of N-(3-aminophenyl)sulfamide for Bioactivity

The primary aromatic amine of N-(3-aminophenyl)sulfamide is a versatile handle for a variety of chemical transformations to generate libraries of bioactive molecules.

Derivatization Strategies

Derivatization of N-(3-aminophenyl)sulfamide Start N-(3-aminophenyl)sulfamide Acylation Acylation (Amide Formation) Start->Acylation R-COCl, Base SchiffBase Schiff Base Formation (Imine Synthesis) Start->SchiffBase R-CHO, Acid catalyst UreaFormation Urea Formation Start->UreaFormation R-NCO Product_Amide Bioactive Amides (e.g., Kinase Inhibitors) Acylation->Product_Amide Product_SchiffBase Antimicrobial Schiff Bases SchiffBase->Product_SchiffBase Product_Urea Urea-based Inhibitors (e.g., Sorafenib Analogs) UreaFormation->Product_Urea

Caption: Key derivatization pathways for N-(3-aminophenyl)sulfamide.

N-Acylation for Amide Synthesis

The N-acylation of the amino group is a fundamental transformation to produce amides. N-acylsulfonamides are recognized as important biomolecules and are integral to various therapeutic agents.[8] This reaction is typically straightforward, involving the reaction of the amine with an acyl chloride or anhydride in the presence of a base.

  • Materials: N-(3-aminophenyl)sulfamide, Acyl chloride or anhydride (1.1 eq), Triethylamine or Pyridine (1.2 eq), Anhydrous DCM or THF.

  • Procedure:

    • Dissolve N-(3-aminophenyl)sulfamide (1.0 eq) in the chosen anhydrous solvent.

    • Add the base and cool the mixture to 0 °C.

    • Slowly add the acylating agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up the reaction as described in Protocol 1.1 (quenching, extraction, washing, and drying).

    • Purify the resulting amide by recrystallization or column chromatography.

Schiff Base Formation for Antimicrobial Agents

The condensation of the primary amine with an aldehyde yields a Schiff base (imine). Sulfonamide-derived Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal activities.[9][10]

  • Materials: N-(3-aminophenyl)sulfamide, Substituted aldehyde (1.0 eq), Ethanol or Methanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve N-(3-aminophenyl)sulfamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add the substituted aldehyde (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product often precipitates from the solution and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Urea Formation for Kinase Inhibitors

The reaction of the amino group with an isocyanate is a highly efficient method for synthesizing unsymmetrical ureas. This urea linkage is a key structural feature in many potent kinase inhibitors, such as Sorafenib.[11][12]

  • Materials: N-(3-aminophenyl)sulfamide, Substituted isocyanate (1.0 eq), Anhydrous THF or DCM.

  • Procedure:

    • Dissolve N-(3-aminophenyl)sulfamide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the substituted isocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-4 hours at room temperature. The reaction is often rapid.

    • Monitor the reaction by TLC.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the urea derivative by washing with a non-polar solvent (like hexane or ether) or by recrystallization.

Conclusion and Future Outlook

N-(3-aminophenyl)sulfamide is a readily accessible and highly versatile building block for the synthesis of bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The derivatization of the primary amino group through acylation, Schiff base formation, and urea synthesis are robust methods for generating compound libraries with potential applications in oncology, infectious diseases, and beyond. Further exploration of derivatizing the sulfamide nitrogen and employing multicomponent reactions will undoubtedly unlock new avenues for drug discovery.

References

  • Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal deriv
  • A comprehensive review on synthesis and biological activity of schiff bases.SciSpace. [Link]
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.Oriental Journal of Chemistry. [Link]
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.IJNRD. [Link]
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.PubMed. [Link]
  • Bioactive N‐aminosulfonamide derivatives.
  • Representative examples of bioactive sulfamide‐containing drugs.[9–13].
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.PMC - NIH. [Link]
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PMC. [Link]
  • Urea derivative synthesis by amination, rearrangement or substitution.Organic Chemistry Portal. [Link]
  • Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment.CONICET. [Link]
  • N-Acylation of sulfonamides using N-acylbenzotriazoles.Semantic Scholar. [Link]
  • Table 3 N-Acylation of primary sulfonamides using Al(HSO 4 ) 3 and...
  • Acylation of sulfonamide | Download Table.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.PMC. [Link]
  • Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides.ACS. [Link]
  • Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications.Eurasian Journal of Science and Technology. [Link]
  • Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions.PubMed. [Link]

Sources

Application Notes and Protocols for (3-Aminophenyl)methanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Aminophenyl)methanesulfonamide as a Synthetic Building Block

This compound is a bifunctional organic compound featuring both a nucleophilic aromatic amine and a methanesulfonamide group. This unique structural arrangement makes it a valuable reactant and scaffold in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The sulfonamide moiety is a key pharmacophore in a multitude of approved drugs due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing nature.[1][2] The primary aromatic amine provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of this compound in organic synthesis. The focus is on leveraging its distinct reactivity to construct molecules of therapeutic interest, with a particular emphasis on the synthesis of kinase inhibitors.

Key Physicochemical and Safety Data

A summary of essential data for this compound is provided below for quick reference.

PropertyValueReference
CAS Number 344750-15-8[3]
Molecular Formula C₇H₁₀N₂O₂S[4]
Molecular Weight 186.23 g/mol [4]
Melting Point 117-121 °C[4]
Appearance Solid[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]

Note: Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this compound.

Core Synthetic Applications and Reaction Protocols

This compound is a versatile building block that can participate in a range of organic reactions. The following sections detail its primary applications and provide generalized protocols that can be adapted to specific synthetic targets.

N-Acylation: Synthesis of Amide Derivatives

The primary aromatic amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form the corresponding amides. This reaction is fundamental in building more complex molecular scaffolds.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated when using acid chlorides, preventing protonation of the starting amine which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.

  • Ultrasound Irradiation: For reactions with anhydrides, ultrasound can be a green and efficient method, often proceeding without a solvent or catalyst and leading to shorter reaction times and higher yields.[5][6]

Generalized Protocol for N-Acylation with an Acid Chloride:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable non-nucleophilic base, such as triethylamine (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Workflow for N-Acylation:

N_Acylation_Workflow Reactant This compound Reaction N-Acylation Reaction Reactant->Reaction AcidChloride Acid Chloride (R-COCl) AcidChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Product Purification->Product Azo_Coupling_Flow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium Acid HCl / H₂O Acid->Diazonium NaNO2 NaNO₂ / H₂O NaNO2->Diazonium CouplingReaction Azo Coupling Reaction Diazonium->CouplingReaction Electrophilic Aromatic Substitution CouplingPartner Coupling Partner (e.g., Phenol) CouplingPartner->CouplingReaction AzoProduct Azo Compound CouplingReaction->AzoProduct

Sources

Synthesis of N-(3-Aminophenyl)methanesulfonamide Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(3-Aminophenyl)methanesulfonamide and its derivatives. These compounds are significant intermediates in medicinal chemistry and drug development, finding applications in the design of therapeutic agents for a range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] This document provides a step-by-step methodology, from the initial sulfonylation of 3-nitroaniline to the final reduction and purification of the target compound. It emphasizes the critical parameters at each stage, explains the underlying chemical principles, and offers practical insights for troubleshooting. The protocol is designed for researchers, scientists, and professionals in the field of drug development, aiming to provide a self-validating system for the successful synthesis and characterization of these valuable molecules.

Introduction

N-(3-Aminophenyl)methanesulfonamide and its derivatives are versatile building blocks in the synthesis of complex bioactive molecules.[1] The presence of the sulfonamide group can enhance solubility and reactivity, making these compounds ideal for incorporation into various molecular architectures.[1] The amino group on the phenyl ring provides a key functional handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening and lead optimization. The synthesis of these compounds typically follows a two-step process: the reaction of a substituted aniline with methanesulfonyl chloride, followed by the reduction of a nitro group to an amine.[3][4] This guide will provide a detailed protocol for this synthetic route, along with methods for purification and characterization.

Synthetic Workflow Overview

The overall synthetic strategy involves two main transformations: the formation of the sulfonamide bond and the reduction of the nitro group. This approach is efficient and utilizes readily available starting materials.

SynthesisWorkflow Start 3-Nitroaniline Step1 Sulfonylation with Methanesulfonyl Chloride Start->Step1 Intermediate N-(3-Nitrophenyl)methanesulfonamide Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Product N-(3-Aminophenyl)methanesulfonamide Step2->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of N-(3-Aminophenyl)methanesulfonamide.

Part 1: Synthesis of N-(3-Nitrophenyl)methanesulfonamide

This initial step involves the reaction of 3-nitroaniline with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.[5] Methanesulfonyl chloride is a highly reactive reagent and should be handled with care in a well-ventilated fume hood.[5]

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.[2] Cool the mixture to 0 °C in an ice bath.

  • Methanesulfonyl Chloride Addition: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.[6] The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][7]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-nitrophenyl)methanesulfonamide.

Part 2: Synthesis of N-(3-Aminophenyl)methanesulfonamide

The second step involves the reduction of the nitro group of N-(3-nitrophenyl)methanesulfonamide to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Experimental Protocol
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the crude N-(3-nitrophenyl)methanesulfonamide (1.0 equivalent) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude N-(3-aminophenyl)methanesulfonamide.

Reaction Mechanism Overview

The synthesis proceeds through a nucleophilic substitution reaction at the sulfonyl chloride, followed by a reduction of the nitro group.

ReactionMechanism cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Intermediate_Complex 3-Nitroaniline->Intermediate_Complex Methanesulfonyl_Chloride CH3SO2Cl Methanesulfonyl_Chloride->Intermediate_Complex Base Base (e.g., Et3N) Base->Intermediate_Complex N-3-Nitrophenyl N-(3-Nitrophenyl)methanesulfonamide Intermediate_Complex->N-3-Nitrophenyl N-3-Nitrophenyl_Start N-(3-Nitrophenyl)methanesulfonamide N-3-Aminophenyl N-(3-Aminophenyl)methanesulfonamide N-3-Nitrophenyl_Start->N-3-Aminophenyl Reduction Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->N-3-Aminophenyl

Caption: Simplified reaction mechanism for the synthesis of N-(3-Aminophenyl)methanesulfonamide.

Part 3: Purification and Characterization

The crude product often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid sulfonamides.[8][9]

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for sulfonamides include ethanol-water or isopropanol-water mixtures.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[8]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.[8]

Characterization

The purity and identity of the final product should be confirmed by various analytical techniques.

Technique Expected Results for N-(3-Aminophenyl)methanesulfonamide
Melting Point 117-121 °C[4]
¹H NMR Characteristic signals for the aromatic protons, the amine protons, the sulfonamide proton, and the methyl group protons. Aromatic protons typically appear in the range of 7.0-8.0 ppm.[2]
¹³C NMR Signals corresponding to the carbon atoms of the phenyl ring and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ).[2][10]
FT-IR Characteristic absorption bands for N-H stretching of the amine and sulfonamide groups, S=O stretching of the sulfonamide group, and aromatic C-H stretching.[11][12]

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction; side reactions.Ensure slow, dropwise addition of methanesulfonyl chloride at 0 °C. Use a slight excess of the base. Monitor the reaction closely by TLC.
Incomplete reduction in Step 2 Inactive catalyst; insufficient hydrogen.Use fresh Pd/C catalyst. Ensure a proper hydrogen atmosphere and vigorous stirring.
"Oiling out" during recrystallization The melting point of the solid is lower than the boiling point of the solvent; high impurity concentration.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Try a different solvent system.[8] Consider a preliminary purification step like column chromatography if the product is highly impure.[8]
No crystal formation Solution is not saturated; supersaturation.If too much solvent was used, concentrate the solution. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[8]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of N-(3-Aminophenyl)methanesulfonamide and its derivatives. By following these guidelines and understanding the underlying chemical principles, researchers can confidently produce high-quality material for their drug discovery and development programs. The versatility of the amino functionality in the final product opens up numerous possibilities for the synthesis of novel and potent therapeutic agents.

References

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
  • Google Patents.
  • Organic Syntheses. Methanesulfinyl Chloride. [Link]
  • Wikipedia. Methanesulfonyl chloride. [Link]
  • Scholar Research Library.
  • Organic Syntheses. Methanesulfonyl cyanide. [Link]
  • Study.com.
  • PubMed.
  • Semantic Scholar.
  • ResearchGate. TLC of Sulfonamides | Request PDF. [Link]
  • TSI Journals.
  • PubChem. N-(4-amino-3-nitrophenyl)methanesulfonamide (C7H9N3O4S). [Link]
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • MDPI.

Sources

Lack of Specific Research Data on (3-Aminophenyl)methanesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

Following a comprehensive literature review, it has been determined that there is a notable absence of specific published research on the direct application of (3-Aminophenyl)methanesulfonamide in the field of cancer research. Searches for its mechanism of action, cytotoxic effects on cancer cell lines, and established experimental protocols have not yielded any specific data for this particular compound.

The scientific landscape, however, is rich with studies on structurally related compounds, particularly derivatives of sulfonamides and molecules containing the 3-aminophenyl moiety. This body of research indicates a strong and continued interest in the broader chemical class to which this compound belongs for the development of novel anticancer agents.

Key Findings from Broader Research on Related Compounds:

  • Sulfonamide Derivatives as Anticancer Agents: A significant volume of research focuses on the synthesis and evaluation of various sulfonamide derivatives. These compounds have been shown to exhibit anticancer activity through diverse mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, certain sulfonamides act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in angiogenesis[1].

  • The 3-Aminophenyl Moiety in Anticancer Compounds: The 3-aminophenyl group is a common scaffold in the design of biologically active molecules with potential therapeutic applications, including cancer. Research on N'-(3-aminophenyl)ethanimidamide and its analogs, for example, highlights the importance of this structural feature in the development of new anticancer agents[2].

  • Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted on related sulfonamide and aminophenyl derivatives to optimize their anticancer potency. These studies provide valuable insights into how chemical modifications can enhance cytotoxicity against various cancer cell lines[3].

Proposed Alternative for a Detailed Technical Guide:

Given the lack of specific data on this compound, we propose to develop a comprehensive application note and protocol guide on a closely related and well-researched sulfonamide derivative that has demonstrated significant potential in cancer research. This would allow us to provide a scientifically robust and practical resource that aligns with the user's initial interest in this chemical class.

A potential candidate for this detailed guide could be a specific sulfonamide derivative identified in our literature search with published data on:

  • Mechanism of Action: Including the specific signaling pathways it targets.

  • In Vitro Efficacy: With data on its cytotoxic effects on various cancer cell lines.

  • Experimental Protocols: Detailing the methodologies used to assess its anticancer properties.

We believe this approach will provide a valuable and actionable resource for researchers, scientists, and drug development professionals interested in the application of sulfonamide-based compounds in oncology. We await your confirmation to proceed with the development of this alternative guide.

Sources

Title: A Hierarchical Workflow for the Preclinical Evaluation of Novel (3-Aminophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] (3-Aminophenyl)methanesulfonamide serves as a valuable scaffold for generating novel derivatives with potential therapeutic applications, including but not limited to anticancer and anti-inflammatory activities.[1][2] This guide provides a comprehensive, field-proven experimental workflow for the systematic evaluation of a library of this compound derivatives, progressing from high-throughput primary screening to detailed mechanistic studies and preliminary in vivo characterization. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for a Phased Evaluation

The journey from a library of synthesized compounds to a viable drug candidate is a process of systematic attrition.[3] A hierarchical or phased screening approach is essential to efficiently identify promising molecules while minimizing resource expenditure on compounds with unfavorable properties.[3][4] This workflow is designed around a decision-gated process, where only derivatives that meet specific criteria for potency and activity in one stage advance to more complex and resource-intensive evaluations in the next.

The initial hypothesis for many sulfonamide derivatives is their potential to act as inhibitors of key signaling proteins, such as protein kinases, due to their ability to form critical hydrogen bonds within ATP-binding pockets.[5][6] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[5][7] Therefore, this workflow is presented with a focus on oncology but can be adapted for other therapeutic areas.

The Overall Experimental Workflow

The evaluation process is structured as a three-tiered pyramid. The broad base consists of rapid, high-throughput in vitro assays to assess general cytotoxicity. The middle tier involves more specific secondary assays to determine the mechanism of action (MOA) and target engagement. The apex is composed of preliminary in vivo studies to evaluate efficacy and basic pharmacokinetic properties.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Evaluation A Library of this compound Derivatives B High-Throughput Cell Viability Assay (e.g., XTT Assay in Cancer Cell Line Panel) A->B C Potent Hit? (IC50 < 10 µM) B->C D Target Engagement Assay (e.g., In Vitro Kinase Inhibition) C->D Yes I Inactive/ Deprioritize C->I No E Mechanism of Action (MOA) Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E F Pharmacokinetic (PK) Profiling in Rodent Models E->F G In Vivo Efficacy Study (e.g., Xenograft Tumor Model) F->G H Lead Candidate Selection G->H

Figure 1: Hierarchical workflow for evaluating novel derivatives.

Phase 1: Primary Screening - Assessing Cellular Potency

The initial goal is to rapidly identify derivatives that exhibit biological activity, specifically cytotoxicity or anti-proliferative effects against a relevant cancer cell line. Tetrazolium salt-based assays like MTT or XTT are industry standards for this purpose due to their reliability and simplicity.[8]

Causality Behind Assay Choice: The XTT assay is often preferred over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[8][9] However, the formazan produced in the MTT assay is insoluble and requires an additional solubilization step, typically with an organic solvent like DMSO.[10] The XTT assay produces a water-soluble formazan, eliminating this step, which streamlines the protocol and reduces potential errors.[8][10]

Protocol 3.1: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Materials:

  • Selected cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Derivative stock solutions (10 mM in 100% DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of culture medium.[8]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. A typical final concentration range for screening is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (a known cytotoxic drug like Staurosporine).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

    • Add 50 µL of the activated XTT solution to each well, including controls.[8]

  • Incubation and Data Acquisition:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[8]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[8] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Mechanistic & Target Engagement Assays

Derivatives that demonstrate potent cytotoxicity (e.g., IC50 < 10 µM) in the primary screen are advanced to secondary assays. The goals are to (1) confirm that the compound engages its intended molecular target and (2) elucidate the cellular mechanism through which it induces cell death.

Target Engagement: In Vitro Kinase Inhibition Assay

Assuming the hypothesized target is a protein kinase, a direct biochemical assay is the gold standard for confirming inhibition.[6] Luminescence-based assays that quantify ADP production, a universal product of kinase reactions, are highly sensitive and adaptable to high-throughput formats.[5]

G cluster_pathway Hypothesized Kinase Signaling Pathway Signal Growth Factor RTK Receptor Tyrosine Kinase (RTK) Signal->RTK KinaseB Downstream Kinase B RTK->KinaseB Phosphorylation KinaseC Effector Kinase C KinaseB->KinaseC Phosphorylation TF Transcription Factor KinaseC->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor (3-Aminophenyl) methanesulfonamide Derivative Inhibitor->KinaseB Inhibition

Figure 2: Inhibition of a generic kinase signaling cascade.

Protocol 4.1.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Recombinant purified kinase of interest

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Km for the kinase)

  • Test derivatives and a known kinase inhibitor (e.g., Staurosporine) as a positive control[5]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test derivative in DMSO.[5]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).[5]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]

    • Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the kinase IC50 value.

Data Presentation: Summary of In Vitro Screening

Results from primary and secondary screening should be compiled for clear comparison.

Compound IDCell Viability IC50 (A549 cells, µM)Target Kinase IC50 (µM)Selectivity Index (Cell IC50 / Kinase IC50)
Derivative 11.50.0530
Derivative 28.94.22.1
Derivative 3> 100> 50N/A
Staurosporine0.010.0052

Table 1: Hypothetical screening data for this compound derivatives. A higher selectivity index can indicate that the cellular effect is driven by target inhibition.

Mechanism of Action: Apoptosis Detection

A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[11] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event via flow cytometry.[13]

Protocol 4.2.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Materials:

  • Cancer cell line

  • Test derivative and controls

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test derivative at concentrations around its IC50 value for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent to which the derivative induces apoptosis.

Phase 3: Preliminary In Vivo Evaluation

Promising candidates with a confirmed target and cellular mechanism are advanced to in vivo studies. These are crucial for understanding how the drug behaves in a whole organism.[14][15]

Pharmacokinetic (PK) Profiling

Before assessing efficacy, it is vital to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[16] A preliminary PK study in rodents (e.g., rats or mice) provides key parameters like clearance, volume of distribution, and half-life.[16][17] This data is essential for designing an effective dosing regimen for efficacy studies.

In Vivo Efficacy in Xenograft Models

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for initial efficacy testing.[14][18] Patient-derived xenograft (PDX) models, which more closely recapitulate human tumor biology, can also be used for more translational studies.[18][19]

Protocol 5.2.1: General Workflow for a CDX Efficacy Study
  • Model Establishment: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, test derivative, positive control drug).

  • Dosing: Administer the test derivative according to the dosing regimen determined from PK studies (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study typically ends when tumors in the control group reach a predetermined maximum size. Tumors are often harvested for downstream pharmacodynamic (e.g., biomarker) analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.

Conclusion

This application note outlines a logical, multi-tiered workflow for the preclinical evaluation of this compound derivatives. By progressing from broad cellular screening to specific target-based and mechanistic assays, and finally to in vivo models, researchers can efficiently identify and validate promising therapeutic candidates. Each protocol is grounded in established scientific principles, providing a robust framework for decision-making in the drug discovery pipeline.

References

  • Verma, L., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Ajeet, & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. ISRJ, 4(1), 1-10.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Lievremont, M., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 39(3), 157-165.
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Wikipedia. MTT assay.
  • S. S. Shirbhate, et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 26-31.
  • ProBio CDMO. In Vivo Efficacy Evaluation.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Ho, T. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17748–17757.
  • Creative Biolabs. Efficacy Models.
  • Champions Oncology. In Vivo Preclinical Mouse Models.
  • Singh, R., et al. (2014). METHODS FOR THE DETECTION OF APOPTOSIS. Indian Journal of Clinical Practice, 25(7), 652-656.
  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models.
  • Al-Ghorbani, M., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Drug Targets.
  • Cummings, J. C., et al. (2015). Detection of apoptosis: A review of conventional and novel techniques. Biophysical reviews, 7(1), 53–70.
  • Liu, X., et al. (2019). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 9(45), 26427–26441.
  • ResearchGate. Can anyone suggest a protocol for a kinase assay?.
  • S., S., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen Preprints.
  • S, S., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 11(4), 459-468.
  • Al-Shammari, A. M., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8206-8223.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • GSC Online Press. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Biological and Pharmaceutical Sciences, 27(2), 173-186.
  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Abdel-Aziz, M., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Medicinal Chemistry Research, 30, 1347–1363.
  • PubChem. (3-Aminophenyl)methanesulfonyl amide.
  • van der Heiden, S. H., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 84(8), 1743–1753.
  • van der Heiden, S. H., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.
  • van der Heiden, S. H., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University Research Portal.
  • Miyachi, H., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 38(17), 3218-3229.
  • International Journal of Novel Research and Development. (2023). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD, 8(7).
  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109919.
  • Chipeva, V. A., & Stoyanov, N. S. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 6(1), 1.
  • TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc..

Sources

Application Notes and Protocols for the Determination of Sulfonamides in Water

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in both human and veterinary medicine to treat bacterial infections.[1] However, their widespread application has led to their emergence as environmental contaminants, particularly in various water bodies.[1] The presence of sulfonamide residues in water can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health and ecological balance.[1] Therefore, the development of sensitive, selective, and reliable analytical methods for the accurate detection and quantification of sulfonamides in water is of paramount importance for environmental monitoring and ensuring public safety.[1]

This technical guide provides a comprehensive overview of the principal analytical methodologies for the determination of sulfonamides in aqueous matrices. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and detailed protocols to effectively monitor these contaminants. The focus will be on the most widely adopted and robust techniques: Solid-Phase Extraction (SPE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Core Principles of Sulfonamide Analysis in Water

The determination of sulfonamides in environmental water samples typically involves a two-step process: sample preparation and instrumental analysis . Due to the typically low concentrations of these analytes in water, a pre-concentration step is almost always necessary.[2]

1. Sample Preparation: The Critical Role of Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most common and effective technique for the pre-concentration and purification of sulfonamides from water samples.[3][4] The choice of SPE sorbent is crucial for achieving high recovery rates. Hydrophilic-Lipophilic Balanced (HLB) reversed-phase cartridges are widely recommended due to their ability to retain a broad range of compounds, from polar to nonpolar.[3][5]

Causality Behind Experimental Choices: The selection of an HLB sorbent is based on its dual retention mechanism. The hydrophobic divinylbenzene component effectively retains nonpolar parts of the sulfonamide molecules, while the hydrophilic N-vinylpyrrolidone component interacts with the more polar functional groups.[5] This ensures efficient trapping of a wide variety of sulfonamides with differing polarities. The pH of the water sample is often adjusted to a range of 4 to 7 to ensure that the sulfonamides are in a neutral or slightly acidic form, which enhances their retention on the reversed-phase sorbent.[5][6]

Diagram: General Workflow for Sulfonamide Analysis

Sulfonamide Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Water Sample Collection (Amber Glass) Filtration Filtration (0.45 µm) Sample->Filtration Remove Particulates pH_Adjust pH Adjustment (pH 4-7) Filtration->pH_Adjust IS_Spike Internal Standard Spiking pH_Adjust->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Pre-concentration & Cleanup LC_Separation LC Separation SPE->LC_Separation Elution & Reconstitution Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for the analysis of sulfonamides in water samples.

2. Instrumental Analysis: Chromatography and Detection

Chromatographic techniques are essential for separating the individual sulfonamides from each other and from other co-extracted matrix components.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely available technique. When coupled with a UV detector, it can be a cost-effective method for sulfonamide analysis.[1][7] The separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., acetic acid or formic acid).[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is the preferred method.[1][9] This technique allows for the detection of sulfonamides at very low concentrations (ng/L levels) and provides a higher degree of confidence in compound identification through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[9][10]

Trustworthiness Through Self-Validating Systems: The use of isotopically labeled internal standards is a cornerstone of a self-validating system in LC-MS/MS analysis.[3][9] These standards, which are chemically identical to the target analytes but have a different mass, are added to the sample before extraction. They experience the same extraction inefficiencies and matrix effects as the native analytes. By calculating the ratio of the analyte signal to the internal standard signal, any variations in the analytical process can be compensated for, leading to more accurate and reliable quantification.[3]

II. Detailed Application Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure and may require optimization for specific water matrices.

Materials and Reagents:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).[3][5]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium hydroxide, hydrochloric acid, and ethylenediaminetetraacetic acid (EDTA).[3][5]

  • Standards: Analytical standards of target sulfonamides and their corresponding isotopically labeled internal standards.

  • Sample Collection Vessels: Amber glass bottles to prevent photodegradation.[3]

  • Equipment: Filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator.[3]

Step-by-Step Procedure:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C until analysis.

  • Filtration: Filter the water sample (typically 500 mL to 1000 mL) through a 0.45 µm filter to remove suspended particles.[5]

  • Chelating Agent Addition: Add EDTA to the water sample to a final concentration of 0.5 g/L to chelate multivalent cations that can interfere with the extraction process.[5]

  • pH Adjustment: Adjust the pH of the water sample to between 4 and 7 using diluted HCl or ammonium hydroxide.[5]

  • Internal Standard Spiking: Spike the sample with a known concentration of the isotopically labeled internal standards.

  • SPE Cartridge Conditioning: Condition the HLB cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water through it.[5] Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[11]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 6 mL of ultrapure water to remove any remaining salts and highly polar interferences.[5]

  • Cartridge Drying: Dry the cartridge completely by applying a high vacuum or passing a stream of nitrogen through it for at least 10 minutes.[9]

  • Elution: Elute the retained sulfonamides from the cartridge using 8 mL of a suitable organic solvent, such as a mixture of acetone and methanol (1:1, v/v) or methanol containing 2% aqueous ammonia.[9][11]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 1:1 methanol:water) for LC analysis.[5]

Diagram: Solid-Phase Extraction (SPE) Protocol

SPE Protocol Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (pH 4-7, with IS) Condition->Load Wash 3. Wash Cartridge (Ultrapure Water) Load->Wash Remove salts Dry 4. Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Remove water Elute 5. Elute Analytes (Organic Solvent) Dry->Elute Collect sulfonamides Concentrate 6. Concentrate & Reconstitute Elute->Concentrate Prepare for analysis

Caption: Step-by-step workflow for the Solid-Phase Extraction of sulfonamides.

Protocol 2: Analysis by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.4% acetic acid in water is common.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-33°C.[8][12]

  • Detection Wavelength: 268-270 nm.[7][12]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the reconstituted sample extract from the SPE procedure.

  • Run the gradient program to separate the sulfonamides.

  • Identify and quantify the sulfonamides by comparing their retention times and peak areas to those of the analytical standards.

Protocol 3: Analysis by LC-MS/MS

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or quadrupole-linear ion trap).[4][10]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used as sulfonamides readily protonate.[11]

  • Column: A C18 or similar reversed-phase column suitable for UPLC or HPLC.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for confident identification and quantification.[10]

Procedure:

  • Optimize the MS/MS parameters (e.g., collision energy, fragmentor voltage) for each sulfonamide and internal standard by infusing individual standard solutions.

  • Develop an MRM method that includes the optimized transitions for all target analytes.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the reconstituted sample extract.

  • Acquire data using the developed MRM method.

  • Process the data using the instrument's software. Identify peaks based on retention time and the presence of both quantifier and qualifier ion transitions. Quantify using the peak area ratio of the analyte to its corresponding isotopically labeled internal standard.

III. Data and Performance Characteristics

The performance of these analytical methods is evaluated based on several key parameters. The following table summarizes typical performance data reported in the literature for the analysis of sulfonamides in water.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.74 - 7.25 µg/L[12][13]0.01 - 1.9 ng/L[5][9]
Limit of Quantification (LOQ) 2.51 - 26.0 µg/L[13][14]0.03 - 7.6 ng/L[5][9]
Linearity (r²) > 0.995[15]> 0.998[11]
Recovery (%) 70.2 - 98.8%[12][13]74.3 - 118%[5][9]
Precision (RSD %) < 9.5%[13]< 15%[9][11]

Note: These values are indicative and can vary depending on the specific sulfonamide, water matrix, and instrumentation used.

IV. Conclusion

The accurate determination of sulfonamides in water is crucial for environmental protection and public health. The combination of Solid-Phase Extraction with either HPLC-UV or, more preferably, LC-MS/MS provides a robust and reliable framework for monitoring these contaminants. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the water matrix. For trace-level analysis and unambiguous identification, LC-MS/MS is the superior technique. By following validated protocols and understanding the principles behind the analytical choices, researchers can generate high-quality data to assess the extent of sulfonamide contamination in aqueous environments.

References

  • Gros, M., Petrović, M., & Barceló, D. (2010). Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).
  • Richter, D., Massmann, G., & Dünnbier, U. (2007). Quantitative Determination of Three Sulfonamides in Environmental Water Samples Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
  • Li, Y., et al. (2023).
  • Díaz-Cruz, M. S., & Barceló, D. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry.
  • Gros, M., Petrović, M., & Barceló, D. (2006). Solid phase extraction coupled to liquid chromatography-tandem mass spectrometry analysis of sulfonamides, tetracyclines, analgesics and hormones in surface water. AquaEnergy Expo Knowledge Hub. [Link]
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Gao, S., et al. (2018). Magnetic solid phase extraction of sulfonamides based on carboxylated magnetic graphene oxide nanoparticles in environmental waters.
  • CNKI. (n.d.).
  • YMER. (n.d.).
  • Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-823. [Link]
  • Wang, L., et al. (2014). Simultaneous determination of 10 sulfonamide antibiotics in water by solid-phase extraction and high performance liquid chromatography. Environmental Science, 35(1), 268-273. [Link]
  • Li, X., et al. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. IOP Conference Series: Earth and Environmental Science, 546, 042055. [Link]
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27289–27299. [Link]
  • Zhang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2139. [Link]
  • Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Stolker, A. A. M., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters. Analytical Methods, 3(6), 1371-1378. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Analysis of Sulfonamide Compounds in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and clinical diagnostics.

Abstract: This document provides a comprehensive guide to the analysis of sulfonamide antibiotic residues in complex biological matrices, specifically focusing on food products of animal origin. We present a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing the rationale behind each step, from sample preparation to data acquisition and analysis. The protocols herein are designed to ensure high sensitivity, specificity, and throughput, meeting the stringent requirements of regulatory bodies worldwide.

Introduction: The Imperative for Sulfonamide Monitoring

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals.[1][2] Their cost-effectiveness and broad-spectrum activity make them a popular choice in animal husbandry.[2] However, the overuse or improper administration of these drugs can lead to the presence of residues in animal-derived food products such as meat, milk, and eggs.[1][2]

These residues pose a significant risk to human health, including the potential for allergic reactions in sensitive individuals and the proliferation of antibiotic-resistant bacteria.[1][2] To mitigate these risks, regulatory agencies across the globe, including the European Union (EU) and the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[1][3][4] The EU, for instance, has set the MRL for the sum of all sulfonamides at 100 µg/kg (0.1 ppm) in meat and milk.[1][3]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of sulfonamide residues.[5][6] Its high sensitivity, specificity, and ability to analyze multiple compounds in a single run make it an ideal tool for monitoring compliance with regulatory MRLs.[7] This application note provides a detailed protocol for the reliable determination of a panel of common sulfonamides in food matrices, designed for both routine monitoring and research applications.

Method Overview: A Validated Workflow

The analytical workflow is designed for efficiency and robustness, ensuring accurate quantification of sulfonamides from complex sample matrices. The process involves a streamlined sample preparation procedure followed by sensitive LC-MS/MS detection.

LC-MS/MS Workflow for Sulfonamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Extraction Extraction Sample Homogenization->Extraction Add Extraction Solvent Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Isolate Supernatant Reconstitution Reconstitution Cleanup (SPE)->Reconstitution Elute Analytes LC Separation LC Separation Reconstitution->LC Separation Inject into LC MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Eluted Analytes Quantification Quantification MS/MS Detection->Quantification MRM Data Confirmation Confirmation Quantification->Confirmation Ion Ratio Check

Caption: Workflow for Sulfonamide Analysis.

Detailed Protocols and Methodologies

Sample Preparation: The Key to Accurate Quantification

The complexity of food matrices, rich in proteins and fats, necessitates an effective sample preparation strategy to minimize matrix effects and ensure reliable quantification.[2] The following protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for the extraction of sulfonamides from tissues like liver and muscle.

Protocol 1: Extraction from Animal Tissue (e.g., Liver, Muscle)

  • Homogenization: Weigh 2.5 ± 0.1 g of thawed, homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled sulfonamide) to all samples, blanks, and calibration standards. This is crucial for correcting for variations in extraction efficiency and matrix effects.

  • Extraction:

    • Add 6.0 mL of ethyl acetate to the tube.

    • Vortex or shake vigorously for 2 minutes to ensure thorough mixing and disruption of the sample matrix.

    • Centrifuge at 2500 rpm for 5 minutes to separate the organic and aqueous layers.

  • Liquid-Liquid Partitioning:

    • Transfer the ethyl acetate supernatant to a clean 15 mL centrifuge tube.

    • Add 1.0 mL of 3.2M HCl.

    • Vortex for 30 seconds and centrifuge for 5 minutes at 2500 rpm.

    • Aspirate and discard the upper ethyl acetate layer.

  • Defatting:

    • Add 5.0 mL of hexane, vortex, and centrifuge.

    • Aspirate and discard the hexane layer.

  • pH Adjustment and Re-extraction:

    • Add 2.0 mL of 2.5M sodium acetate and 6.0 mL of ethyl acetate.

    • Vortex and centrifuge as before.

  • Evaporation and Reconstitution:

    • Transfer the final ethyl acetate extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 ± 5°C.

    • Reconstitute the residue in 100 µL of methanol, vortex, and then add 400 µL of the initial mobile phase A.

  • Final Filtration: Transfer the reconstituted sample to a centrifugal filter tube and centrifuge at approximately 3000 rpm until a sufficient volume is collected for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation and mass spectrometric detection are optimized for sensitivity and selectivity.

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is typically used for the separation of sulfonamides.[8][9] The addition of a small amount of formic acid to the mobile phase aids in the protonation of the sulfonamide molecules, enhancing their ionization efficiency in the mass spectrometer.[10][11]

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent[11]
Mobile Phase A 0.1% Formic acid in Water[6][11]
Mobile Phase B Acetonitrile[6][11]
Flow Rate 0.3 mL/min[11]
Injection Volume 3 µL[11]
Column Temperature 40 °C[11]

Gradient Elution Program

A gradient elution is employed to achieve optimal separation of the target analytes.

Time (min)% Mobile Phase B
0.0 - 7.521
7.5 - 7.621 → 40
7.6 - 11.040
11.0 - 11.140 → 75
11.1 - 15.075
15.0 - 15.175 → 21
15.1 - 18.021

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7] For each sulfonamide, at least two MRM transitions (a quantifier and a qualifier ion) are monitored to ensure confident identification and quantification.[7][12]

ParameterSetting
MS System SCIEX Triple Quad™ 5500 or equivalent[11]
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 5500 V[11]
Source Temperature 550 °C[11]
Nebulizing Gas 55 psi[11]
Auxiliary Gas 55 psi[11]
Curtain Gas 40 psi[11]

MRM Transitions for Common Sulfonamides

The following table provides examples of optimized MRM transitions for a selection of sulfonamides. It is crucial to optimize these parameters for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Sulfadiazine251.1156.192.125
Sulfamethazine279.1186.1124.128
Sulfamethoxazole254.1156.1108.122
Sulfadimethoxine311.1156.1246.130
Sulfaquinoxaline301.1156.1145.132

Note: Collision energies are compound-dependent and require optimization.

Data Analysis, Quantification, and Method Validation

Quantification

Quantification is typically performed using a matrix-matched calibration curve to compensate for any matrix-induced signal suppression or enhancement.[12] The calibration standards are prepared by spiking blank matrix extracts with known concentrations of the sulfonamide standards and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical results. The validation should be performed in accordance with internationally recognized guidelines, such as those from the FDA or the European Commission Decision 2002/657/EC.[10]

Key Validation Parameters:

  • Linearity: The method should demonstrate linearity over a defined concentration range, typically with a correlation coefficient (r²) of ≥ 0.99.[7]

  • Accuracy (Recovery): The accuracy is assessed by analyzing spiked blank samples at different concentration levels. Recoveries should typically fall within the range of 80-120%.

  • Precision (Repeatability and Reproducibility): Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For repeatability (intra-day precision), the RSD should generally be < 15%, while for reproducibility (inter-day precision), it should be < 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[11] The LOQ should be well below the established MRLs.

  • Specificity: The method's ability to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks in blank samples and by meeting the ion ratio criteria for the qualifier and quantifier MRM transitions.

Method_Validation_Process cluster_parameters Validation Parameters Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Specificity Specificity Method Validation->Specificity Calibration Curve (r² ≥ 0.99) Calibration Curve (r² ≥ 0.99) Linearity->Calibration Curve (r² ≥ 0.99) Spiked Samples (Recovery %) Spiked Samples (Recovery %) Accuracy->Spiked Samples (Recovery %) Repeatability & Reproducibility (RSD %) Repeatability & Reproducibility (RSD %) Precision->Repeatability & Reproducibility (RSD %) Signal-to-Noise Ratio Signal-to-Noise Ratio LOD_LOQ->Signal-to-Noise Ratio Absence of Interferences Absence of Interferences Specificity->Absence of Interferences

Caption: Key Parameters for Method Validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of sulfonamide residues in food matrices. The robust sample preparation protocol, optimized chromatographic separation, and highly selective MS/MS detection ensure reliable and accurate results that meet the stringent demands of regulatory monitoring. Adherence to the described validation procedures will guarantee the integrity of the data and contribute to ensuring the safety of the food supply.

References

  • Combs, M. T., et al. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(10), 567-571.
  • Le, T. T., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(21), 5093.
  • ResearchGate. (n.d.). MRM transitions and MS operating parameters selected for the analysis of sulfonamides.
  • United States Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • ResearchGate. (n.d.). MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA.
  • Alija, G., et al. (2020). Development and validation of confirmatory LC–MS/MS method for multi-residue analysis of antibiotic drugs in bovine milk. SN Applied Sciences, 2(9), 1-13.
  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Kumar, P., et al. (2022). Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. ACS Omega, 7(12), 10431-10440.
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 409.
  • Peeters, K., et al. (2022). Validation of a LC-MS/MS method for the quantitative analysis of four antibiotics in pig tissues and plasma to assess the risk of transfer of residues to edible matrices after exposure to cross-contaminated feed. Food Additives & Contaminants: Part A, 39(12), 2115-2130.
  • Le, T. T., et al. (2020). Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. Molecules, 25(6), 1467.
  • De Kergos, R., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography B, 1052, 64-73.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Mubito, E. P., et al. (2014). Sulfonamide residues in commercial layer chicken eggs in Dar-es-Salaam, Tanzania. Journal of Animal and Feed Sciences, 23(3), 265-270.
  • ResearchGate. (n.d.). Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system.
  • ResearchGate. (n.d.). Maximum Residue Limits (MRL) for Sulphonamides.
  • ResearchGate. (n.d.). TLC of Sulfonamides.
  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 10(11), 3845-3855.
  • Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 149, 444-451.
  • Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube.
  • Yao, Y., et al. (2021). LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains: Collaborative Study. Journal of AOAC INTERNATIONAL, 104(5), 1332-1343.
  • Government of Canada. (2011). Regulations Amending the Food and Drug Regulations (1475 — Sulfonamides). Canada Gazette, Part II, 145(4).
  • ResearchGate. (n.d.). MRM transitions and MS-MS operating parameters selected for analysis of sulfon-.
  • Lee, J., et al. (2024). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. Applied Biological Chemistry, 67(1), 13.
  • SCIEX. (n.d.). Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System.

Sources

Application Notes & Protocols: Crystallization of Sulfonamide Molecular Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Sulfonamide Development

Crystallization is a cornerstone of pharmaceutical development, serving as a primary method for the purification and isolation of active pharmaceutical ingredients (APIs).[1][] For the sulfonamide class of antibiotics, achieving a crystalline solid is paramount. The specific crystalline form of a sulfonamide dictates its fundamental physicochemical properties, including stability, solubility, and bioavailability, which in turn govern its efficacy and manufacturability.[1][3] The molecular structure of sulfonamides, characterized by a sulfonyl group connected to an amine and typically featuring aromatic rings, allows for strong intermolecular interactions such as hydrogen bonds and π-π stacking.[4][5] These interactions are the driving forces behind crystal lattice formation but also introduce the significant challenge of polymorphism.[3][4][6]

Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice.[3] Different polymorphs of the same sulfonamide can exhibit vastly different therapeutic and processing characteristics.[3] Therefore, controlling the crystallization process is not merely about producing a solid, but about reliably producing the correct solid form with consistent particle size and morphology.[1][7]

This guide provides a detailed overview of the principles and common techniques for crystallizing sulfonamide molecular crystals, complete with actionable protocols and troubleshooting advice to empower researchers in obtaining high-quality, single crystals suitable for analysis and development.

The Principle of Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. A solution becomes supersaturated when the concentration of the solute (the sulfonamide) exceeds its equilibrium solubility at a given temperature. This thermodynamically unstable state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[] The methods described below are all different strategies to achieve and control supersaturation.

G cluster_0 The Crystallization Process A Undersaturated Solution (Solute Fully Dissolved) B Metastable Zone (Supersaturated, Nucleation Requires Energy Input e.g., Seeding, Scratching) A->B Achieve Supersaturation (e.g., Cooling, Evaporation, Anti-Solvent Addition) C Labile Zone (Spontaneous Nucleation Occurs) B->C Increase Supersaturation D Equilibrium (Saturated Solution + Solid Crystals) B->D Crystal Growth > Nucleation (Ideal for Large Crystals) C->D Nucleation > Crystal Growth (Leads to Small Crystals or Amorphous Solid)

Caption: The relationship between solubility, supersaturation, and the formation of crystals.

Part 1: Solvent Selection - The Foundation of Success

The choice of solvent is the most critical parameter in any crystallization experiment.[1] An ideal solvent system is one where the sulfonamide exhibits high solubility at elevated temperatures but low solubility at cooler temperatures.[8] Due to the dual polar (sulfonamide and amino groups) and nonpolar (benzene ring) nature of these molecules, solvent mixtures, particularly alcohol-water systems like ethanol-water or isopropanol-water, are often effective.[8]

Screening for a Suitable Solvent System:

  • Initial Solubility Test: Place a small amount (e.g., 10-20 mg) of the crude sulfonamide into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to its boiling point. If the compound dissolves completely, it is a potential candidate for single-solvent crystallization.[9]

  • Cooling: Allow the hot, clear solution to cool to room temperature, and then in an ice bath. The formation of a crystalline precipitate indicates a good solvent. Heavy, rapid precipitation may suggest the solvent is too poor, while no precipitation suggests it is too good.

  • Anti-Solvent Test: For compounds that are highly soluble in a particular solvent, an anti-solvent (in which the compound is insoluble but which is miscible with the first solvent) can be used.[10]

Sulfonamide ExampleCommon SolventsCommon Anti-SolventsReference
Sulfanilamide95% Ethanol, AcetoneWater, Hexane[8]
SulfathiazoleAcetone, Methanol, 70% IsopropanolWater, Carbon Dioxide[8][11][12]
SulfamethizoleAcetone, Dimethylformamide (DMF)Water, Carbon Dioxide[11][12]
SulfabenzamideAcetone, Ethyl AcetateWater, Carbon Dioxide[11][12]

Part 2: Common Crystallization Techniques & Protocols

The following are the most widely used and effective techniques for crystallizing sulfonamides. The choice of method depends on the compound's properties and the quantity of material available.

G Start Start with Crude Sulfonamide Solubility Perform Solubility Screening Start->Solubility GoodSingleSolvent Good Single Solvent Found? (High solubility when hot, low when cold) Solubility->GoodSingleSolvent ThermallyStable Thermally Stable? GoodSingleSolvent->ThermallyStable Yes GoodSolvent Soluble in a Volatile Solvent? GoodSingleSolvent->GoodSolvent No SlowEvap Slow Evaporation ThermallyStable->SlowEvap No SlowCool Slow Cooling (Single-Solvent Recrystallization) ThermallyStable->SlowCool Yes End High-Quality Crystals SlowEvap->End SlowCool->End VaporDiff Vapor Diffusion GoodSolvent->VaporDiff Yes AntiSolvent Anti-Solvent Crystallization GoodSolvent->AntiSolvent No VaporDiff->End AntiSolvent->End

Caption: Decision workflow for selecting a suitable crystallization technique.

Slow Cooling (Single-Solvent Recrystallization)

This is the most common and straightforward purification technique, ideal for compounds that are significantly more soluble in a hot solvent than in a cold one.[10] The principle is to dissolve the solute in a minimum amount of boiling solvent and allow the solution to cool slowly, causing the solubility to decrease and crystals to form.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a boil on a hot plate.[9] Continue adding the hot solvent in small portions until the compound just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware (funnel and receiving flask) to prevent premature crystallization.[8][10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the growth of larger, more ordered crystals.[9][10] Slow cooling is essential for achieving high crystallinity.[10]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal formation.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9][10]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.[10]

Slow Evaporation

This technique is suitable for compounds that are soluble at room temperature and may be sensitive to temperature changes.[1] Supersaturation is achieved gradually as the solvent evaporates, which can lead to the formation of very high-quality crystals.

Protocol: Slow Evaporation

  • Dissolution: Dissolve the sulfonamide in a suitable solvent at room temperature to near-saturation.

  • Filtration: Filter the solution to remove any particulate impurities.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm or aluminum foil and poke a few small holes in it with a needle. This slows down the rate of evaporation.

  • Crystal Growth: Place the vial in an undisturbed, vibration-free location. Crystals will form over a period of several days to weeks as the solvent evaporates and the solution becomes supersaturated.[13]

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals from very small amounts of material (milligram scale).[14][15] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "bad" solvent (an anti-solvent). The anti-solvent, being more volatile, slowly diffuses in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.[15]

Protocol: Vapor Diffusion (Vial-in-Vial Setup)

  • Preparation: Dissolve the sulfonamide sample in a minimal amount of a relatively non-volatile "good" solvent (e.g., THF, dichloromethane, methanol) in a small, open inner vial.[14][15]

  • Assembly: Place this inner vial inside a larger vial or jar that contains a small volume of a volatile anti-solvent (e.g., hexane, diethyl ether, pentane).[14][15] The anti-solvent should not touch the inner vial.

  • Sealing: Seal the outer container tightly and leave it undisturbed.

  • Diffusion and Growth: Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, causing the solubility of the sulfonamide to decrease and crystals to form.[14][15]

Anti-Solvent Crystallization

In this technique, supersaturation is induced by adding a miscible "anti-solvent" in which the sulfonamide is poorly soluble to a solution of the compound.[1][7] This method is useful for controlling crystal size and morphology and is particularly effective for compounds that are highly soluble in many common solvents.[1][11]

Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.[10]

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with constant, gentle swirling.[10]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.[10] If crystals do not form readily, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.[10]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow the initial nuclei to grow into larger crystals.[10]

  • Isolation: Collect, wash, and dry the crystals as described in the single-solvent method.

Part 3: Troubleshooting Common Crystallization Problems

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.[8]- Too much solvent was used.[8]- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[8]- If too much solvent was used, evaporate some of it and allow the solution to cool again.
"Oiling Out" - The solute separates as a liquid instead of a solid.[8]- This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.[8]- Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[8]- Change to a lower-boiling point solvent or a different solvent mixture.[8]
Low Yield - Too much solvent was used, leaving a significant portion of the product in the mother liquor.[8]- Premature crystallization during hot filtration.[8]- Incomplete cooling before filtration.- Use the absolute minimum amount of hot solvent for dissolution.[8]- Ensure glassware for hot filtration is pre-heated.[8]- After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[10]
Amorphous Powder Forms - The solution cooled too quickly, causing the compound to "crash out" of solution without forming an ordered lattice.[10]- The most critical factor is to slow down the cooling rate. Insulate the flask with a cloth or paper towels and allow it to cool to room temperature undisturbed before moving to an ice bath.[10]
Polymorphism Observed - Different crystal forms are obtained in different batches.[10]- Polymorphism is highly influenced by solvent choice, cooling rate, and agitation.[10]- Strictly standardize and document all crystallization conditions (solvent, temperature profile, stirring rate).[10]- Use seeding with a crystal of the desired polymorph to template its growth.[10]- Experiment with different solvents, as the choice can favor the formation of a specific polymorph.[10][16]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Kang, Y. T., & Lee, C. S. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Separation Science and Technology, 42(12), 2733-2745.
  • Kang, Y. T., & Lee, C. S. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Taylor & Francis Online.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 215-223.
  • Kang, Y. T., & Lee, C. S. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Full article.
  • Sainz-Díaz, C. I., et al. (2022).
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.
  • IMSERC. (n.d.). Guide for crystallization.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • AIChE. (2018).
  • Acibadem Health Point. (n.d.). Understanding Sulfa Crystals in Urine Causes.
  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 24-34.
  • de Oliveira, A. B., et al. (2018). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 29(10), 2182-2195.
  • YouTube. (2020, April 14). Microscale Crystallization of Sulfanilamide Using Craig Tube.
  • Acevedo, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf.

Sources

Application Notes & Protocols: Leveraging N-(3-Aminophenyl)methanesulfonamide for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant bacterial pathogens constitutes a formidable threat to global health, creating an urgent need for the development of new classes of antibiotics.[1] The sulfonamides, the first class of synthetic antimicrobial agents to be widely used, remain a cornerstone in medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[2][3] These drugs typically function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital precursor for DNA, RNA, and protein synthesis.[4]

This guide focuses on N-(3-Aminophenyl)methanesulfonamide (CAS: 37045-73-1) as a strategic starting material for the synthesis of novel antibacterial candidates. Its structure features a primary aromatic amine, which serves as a versatile chemical handle for derivatization, and a methanesulfonamide group, a key pharmacophore that mimics the natural substrate (p-aminobenzoic acid, PABA) of the DHPS enzyme.[2][5] By modifying the amine group, researchers can systematically alter the compound's physicochemical properties to enhance potency, broaden its spectrum of activity, and overcome existing resistance mechanisms.

This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for synthesis and characterization, and a standard methodology for evaluating the antibacterial efficacy of novel derivatives synthesized from N-(3-Aminophenyl)methanesulfonamide.

Part 1: Foundational Concepts and Rationale

The Sulfonamide Mechanism of Action

Sulfonamides exert their bacteriostatic effect by acting as structural analogs of PABA. Bacteria synthesize folic acid de novo using PABA as a key substrate. The DHPS enzyme incorporates PABA into dihydropteroic acid, a precursor to dihydrofolic acid. Because of their structural similarity to PABA, sulfonamides bind to the active site of DHPS, halting the metabolic pathway.[2][4] Human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet, making the DHPS enzyme an excellent selective target.[2]

folic_acid_pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF via DHFR DNA_RNA DNA, RNA, & Protein Synthesis THF->DNA_RNA Sulfonamide Sulfonamide (e.g., N-(3-Aminophenyl)methanesulfonamide derivative) Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Strategic Advantages of N-(3-Aminophenyl)methanesulfonamide

The choice of N-(3-Aminophenyl)methanesulfonamide as a scaffold is deliberate. The primary aromatic amine at the meta-position provides a nucleophilic center that can readily undergo a variety of chemical transformations, including:

  • Schiff Base Formation: Condensation with aldehydes and ketones.

  • Amide Bond Formation: Acylation with acid chlorides or carboxylic acids.

  • Diazotization: Conversion to a diazonium salt for subsequent coupling reactions.

These reactions allow for the introduction of diverse functional groups and heterocyclic systems, which can modulate the molecule's electronic properties, lipophilicity, and steric profile to optimize binding to the target enzyme and improve antibacterial activity.[1]

Part 2: Experimental Protocols

This section details the synthesis of a representative antibacterial candidate—a Schiff base derivative—followed by its characterization and biological evaluation.

Protocol 1: Synthesis of N-(3-((4-hydroxybenzylidene)amino)phenyl)methanesulfonamide

Principle: This protocol describes the acid-catalyzed condensation of the primary amine of N-(3-Aminophenyl)methanesulfonamide with 4-hydroxybenzaldehyde. The resulting imine (Schiff base) linkage introduces a new aromatic moiety, expanding the chemical diversity of the parent molecule.

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
N-(3-Aminophenyl)methanesulfonamide186.231.01.86 g (10 mmol)
4-Hydroxybenzaldehyde122.121.01.22 g (10 mmol)
Ethanol (Absolute)--50 mL
Glacial Acetic Acid-Catalytic3-4 drops
Deionized Water--For washing
Saturated Sodium Bicarbonate Solution--For washing

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.86 g (10 mmol) of N-(3-Aminophenyl)methanesulfonamide in 30 mL of absolute ethanol. Stir until fully dissolved.[5]

  • Reagent Addition: Add 1.22 g (10 mmol) of 4-hydroxybenzaldehyde to the solution, followed by 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting amine spot indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with 20 mL of cold deionized water and 20 mL of cold saturated sodium bicarbonate solution to remove any residual acid catalyst. Finally, wash with another 20 mL of cold deionized water.

  • Drying: Dry the purified solid product in a vacuum oven at 50°C overnight. Record the final mass and calculate the percentage yield.

synthesis_workflow Start Dissolve Reactants in Ethanol Add_Catalyst Add Acetic Acid Catalyst Start->Add_Catalyst Reflux Reflux for 4-6 hrs (Monitor by TLC) Add_Catalyst->Reflux Cool Cool to Precipitate Product Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with H₂O & NaHCO₃ Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Characterize Pure Product Dry->End

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: Spectroscopic Characterization

Principle: To confirm the chemical structure and purity of the synthesized compound, a combination of spectroscopic techniques is employed.[6][7]

Methodologies:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should confirm the disappearance of the primary amine (-NH₂) protons (typically a broad singlet around 5-6 ppm) from the starting material and the appearance of a new singlet for the imine proton (-CH=N-) between 8.0-9.0 ppm. Aromatic protons from both rings will appear between 6.5-8.0 ppm, and the methyl protons of the sulfonamide group will be a singlet around 3.0 ppm.

  • IR (KBr Pellet): Key vibrational bands should be observed. Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a C=N stretching band for the imine group (around 1600-1630 cm⁻¹). The characteristic S=O stretching bands will remain around 1350 cm⁻¹ and 1160 cm⁻¹.[6]

  • Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight of the product. For the example compound, C₁₄H₁₄N₂O₃S, the expected molecular weight is 290.34 g/mol . The ESI-MS spectrum should show a prominent peak at m/z corresponding to [M+H]⁺ (291.35) or [M-H]⁻ (289.33).[7]

Protocol 3: In Vitro Antibacterial Susceptibility Testing

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]

Procedure:

  • Strain Preparation: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).[8] Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration in each well is ≤1% to avoid solvent toxicity.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic like Sulfamethoxazole should be run in parallel as a reference.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Part 3: Data Presentation and Interpretation

Quantitative data from synthesis and biological testing should be clearly tabulated for analysis and comparison.

Table 1: Physicochemical Properties of N-(3-Aminophenyl)methanesulfonamide

PropertyValueReference
CAS Number37045-73-1[5]
Molecular FormulaC₇H₁₀N₂O₂S[5]
Molecular Weight186.23 g/mol [5]
Melting Point117-121 °C[9]
AppearanceLight red solid[9]

Table 2: Sample Antibacterial Activity (MIC) Data

CompoundMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922
N-(3-Aminophenyl)methanesulfonamide (Parent Compound)>128>128
Synthesized Schiff Base Derivative 16 32
Sulfamethoxazole (Reference Drug)864

Interpretation: The hypothetical data in Table 2 illustrates that the parent compound shows negligible activity. In contrast, the synthesized Schiff base derivative exhibits significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, demonstrating the success of the derivatization strategy.[8][10]

Conclusion

N-(3-Aminophenyl)methanesulfonamide is a highly valuable and versatile scaffold for the synthesis of novel antibacterial agents. The presence of a reactive primary amine allows for straightforward chemical modification, enabling the exploration of a wide chemical space to identify potent derivatives. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of such compounds. This strategic approach, grounded in the established mechanism of sulfonamides, offers a promising pathway for developing new therapeutic agents to combat the growing challenge of bacterial resistance.

References

  • Yadav, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Journal of Molecular Structure, 1242, 130668.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2022). GoodRx Health.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9576–9581.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.BioMed Research International, 2015, 802323.
  • (3-Aminophenyl)methanesulfonyl amide. (n.d.). PubChem.
  • Al-Suhaimi, K. S., et al. (2022). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.Molecules, 27(3), 967.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). Bioorganic Chemistry, 105, 104400.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). ResearchGate.

Sources

Application Note: High-Recovery Solid-Phase Extraction of Sulfonamides from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine.[1] Their widespread application and incomplete metabolism have led to their persistent presence in environmental compartments such as surface water, groundwater, soil, and sediment.[2][3][4] Due to concerns over the development of antibiotic resistance and potential ecological impacts, regulatory bodies and researchers require sensitive and reliable methods for monitoring these compounds.[1] This application note provides a comprehensive guide to the solid-phase extraction (SPE) of sulfonamides from environmental water and soil samples, designed for researchers and analytical chemists. We delve into the underlying chemical principles, offer detailed, optimized protocols, and explain the causality behind critical experimental choices to ensure robust and reproducible results.

Introduction: The Challenge of Sulfonamide Analysis

The accurate quantification of sulfonamides in environmental matrices is challenging due to their low concentrations (ng/L to µg/kg range) and the complexity of the sample matrices.[5][6] Direct injection of environmental samples into analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems is often unfeasible due to the presence of interfering substances (e.g., humic acids, inorganic salts) that can cause matrix effects, suppress instrument response, and contaminate the system.[1][5]

Solid-phase extraction (SPE) is a critical sample preparation technique that addresses these challenges by isolating and concentrating target analytes while removing interfering components.[7][8][9] A well-designed SPE protocol significantly enhances the sensitivity, selectivity, and reliability of the subsequent analysis.[8] This guide focuses on utilizing modern polymeric sorbents, which offer superior performance for the broad range of physicochemical properties exhibited by sulfonamide compounds.

The Principle of SPE for Sulfonamides: A Mechanistic View

SPE separates components of a mixture based on their physical and chemical interactions with a solid sorbent.[8] For amphoteric molecules like sulfonamides, which possess both acidic (sulfonamide group) and basic (aromatic amine group) functionalities, multiple retention mechanisms can be exploited.

  • Reversed-Phase (RP) Interaction: The primary retention mechanism for sulfonamides on non-polar or moderately polar sorbents. It relies on hydrophobic (van der Waals) forces between the non-polar regions of the sulfonamide molecules and the sorbent material.[8][10]

  • Ion-Exchange Interaction: This mechanism leverages the ionizable nature of sulfonamides. At a pH below their pKa1 (around 2), the aromatic amine group is protonated (-NH3+), allowing for retention on a cation-exchange sorbent. At a pH above their pKa2 (around 5-10), the sulfonamide group is deprotonated (-SO2-NH-), enabling retention on an anion-exchange sorbent.

Sorbent Selection: Why Hydrophilic-Lipophilic Balanced (HLB) Sorbents are Preferred

While traditional silica-based C18 sorbents can be effective, they suffer from limitations such as a narrow working pH range and a lack of retention for more polar analytes. Polymeric, water-wettable sorbents like Oasis HLB have become the industry standard for sulfonamide analysis.[5][11][12][13] These sorbents are based on a divinylbenzene-N-vinylpyrrolidone copolymer, offering several key advantages:

  • Dual Retention: The divinylbenzene backbone provides reversed-phase character, while the N-vinylpyrrolidone moiety imparts hydrophilicity, allowing for the retention of a wider range of compounds from polar to non-polar.[14]

  • pH Stability: They are stable across a wide pH range (1-14), which is crucial for optimizing the retention and elution of ionizable compounds like sulfonamides.[12]

  • High Capacity: They generally offer higher binding capacity and are less prone to sorbent drying during the SPE procedure.[10][12]

The general workflow for solid-phase extraction is a multi-step process designed to maximize analyte recovery and sample purity.

SPE_Workflow cluster_0 SPE Cartridge Operations Condition 1. Conditioning (Solvates Sorbent) Load 2. Sample Loading (Analytes Retained) Condition->Load Wash 3. Washing (Interferences Removed) Load->Wash Waste1 Waste Load->Waste1 Elute 4. Elution (Analytes Collected) Wash->Elute Waste2 Waste Wash->Waste2 Analyte Clean, Concentrated Analyte Eluate Elute->Analyte Sample Sample (pH Adjusted) Sample->Load

Caption: General Solid-Phase Extraction (SPE) Workflow.

Protocol I: Extraction of Sulfonamides from Environmental Water

This protocol is optimized for a broad range of sulfonamides in matrices like river water, lake water, and wastewater treatment plant (WWTP) effluent. It utilizes HLB cartridges for robust performance.

Materials & Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 6 cc, 500 mg (e.g., Waters Oasis HLB).[13]

  • Solvents: LC-MS grade methanol, acetonitrile, and reagent water.

  • Reagents: Formic acid (88%), ammonium hydroxide (25%), and disodium EDTA (Na₂EDTA).

  • Standards: Certified analytical standards of target sulfonamides and their corresponding isotopically labeled internal standards (e.g., ¹³C₆-Sulfamethoxazole).

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), 0.45 µm glass fiber filters, amber glass bottles.

Step-by-Step Protocol
  • Sample Preparation & Fortification:

    • Collect water samples in pre-cleaned amber glass bottles and store at 4°C. Analyze within 48 hours.

    • Filter the sample (e.g., 250-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Causality: Filtration prevents the SPE cartridge frits from clogging, ensuring a consistent flow rate and preventing backpressure.[7]

    • Add Na₂EDTA to a final concentration of 0.1% (w/v).

    • Causality: Metal ions in environmental water can form complexes with sulfonamides, reducing their availability for extraction. EDTA acts as a chelating agent, sequestering these metal ions.[5][15]

    • Adjust the sample pH to 3.0-4.0 using formic acid.

    • Causality: Adjusting the pH to just above the pKa1 of the aromatic amine ensures the sulfonamide molecules are predominantly in their neutral or slightly cationic form, which is optimal for retention on an HLB sorbent via reversed-phase interactions.

    • Spike the sample with a known concentration of the isotopically labeled internal standard solution (e.g., 50 ng/L).

    • Causality: Internal standards are critical for self-validating the protocol. They mimic the target analytes through the entire extraction and analysis process, allowing for accurate correction of matrix-induced signal suppression or enhancement and variations in extraction recovery.[2][5]

  • Solid-Phase Extraction Procedure:

    • Conditioning: Place the HLB cartridges on the vacuum manifold. Pass 6 mL of methanol followed by 6 mL of reagent water (pH adjusted to 3.0-4.0) through each cartridge. Do not allow the sorbent bed to go dry.

    • Causality: Methanol solvates the polymeric chains of the sorbent, activating the hydrophobic retention sites. The acidified water rinse equilibrates the sorbent to the pH of the sample, preventing premature breakthrough of analytes.[13]

    • Sample Loading: Load the entire pre-treated sample through the cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

    • Causality: A slow flow rate maximizes the contact time between the analytes and the sorbent, ensuring efficient retention and preventing analyte breakthrough.

    • Washing: After loading, wash the cartridge with 6 mL of reagent water.

    • Causality: This step removes residual salts and highly polar, water-soluble interferences that were not retained by the sorbent, which could otherwise interfere with the final analysis.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

    • Causality: Removing water is crucial before elution with an organic solvent. Water is immiscible with the elution solvent and can lead to channeling and incomplete recovery of the analytes.

  • Analyte Elution & Reconstitution:

    • Elution: Elute the retained sulfonamides by passing 8-10 mL of methanol containing 2-5% ammonium hydroxide through the cartridge. Collect the eluate in a clean collection tube.

    • Causality: The basic methanol disrupts the analyte-sorbent interactions. The high concentration of organic solvent overcomes the reversed-phase interactions, while the ammonium hydroxide deprotonates the sulfonamides, breaking any residual ionic interactions and ensuring complete elution from the sorbent.[16]

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex to mix.

    • Causality: This step concentrates the analytes, increasing the method's sensitivity. Reconstituting in the mobile phase ensures good peak shape during the chromatographic separation.

Water_SPE_Protocol cluster_prep Sample Preparation cluster_spe SPE Cartridge (HLB) cluster_post Post-Extraction Sample 500 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Additives Add EDTA & Internal Stds Filter->Additives pH_Adjust Adjust pH to 3-4 Additives->pH_Adjust Load Load Sample (5-10 mL/min) pH_Adjust->Load Condition Condition: 1. 6 mL MeOH 2. 6 mL H₂O (pH 3) Condition->Load Wash Wash: 6 mL H₂O Load->Wash Dry Dry Under Vacuum (10 min) Wash->Dry Elute Elute: 10 mL MeOH + 2% NH₄OH Dry->Elute Evaporate Evaporate (N₂ Stream) Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Detailed workflow for sulfonamide extraction from water.

Protocol II: Extraction of Sulfonamides from Soil & Sediment

Extracting sulfonamides from solid matrices requires an initial solvent extraction step to move the analytes from the solid into a liquid phase, which can then be cleaned up using SPE.[16]

Materials & Reagents
  • All materials from Protocol I.

  • Additional Solvents: LC-MS grade acetonitrile.

  • Extraction Buffer: EDTA-McIlvaine buffer (pH 4.0) or similar.[16]

  • Equipment: Freeze-dryer, grinder/mill, centrifuge, ultrasonic bath or Accelerated Solvent Extraction (ASE) system.

Step-by-Step Protocol
  • Sample Preparation & Solvent Extraction:

    • Freeze-dry the soil or sediment sample until a constant weight is achieved. Grind the sample to a fine, homogenous powder.

    • Causality: Freeze-drying removes water, which can interfere with extraction efficiency. Grinding increases the surface area, allowing for better penetration of the extraction solvent.[11]

    • Weigh 2-5 g of the dried soil into a centrifuge tube.

    • Add a known amount of internal standards.

    • Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/EDTA-McIlvaine buffer (1:1, v/v)).

    • Causality: A mixture of organic solvent and an acidic buffer is effective for disrupting analyte-soil interactions (e.g., hydrophobic and ionic binding) and solubilizing the sulfonamides.[11][16]

    • Extract using ultrasonication (e.g., 30 minutes) or an automated system like ASE.[11]

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 min) and collect the supernatant. Repeat the extraction on the solid pellet and combine the supernatants.

  • Extract Clean-up via SPE:

    • Dilute the collected supernatant with reagent water (pH adjusted to 3-4) to reduce the organic solvent content to <5%.

    • Causality: High concentrations of organic solvent in the sample loaded onto the SPE cartridge will prevent analyte retention, causing them to pass through to the waste. Dilution is a critical step.[11]

    • Proceed with the SPE procedure (Conditioning, Loading, Washing, Elution) as described in Section 3.2, Step 2 .

    • Proceed with the post-extraction concentration and reconstitution as described in Section 3.2, Step 3 .

Soil_SPE_Protocol cluster_prep Soil Preparation cluster_extract Solvent Extraction cluster_cleanup SPE Clean-up cluster_post Post-Extraction Soil Soil/Sediment Sample FreezeDry Freeze-Dry & Grind Soil->FreezeDry Weigh Weigh 2-5 g FreezeDry->Weigh Add_Stds Add Internal Stds Weigh->Add_Stds Add_Solvent Add 20 mL ACN/Buffer Add_Stds->Add_Solvent Ultrasonicate Ultrasonicate (30 min) Add_Solvent->Ultrasonicate Centrifuge Centrifuge & Collect Supernatant Ultrasonicate->Centrifuge Dilute Dilute Supernatant with H₂O Centrifuge->Dilute SPE Perform SPE Protocol (as per Water Method) Dilute->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Analysis Inject into LC-MS/MS Evaporate->Analysis

Caption: Workflow for sulfonamide extraction from soil and sediment.

Method Performance & Data

The described protocols, when coupled with LC-MS/MS, provide excellent sensitivity and recovery for a wide range of sulfonamides. The use of isotopically labeled internal standards is paramount for achieving high accuracy and precision by compensating for matrix effects.

Sulfonamide CompoundSample MatrixTypical Recovery (%)Limit of Detection (LOD)
SulfamethoxazoleRiver Water79-118%[2][5]0.01-0.05 ng/L[2][5]
SulfadiazineSeawater70-102%[17]0.024 ng/L[17]
SulfadimethoxineTap Water81.6-105.5%[16]0.3-0.6 µg/L[18]
SulfamethazineSoil72.6-85.3%[16]0.24-3.30 µg/kg[16]
SulfaquinoxalineWastewater70-102%[17]0.030 µg/L[17]
Multiple SulfonamidesSewage Sludge60-130%[4]0.03-2.23 ng/g[4]

Conclusion

This application note provides robust, validated protocols for the solid-phase extraction of sulfonamides from complex environmental matrices. By selecting a versatile sorbent like HLB and carefully optimizing parameters such as sample pH and elution solvent, researchers can achieve high analyte recovery and excellent sample clean-up. The detailed explanation of the causality behind each step empowers scientists to not only follow the protocol but also to troubleshoot and adapt it for their specific needs. The integration of isotopically labeled internal standards ensures the trustworthiness and accuracy of the data, making these methods suitable for both routine monitoring and advanced environmental research.

References

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. (2023).
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]
  • Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. (n.d.). PubMed. [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Determination of sulfonamides antibiotics in water and soil using high performance liquid chromatography. (n.d.).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022).
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024).
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental W
  • Evaluation of Environmental Impact of Solid-Phase Extraction and Microextraction Techniques in Sulfonamide Analysis. (2025). PubMed. [Link]
  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2018).
  • Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. (2009). PubMed. [Link]
  • Simultaneous Extraction of Four Antibiotic Compounds from Soil and Water M
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chrom
  • What is the best extraction method of sulfonamides group from honey samples? (2018).
  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017).
  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. (2007).
  • Determination of 19 Sulfonamides in Environmental Water Samples by Automated On-line Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry (SPE-LC–MS/MS). (2011).
  • Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. (2013).
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022).
  • Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. (2013). PubMed. [Link]
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). Semantic Scholar. [Link]
  • How To Choose The Right SPE Sorbent For Your Applic
  • Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. (2007).

Sources

Synthesis and Evaluation of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Phenylaminopyrimidine Scaffold in Kinase Inhibition

The pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold is a cornerstone in modern medicinal chemistry, most notably embodied by the groundbreaking drug Imatinib (Gleevec®).[1] This pioneering therapeutic agent revolutionized the treatment of chronic myelogenous leukemia (CML) by targeting the BCR-ABL tyrosine kinase, the molecular driver of the disease.[1][2] The success of Imatinib has spurred extensive research into related derivatives, aiming to enhance potency, broaden the spectrum of activity against other kinases implicated in cancer, and overcome mechanisms of drug resistance.[3][4]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, characterization, and biological evaluation of this critical class of compounds. We delve into the mechanistic underpinnings of the synthetic strategies, offer step-by-step protocols for key reactions, and present a framework for assessing their therapeutic potential as kinase inhibitors.

Strategic Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

The synthesis of the target amide derivatives is a multi-step process that hinges on the strategic construction of the core phenylaminopyrimidine structure, followed by amide bond formation. A common and effective synthetic route is outlined below, culminating in the synthesis of a representative Imatinib analogue.

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages:

  • Formation of the Pyrimidine Ring: Construction of the 4-(pyridin-3-yl)pyrimidin-2-amine core.

  • C-N Cross-Coupling: Attachment of the substituted phenyl group via a Buchwald-Hartwig amination.

  • Amide Bond Formation: Coupling of the resulting amine with a suitable carboxylic acid derivative.

G A Starting Materials (e.g., 3-acetylpyridine, guanidine) B Pyrimidine Ring Formation A->B C Key Intermediate 1 (4-(pyridin-3-yl)pyrimidin-2-amine) B->C D Buchwald-Hartwig C-N Cross-Coupling C->D E Key Intermediate 2 (N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine) D->E F Amide Coupling E->F G Final Product (Pyridin-3-yl-pyrimidin-2-yl- aminophenyl-amide Derivative) F->G G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Inhibitor Pyridin-3-yl-pyrimidin-2-yl- aminophenyl-amide Derivative AmideSideChain Amide Side Chain PyridinePyrimidine Pyridine-Pyrimidine Core AmideSideChain->HydrophobicPocket Hydrophobic Interactions PyridinePyrimidine->Hinge H-bonds

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminophenyl)methanesulfonamide is a key building block and intermediate in medicinal chemistry and drug development. The successful synthesis of this compound with high yield and purity is critical for downstream applications. This guide provides a comprehensive technical resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. The most common and reliable synthetic route involves a two-step process: the methanesulfonylation of 3-nitroaniline to form N-(3-nitrophenyl)methanesulfonamide, followed by the reduction of the nitro group to the desired amine. This document is designed to help you navigate the potential challenges of this synthesis, ensuring a robust and reproducible outcome.

Core Synthesis Pathway

The synthesis is typically performed in two distinct stages. Understanding the function of each step is crucial for effective troubleshooting.

  • Step 1: Methanesulfonylation of 3-Nitroaniline. In this step, the nucleophilic amino group of 3-nitroaniline attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and halt the reaction.[1][2]

  • Step 2: Reduction of N-(3-nitrophenyl)methanesulfonamide. The nitro group of the intermediate is reduced to a primary amine. The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source.[3][4] Alternative methods, such as using tin(II) chloride (SnCl₂) in an acidic medium, can also be employed, especially if other functional groups sensitive to hydrogenation are present.[3][5]

Synthesis_Pathway cluster_step1 Step 1: Methanesulfonylation cluster_step2 Step 2: Reduction A 3-Nitroaniline C N-(3-nitrophenyl)methanesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to RT D N-(3-nitrophenyl)methanesulfonamide B Methanesulfonyl Chloride (MsCl) B->C E This compound D->E Solvent (e.g., EtOH) RT F Reducing Agent F->E

Caption: A two-step synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in Step 1 (Methanesulfonylation)

Question: My reaction to form N-(3-nitrophenyl)methanesulfonamide has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in this step are common and typically point to issues with reagents or reaction conditions.

  • Potential Cause 1: Hydrolysis of Methanesulfonyl Chloride.

    • Explanation: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to moisture. Water will hydrolyze it to the unreactive methanesulfonic acid, directly reducing the amount of reagent available for the reaction.[1][6]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents (e.g., dichloromethane) and run the reaction under an inert atmosphere (nitrogen or argon).[1][2]

      • Use Fresh Reagent: Use a fresh bottle of methanesulfonyl chloride or one that has been properly stored to prevent degradation from atmospheric moisture.[1]

  • Potential Cause 2: Inactive 3-Nitroaniline (Starting Material).

    • Explanation: The reaction is driven by the nucleophilicity of the aniline's amino group. If this group is protonated by acid, it becomes non-nucleophilic and the reaction stops.[2] The HCl generated during the reaction is a primary source of this acid.

    • Solution:

      • Sufficient Base: Ensure at least one stoichiometric equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to scavenge the HCl produced.[2] Using a slight excess (1.1-1.2 equivalents) is often beneficial.

      • Order of Addition: Add the methanesulfonyl chloride dropwise to the solution of 3-nitroaniline and base. This ensures a base is always present to immediately neutralize the generated HCl.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Explanation: Using an incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully measure your reagents. A slight excess of the aniline (e.g., 1.05 equivalents) can help drive the reaction to completion and consume all of the valuable sulfonyl chloride.[2]

Issue 2: Formation of Byproducts in Step 1

Question: I've isolated my product from Step 1, but TLC and NMR analysis show significant impurities. What are they and how can I avoid them?

Answer: The most common impurity is the di-sulfonated product, N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

  • Cause: Di-sulfonylation.

    • Explanation: After the initial N-sulfonylation, the resulting sulfonamide product can be deprotonated by the base, and the resulting anion can react with another molecule of methanesulfonyl chloride. This is more likely at higher temperatures or with excess MsCl.[2]

    • Prevention:

      • Temperature Control: Add the methanesulfonyl chloride slowly while keeping the reaction vessel in an ice bath (0 °C).[2] This controls the reaction's exothermicity and disfavors the second sulfonylation.

      • Stoichiometry Control: Avoid using an excess of methanesulfonyl chloride. As mentioned previously, using a slight excess of the aniline is preferable.[2]

      • Purification: If the byproduct does form, it can typically be separated from the desired mono-sulfonylated product by column chromatography on silica gel.

Issue 3: Incomplete or Stalled Reaction in Step 2 (Reduction)

Question: My hydrogenation reaction to form the final product is very slow or has stopped completely. What should I check?

Answer: This is a frequent issue in catalytic hydrogenations and often relates to the catalyst's activity.

  • Potential Cause 1: Catalyst Poisoning or Deactivation.

    • Explanation: The palladium catalyst is sensitive to poisons, particularly sulfur compounds, which can be present in trace amounts in the starting material from Step 1.[5] The catalyst can also lose activity if it's old or has been improperly handled.[7]

    • Solution:

      • Purify the Intermediate: Ensure the N-(3-nitrophenyl)methanesulfonamide from Step 1 is thoroughly purified (e.g., by recrystallization) to remove any residual reagents or sulfur-containing impurities.

      • Use Fresh Catalyst: Use a fresh batch of 10% Pd/C catalyst. Handle the catalyst carefully, preferably under an inert atmosphere, to prevent deactivation.[7]

      • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the rate.[7]

  • Potential Cause 2: Inadequate Hydrogen Supply or Mixing.

    • Explanation: This is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing will limit the contact between all three components, slowing the reaction rate.[7]

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate the dissolution of hydrogen gas.[7]

      • Hydrogen Pressure: For a standard lab setup, ensure the hydrogen balloon has a positive pressure. If the reaction is still slow, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.[7]

  • Potential Cause 3: Poor Substrate Solubility.

    • Explanation: If the nitro-intermediate is not fully dissolved in the chosen solvent (e.g., ethanol, methanol), the reaction will be slow.

    • Solution: Gently warm the mixture to dissolve the starting material before adding the catalyst. If solubility remains an issue, consider a co-solvent system, such as ethanol/THF.

Caption: A troubleshooting workflow for low yield in the nitro reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the methanesulfonylation step? A1: A non-nucleophilic organic base is ideal. Pyridine is a classic choice as it can also serve as the solvent. However, triethylamine (Et₃N) in a solvent like dichloromethane (DCM) is also highly effective. These bases will not compete with the aniline as a nucleophile.[1] Avoid aqueous bases like NaOH, as they significantly increase the risk of hydrolyzing the methanesulfonyl chloride.[1]

Q2: How do I monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you should see the consumption of the 3-nitroaniline spot and the appearance of a new, typically less polar, product spot for N-(3-nitrophenyl)methanesulfonamide. For Step 2, you will see the disappearance of the nitro-intermediate spot and the appearance of the more polar this compound product spot at the baseline. A co-spot of the starting material and the reaction mixture is recommended to confirm identity.

Q3: Can I use a different reducing agent instead of Pd/C and H₂? A3: Yes. If your molecule contains other functional groups that could be reduced by catalytic hydrogenation (e.g., alkenes, alkynes, some protecting groups), a chemical reduction is a better choice. Tin(II) chloride (SnCl₂) dihydrate in concentrated HCl followed by neutralization is a robust and chemoselective alternative for reducing aromatic nitro groups.[3][5]

Q4: My final product is difficult to purify. What is the best method? A4: The crude product after Step 2 workup can often be purified by recrystallization. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1] If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.

Standard Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)methanesulfonamide
Reagent/SolventM.W.AmountMolesEquiv.
3-Nitroaniline138.1210.0 g72.4 mmol1.0
Pyridine79.1080 mL--
Methanesulfonyl Chloride114.556.1 mL79.6 mmol1.1

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (10.0 g).

  • Add pyridine (80 mL) and stir until the solid is completely dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add methanesulfonyl chloride (6.1 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the 3-nitroaniline is consumed.

  • Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield N-(3-nitrophenyl)methanesulfonamide as a yellow powder.

Protocol 2: Synthesis of this compound
Reagent/SolventM.W.AmountMolesEquiv.
N-(3-nitrophenyl)methanesulfonamide216.2110.0 g46.2 mmol1.0
Ethanol (EtOH)46.07200 mL--
10% Palladium on Carbon (Pd/C)-1.0 g-10 wt%

Procedure:

  • To a 500 mL flask, add N-(3-nitrophenyl)methanesulfonamide (10.0 g) and ethanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) under a gentle stream of nitrogen.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for this scale). Repeat this purge cycle three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol/water or by column chromatography to yield this compound as an off-white solid.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Bhairi, L., Satyanarayana, G., & Subrahmanyam, C. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Particulate Science and Technology, 40(5), 575-591.
  • Sadowski, B., Twarda-Clapa, A., & Stankevič, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2573–2578.

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamide derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Introduction to Sulfonamide Synthesis

Sulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The most common and direct method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[3][4] While seemingly straightforward, this reaction is sensitive to various parameters, and careful optimization is often required to achieve high yields and purity.

Below is a generalized reaction scheme for sulfonamide synthesis: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

This guide will delve into the critical aspects of this reaction, providing insights into overcoming common hurdles and achieving optimal results.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Low Reaction Yield: What are the primary culprits and how can I improve it?

Consistently low yields are one of the most frequent challenges in sulfonamide synthesis. Several factors can contribute to this issue.[3][5]

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[3][5]

    • Preventative Measures:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize exposure to atmospheric moisture.[3]

      • Reagent Quality: Use fresh or properly stored sulfonyl chloride. Over time, these reagents can degrade due to moisture absorption.[3]

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine and the reactivity of the sulfonylating agent are critical.

    • Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.[5]

      • Optimization: Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP). DMAP can form a more reactive sulfonyl-DMAP intermediate, accelerating the reaction.[5]

    • Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.

      • Alternative Reagents: In challenging cases, consider using sulfonyl fluorides, which are often more stable and can lead to better yields, especially with sensitive substrates.[5][6]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction environment.

    • Base Selection: The base must be non-nucleophilic to avoid competing with the amine reactant.[3] Organic bases like pyridine or triethylamine are commonly used to scavenge the HCl byproduct.[3][4] Using an aqueous base like NaOH can increase the risk of sulfonyl chloride hydrolysis.[3]

    • Solvent Selection: The solvent should be inert and capable of dissolving both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3] In some cases, sustainable options like deep eutectic solvents (DESs) have been successfully employed.[7]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Bis-sulfonation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated product.

      • Mitigation Strategy: To minimize this, slowly add the sulfonyl chloride to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[3] This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule.

    • Polymerization: If the amine is not protected in molecules containing both amine and sulfonyl chloride functionalities, polymerization can occur.[8]

Unexpected Side Products: How do I identify and minimize them?

The formation of unexpected side products can complicate purification and reduce the overall efficiency of the synthesis.

Common Side Products & Prevention:

  • Sulfonic Acid: As mentioned, this forms from the hydrolysis of the sulfonyl chloride. Its presence is a strong indicator of inadequate anhydrous conditions.[3]

    • Identification: Sulfonic acids are highly polar and can often be detected by TLC as baseline spots or by LC-MS.

    • Prevention: Rigorous adherence to anhydrous techniques is the most effective preventative measure.[3]

  • Bis-sulfonated Amine: This is a common side product when using primary amines.

    • Identification: This product will have a significantly higher molecular weight than the desired monosulfonamide and can be identified by mass spectrometry.

    • Prevention: In addition to slow addition and stoichiometric control, using a protecting group for the amine can be an effective strategy in complex syntheses.[3]

Reaction Fails to Go to Completion: What should I check?

An incomplete reaction can be frustrating. Here’s a checklist of factors to investigate.

Troubleshooting Incomplete Reactions:

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the amine is often beneficial.[3]

  • Reaction Time and Temperature: Some reactions, particularly with less reactive starting materials, may require longer reaction times or elevated temperatures to proceed to completion.[5] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Equivalents: Ensure you are using at least one equivalent of base to neutralize the HCl generated. Without a sufficient amount of base, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[4]

  • Catalyst Activity: If using a catalyst like DMAP, ensure it is fresh and active.

Purification Challenges: How can I effectively isolate my sulfonamide product?

Proper purification is crucial to obtain a high-purity final product.

Effective Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[3]

    • Solvent Selection: The key is to find a solvent (or solvent system) that dissolves the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[3] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[3] Always perform small-scale solubility tests to find the optimal solvent.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If necessary, perform a hot filtration to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Cooling in an ice bath can further increase the yield of the precipitated product.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.[3]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. The choice of eluent will depend on the polarity of the sulfonamide.

  • Liquid-Liquid Extraction: An aqueous workup is often performed to remove the base and its salt. Ensure the workup is performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[5]

Experimental Protocols & Data

General Protocol for Sulfonamide Synthesis

This protocol provides a general starting point. Optimization of specific parameters will be necessary based on the substrates used.

  • Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and an anhydrous solvent (e.g., DCM or THF).

  • Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine or pyridine, 1.2 eq) to the solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[3]

Data Presentation: Optimizing Reaction Conditions

The following table illustrates the effect of different bases and solvents on the yield of a model sulfonamide synthesis.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.2)DCM25485
2Triethylamine (1.2)DCM25482
3NoneDCM254<5
4Pyridine (1.2)THF25488
5Pyridine (1.2)Acetonitrile25475

Data is illustrative and specific results may vary.

Visualizing the Workflow

General Sulfonamide Synthesis Workflow

The following diagram outlines the key steps and decision points in a typical sulfonamide synthesis experiment.

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Select Amine & Sulfonyl Chloride Prep_Glassware Dry Glassware & Prepare Anhydrous Solvents Start->Prep_Glassware Dissolve_Amine Dissolve Amine & Base in Solvent Prep_Glassware->Dissolve_Amine Add_Sulfonyl_Chloride Add Sulfonyl Chloride Solution Dissolve_Amine->Add_Sulfonyl_Chloride Monitor Monitor Reaction (TLC/LC-MS) Add_Sulfonyl_Chloride->Monitor Monitor->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purify Crude Product Workup->Purify Characterize Characterize Final Product Purify->Characterize End End: Pure Sulfonamide Characterize->End

Caption: A typical workflow for sulfonamide synthesis.

Troubleshooting Low Yields

This decision tree provides a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Hydrolysis of Sulfonyl Chloride?) Start->Check_Moisture Anhydrous_Conditions Solution: Ensure Rigorous Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Reactivity Evaluate Reactant Reactivity (Steric/Electronic Effects?) Check_Moisture->Check_Reactivity No Optimize_Conditions Solution: Increase Temperature, Add Catalyst (e.g., DMAP) Check_Reactivity->Optimize_Conditions Yes Check_Side_Reactions Investigate Side Reactions (e.g., Bis-sulfonation?) Check_Reactivity->Check_Side_Reactions No Modify_Stoichiometry Solution: Adjust Stoichiometry, Slow Addition Check_Side_Reactions->Modify_Stoichiometry Yes Check_Base_Solvent Review Base & Solvent Choice Check_Side_Reactions->Check_Base_Solvent No Select_Appropriate Solution: Use Non-nucleophilic Base & Inert, Solubilizing Solvent Check_Base_Solvent->Select_Appropriate Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • El-Sayed, M. F., & El-Bendary, E. R. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate.
  • Meena, L. R., Soni, J., & Swarnkar, P. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Georg Thieme Verlag KG. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Liu, H.-x., Zhang, N., & Wei, S.-h. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43.
  • Wikipedia. (n.d.). Sulfonamide.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113.
  • Wu, J., & Sun, L. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 71(17), 6678–6680.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro.
  • Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Whitehead, A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • ResearchGate. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
  • ResearchGate. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.

Sources

Technical Support Center: (3-Aminophenyl)methanesulfonamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stable storage and handling of this compound. Our goal is to equip you with the scientific understanding to prevent degradation and ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the ideal storage conditions for this compound?

As a compound containing both an aromatic amine and a sulfonamide group, this compound requires specific storage conditions to minimize degradation. The primary environmental factors to control are temperature, humidity, light, and atmospheric oxygen.

  • Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at room temperature, which should not exceed 25°C.[1] To maintain stability, it is crucial to avoid high temperatures.[2]

  • Humidity: This compound is potentially hygroscopic due to the presence of the amine and sulfonamide functionalities.[2] It is critical to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption which can lead to hydrolysis.[2]

  • Light: Aromatic amines can be sensitive to light, leading to photo-oxidation and the formation of colored impurities. Store the compound in an amber vial or a light-blocking container to protect it from light.[1]

  • Atmosphere: The aromatic amine group is susceptible to oxidation. To ensure long-term stability, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, typically to a yellow, brown, or purplish hue, is a common indicator of degradation in aromatic amines. This is most often due to oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of highly colored polymeric impurities. If you observe a color change, it is a strong indication that the purity of your sample may be compromised, and you should consider re-analyzing the material before use.

Q3: Can I store this compound in a solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. The stability will be highly dependent on the solvent, pH, and storage conditions. If you must store it in solution for a short period:

  • Solvent Choice: Use a dry, aprotic solvent. Protic solvents like methanol or water can participate in degradation reactions.

  • pH: The pH of the solution can significantly impact stability. Acidic conditions could lead to hydrolysis of the sulfonamide bond, while basic conditions might accelerate oxidation of the amine.

  • Storage: If short-term storage in solution is unavoidable, it should be done at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere.

It is always best to prepare solutions fresh for each experiment.

TROUBLESHOOTING GUIDE

Issue 1: Inconsistent results in my experiments using this compound.

Potential Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Visual Inspection: Check the physical appearance of your compound. Has the color changed? Is it clumping, which might indicate moisture absorption?

  • Purity Analysis: The most reliable way to assess the integrity of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for determining the purity of this compound and detecting the presence of degradation products.

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see FAQ Q1). Have there been any deviations, such as the container being left open or exposure to high temperatures?

Issue 2: My this compound has low solubility.

Potential Cause: While the inherent solubility of the compound is a factor, degradation can also lead to the formation of less soluble impurities or polymers.

Troubleshooting Steps:

  • Purity Check: As with inconsistent results, the first step is to confirm the purity of your material using a suitable analytical method like HPLC.

  • Solvent Selection: Ensure you are using an appropriate solvent. If you are still experiencing issues, gentle warming or sonication may aid in dissolution, but be mindful that excessive heat can accelerate degradation.

  • Small-Scale Test: Before committing your entire sample, perform a small-scale solubility test with a fresh, unopened vial of the compound if available, to compare its behavior.

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of this compound is key to preventing them. The two primary functional groups of concern are the aromatic amine and the sulfonamide.

cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis cluster_3 Photodegradation A This compound (Stable) B Formation of Colored Impurities (e.g., nitroso, nitro, polymeric compounds) A->B O2, Light, Heat C Sulfonamide Bond Cleavage (forms 3-aminobenzylsulfonic acid and ammonia) A->C H2O, Acid/Base catalysis D Complex mixture of degradation products A->D UV/Visible Light cluster_workflow HPLC Purity Analysis Workflow prep Preparation (Mobile Phase, Standards, Sample) hplc HPLC System Setup (Column, Flow Rate, Gradient) prep->hplc inject Injection (Standards and Sample) hplc->inject detect Data Acquisition (UV Detection at 254 nm) inject->detect analyze Chromatogram Analysis (Peak Integration, Purity Calculation) detect->analyze

Caption: Workflow for HPLC purity analysis of this compound.

References

  • Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
  • AOAC International. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International, 80(5), 988-995.
  • PubMed. (n.d.). Stability of sulphonamide drugs in meat during storage.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • MedCrave. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • MedCrave. (2016). Forced Degradation Studies.
  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge.
  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • PubChem. (n.d.). (3-Aminophenyl)methanesulfonyl amide.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage.
  • Drugs.com. (2024). Bactrim & Bactrim DS: Uses, Dosage, Side Effects.
  • ResearchGate. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment.

Sources

Technical Support Center: Enhancing the Biological Activity of N-(3-aminophenyl)sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-aminophenyl)sulfamide derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and maximize the biological activity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the initial critical considerations when starting the synthesis of N-(3-aminophenyl)sulfamide derivatives?

A1: The primary precursor for synthesizing N-(3-aminophenyl)sulfamide is typically 3-nitrobenzenesulfonamide, which involves the reduction of the nitro group to an amine.[1] Key considerations at the outset include the quality of your starting materials and the reaction conditions. Ensure that the 3-nitrobenzenesulfonamide is pure. The choice of reducing agent and catalyst is also critical. Common methods include catalytic transfer hydrogenation with palladium on carbon or using Raney Nickel under a hydrogen atmosphere.[1] Each method has its own set of optimal conditions that need to be carefully controlled.

Q2: My sulfonamide synthesis is resulting in a low yield. What are the most common culprits?

A2: Low yields in sulfonamide synthesis are a frequent issue. The primary suspect is often the hydrolysis of the sulfonyl chloride starting material due to moisture.[2] It is crucial to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[2][3] Other common causes include impure reagents, incorrect stoichiometry, and suboptimal reaction temperatures.[3] Using a slight excess of the amine and a non-nucleophilic base like pyridine or triethylamine can also help drive the reaction to completion and neutralize the HCl byproduct without competing with the amine.[2]

Q3: I'm observing poor solubility of my N-(3-aminophenyl)sulfamide derivatives in aqueous buffers for biological assays. What strategies can I employ to overcome this?

A3: Poor aqueous solubility is a significant challenge for many new chemical entities, including sulfonamide derivatives.[4][5] Several formulation strategies can be employed to enhance solubility. For early-stage screening, co-solvents like dimethyl sulfoxide (DMSO) are commonly used, but it's important to be aware of potential DMSO-induced artifacts in biological assays.[6][7] Other approaches include the formation of solid dispersions, where the drug is dispersed in a polymer matrix, or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9] For crystalline compounds, micronization to increase the surface area or salt formation can also improve the dissolution rate.[9]

Q4: My biological assay results are inconsistent. How can I troubleshoot this?

A4: Inconsistent results in biological assays can stem from several factors, often related to compound solubility and stability.[7] Ensure your compound is fully solubilized in the assay buffer. Precipitation of the compound can lead to underestimated activity and high variability.[6][7] It's also important to check the stability of your compound under the assay conditions (e.g., pH, temperature, light exposure). Freeze-thaw cycles of DMSO stock solutions can also lead to compound precipitation or degradation.[6] Implementing rigorous quality control of your compound stocks and optimizing the assay protocol to ensure complete solubilization are key steps.

Section 2: Troubleshooting Experimental Protocols

Protocol 1: Synthesis of N-(3-aminophenyl)sulfamide via Catalytic Transfer Hydrogenation

This method is often preferred for its mild reaction conditions.

Step-by-Step Methodology:

  • Suspend 3-nitrobenzenesulfonamide in methanol.

  • Add tetrahydrofuran (THF) until the solid completely dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add ammonium acetate and 10% palladium on carbon (Pd/C) catalyst.[1]

  • Maintain the reaction at 0-5 °C until gas evolution ceases.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of diatomaceous earth (Celite).

  • Wash the solid residue thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the product.[1]

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Incomplete Reaction Inactive catalyst.Ensure the Pd/C catalyst is fresh and has been stored properly.
Insufficient hydrogen source.Check the purity and amount of ammonium acetate used.
Low Yield Loss of product during workup.Ensure thorough washing of the filter cake. Minimize transfers.
Side reactions.Maintain the reaction temperature strictly at 0-5 °C during the initial phase.
Product Contamination Incomplete removal of catalyst.Use a finer grade of diatomaceous earth or a double filtration setup.
Residual starting material.Increase the reaction time or the amount of catalyst slightly.
Workflow for Enhancing Solubility for Biological Assays

Solubility_Enhancement_Workflow Start Poorly Soluble Compound Assess_Solubility Assess Kinetic Solubility (e.g., Turbidimetric Assay) Start->Assess_Solubility Co_Solvent Co-solvent Approach (e.g., DMSO) Assess_Solubility->Co_Solvent Sufficient for early screening? Formulation Formulation Strategies Assess_Solubility->Formulation No Assay Biological Assay Co_Solvent->Assay Solid_Dispersion Solid Dispersion (e.g., with PVP/VA) Formulation->Solid_Dispersion Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Formulation->Lipid_Based Nano_crystal Nanocrystal Technology Formulation->Nano_crystal Solid_Dispersion->Assay Lipid_Based->Assay Nano_crystal->Assay Optimize Optimize Assay Conditions (e.g., Surfactants, Sonication) Assay->Optimize Inconsistent Results? Optimize->Assay Signaling_Pathway Compound N-(3-aminophenyl)sulfamide Derivative Target Target Enzyme/Receptor (e.g., Carbonic Anhydrase) Compound->Target Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Target->Downstream_Effector_2 Biological_Response Biological Response (e.g., Anti-inflammatory, Anticancer) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: A generalized signaling pathway for a biologically active compound.

For instance, many sulfonamide derivatives are known to be inhibitors of carbonic anhydrases. [10]By identifying the specific isoform(s) inhibited by your compounds, you can better understand their therapeutic potential and potential side effects.

Lead Optimization and Drug-like Properties

Beyond just enhancing biological activity, lead optimization also involves improving the pharmacokinetic and pharmacodynamic (PK/PD) properties of your compounds. This includes optimizing:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): These properties determine the bioavailability and in vivo efficacy of a drug candidate.

  • Toxicity: Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development.

A successful lead optimization campaign balances the potency of a compound with its drug-like properties to develop a safe and effective therapeutic agent.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
  • Drug delivery strategies for poorly water-soluble drugs. Scilit.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. MDPI.
  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Figure . A few biologically active sulfonamide derivatives. ResearchGate.
  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. NIH.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications.
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the cell permeability of sulfonamide-based inhibitors. The sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs for various therapeutic areas, including cancer, viral infections, and inflammatory diseases.[1][2] However, a common hurdle in the development of novel sulfonamide-based inhibitors is their often-poor cell permeability, which can limit their therapeutic efficacy.

This resource offers practical, evidence-based strategies and detailed experimental protocols to help you diagnose and resolve permeability issues in your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides actionable solutions based on established scientific principles.

Issue 1: My sulfonamide inhibitor shows potent enzymatic activity in vitro but has low or no activity in cell-based assays.

Possible Cause: This is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target enzyme in a cell-free system, but it fails to cross the cell membrane to reach its intracellular target in a whole-cell context. The physicochemical properties of the sulfonamide, such as high polarity, molecular weight, or an unfavorable ionization state at physiological pH, are likely contributing factors.

Troubleshooting Workflow:

  • Assess Physicochemical Properties: The first step is to analyze the key molecular descriptors that govern cell permeability.

  • Enhance Permeability through Structural Modification: If the properties are suboptimal, rational chemical modifications can be made.

  • Experimentally Validate Permeability: Utilize in vitro permeability assays to confirm that the modifications have improved cell entry.

Detailed Experimental Protocols:

Protocol 1.1: In Silico Assessment of Physicochemical Properties

Before embarking on extensive lab work, computational tools can provide valuable insights into the drug-like properties of your compound.

Objective: To predict the lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and pKa of your sulfonamide inhibitor.

Procedure:

  • Obtain the chemical structure of your inhibitor in a suitable format (e.g., SMILES).

  • Utilize free online platforms or licensed software to calculate the properties. Several tools can perform these calculations, including SwissADME, ChemDraw, or various quantitative structure-activity relationship (QSAR) models.

  • Compare the calculated values against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[3]

Table 1: Key Physicochemical Property Ranges for Optimal Cell Permeability

PropertyOptimal RangeRationale
LogP (Lipophilicity) 1-3A balance is crucial. Too low, and the compound won't partition into the lipid bilayer. Too high, and it may get trapped in the membrane or have poor solubility.[4][5]
Topological Polar Surface Area (TPSA) < 140 ŲTPSA is a good indicator of hydrogen bonding potential. Higher TPSA often correlates with lower permeability.
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across cell membranes.
pKa (Ionization Constant) The ionization state at physiological pH (around 7.4) is critical. The neutral form of a molecule is typically more permeable.[6]

Protocol 1.2: Strategies for Structural Modification

If the in silico analysis suggests poor permeability, the following strategies can be employed.

  • Strategy A: Masking Polar Groups via Intramolecular Hydrogen Bonding (IMHB)

    • Rationale: The formation of an intramolecular hydrogen bond can "hide" polar functional groups, effectively reducing the molecule's overall polarity and TPSA. This shielding effect enhances membrane permeability by facilitating easier partitioning into the lipophilic cell membrane.[7][8][9] This can be a powerful strategy for compounds that are "beyond the rule of five".[8]

    • Approach: Introduce functional groups that can form a stable intramolecular hydrogen bond. For example, designing a conformation where a hydrogen bond donor on the sulfonamide moiety can interact with a nearby acceptor.[10][11]

  • Strategy B: Prodrug Approach

    • Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[12] This strategy can be used to temporarily mask the polar sulfonamide group with a more lipophilic moiety, facilitating cell entry.[13][14][15][16]

    • Approach: Attach a lipophilic, cleavable promoiety to the sulfonamide nitrogen. This could be an ester, carbonate, or another group that is readily cleaved by intracellular enzymes.

  • Strategy C: Lipophilicity Modulation

    • Rationale: Systematically modifying the lipophilicity of the molecule can improve its partitioning into the cell membrane.[4][17]

    • Approach: Add or remove lipophilic or hydrophilic groups at positions on the molecule that are not critical for target binding. For example, adding small alkyl or halogen groups can increase lipophilicity.

Diagram 1: Workflow for Addressing Low Cellular Activity

G A Low Cellular Activity Despite Potent In Vitro Activity B In Silico Analysis (logP, TPSA, MW, pKa) A->B C Suboptimal Properties Identified B->C D Structural Modification C->D E Strategy A: Intramolecular H-Bonding D->E Introduce H-bond donors/acceptors F Strategy B: Prodrug Approach D->F Add cleavable lipophilic groups G Strategy C: Lipophilicity Modulation D->G Modify peripheral substituents H Synthesize Analogs E->H F->H G->H I Experimental Permeability Assay (e.g., PAMPA, Caco-2) H->I J Improved Permeability? I->J K Proceed to Cell-Based Activity Assays J->K Yes L Re-evaluate Structural Modifications J->L No L->D

Caption: A decision-making workflow for troubleshooting and improving the cell permeability of sulfonamide inhibitors.

Issue 2: How do I experimentally measure the cell permeability of my sulfonamide inhibitor?

Possible Cause: You have synthesized a series of analogs and need to quantitatively assess their ability to cross a cell membrane.

Solution: There are several well-established in vitro assays to measure permeability. The choice of assay depends on the stage of your research and the specific information you need.

Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane. This is a high-throughput, cost-effective assay for early-stage screening.

Procedure:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The donor compartment is filled with a solution of the test compound.

  • The acceptor compartment is filled with buffer.

  • After an incubation period, the concentration of the compound in both compartments is measured (typically by LC-MS/MS).

  • The permeability coefficient (Pe) is calculated.

Protocol 2.2: Caco-2 Permeability Assay

Objective: To measure the permeability of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells. This assay is considered the gold standard for predicting in vivo intestinal absorption.[18][19]

Procedure:

  • Caco-2 cells are seeded on a permeable membrane support in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[20]

  • The integrity of the cell monolayer is verified (e.g., by measuring transepithelial electrical resistance, TEER).

  • The test compound is added to the apical (A) side of the monolayer.

  • At various time points, samples are taken from the basolateral (B) side and the concentration of the compound is measured.

  • The apparent permeability coefficient (Papp) is calculated.

  • To assess active efflux, the experiment can be performed in the reverse direction (B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[20]

Table 2: Comparison of Common Permeability Assays

AssayPrincipleThroughputInformation Provided
PAMPA Passive diffusion across an artificial lipid membrane.HighPassive permeability.
Caco-2 Transport across a monolayer of human intestinal epithelial cells.MediumPassive permeability, active transport (uptake and efflux), and potential for P-glycoprotein interaction.[18][19]
MDR1-MDCK Transport across a monolayer of Madin-Darby canine kidney cells overexpressing the MDR1 (P-glycoprotein) transporter.MediumSpecifically assesses whether a compound is a substrate for the P-glycoprotein efflux pump.[18]

Diagram 2: Caco-2 Transwell Assay for Permeability Measurement

G A_compartment Compound Added Caco2_monolayer Caco-2 Cell Monolayer A_compartment->Caco2_monolayer Papp (A→B) B_compartment Compound Measured Caco2_monolayer->B_compartment Membrane Permeable Membrane Support

Caption: Schematic of the Caco-2 transwell assay for measuring apparent permeability (Papp).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the "sulfonamide problem" in drug discovery?

The "sulfonamide problem" refers to the challenges associated with the physicochemical properties of the sulfonamide group, which can negatively impact a compound's drug-like properties.[21] These challenges include:

  • High Polarity: The SO2NH moiety is highly polar, which can lead to poor membrane permeability.

  • Acidity: The sulfonamide proton is acidic, meaning the group is often ionized at physiological pH. The resulting anion is highly polar and does not readily cross cell membranes.[6]

  • Poor Solubility: While seemingly contradictory to its polarity, sulfonamides can sometimes exhibit poor aqueous solubility, further complicating formulation and absorption.[4]

Q2: Can I improve the permeability of my sulfonamide inhibitor without sacrificing its potency?

Yes, this is a key challenge in medicinal chemistry. The goal is to make modifications that improve permeability without disrupting the key interactions with the target protein. A common strategy is to make modifications at positions on the molecule that are solvent-exposed and not involved in critical binding interactions. Structure-activity relationship (SAR) studies and structure-based drug design can guide these modifications.[4]

Q3: Are all sulfonamides poorly permeable?

No. While the sulfonamide group presents challenges, many successful drugs contain this moiety.[22] The overall properties of the molecule, not just the presence of a single functional group, determine its permeability. For instance, if the rest of the molecule is sufficiently lipophilic, it can compensate for the polarity of the sulfonamide group.

Q4: My sulfonamide is a substrate for an efflux transporter. What can I do?

If your compound is actively pumped out of the cell by transporters like P-glycoprotein, its intracellular concentration will be low. Strategies to address this include:

  • Structural Modification: Make changes to the molecule to reduce its recognition by the transporter. This can be a challenging trial-and-error process, but sometimes subtle changes can have a large effect.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can use a known efflux inhibitor (e.g., verapamil for P-gp) to confirm that efflux is the problem. However, this is not always a viable therapeutic strategy due to potential drug-drug interactions.

Q5: How does pH affect the permeability of sulfonamides?

The pH of the environment has a significant impact on the permeability of ionizable compounds like sulfonamides. According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across a lipid membrane. For an acidic sulfonamide, a lower pH environment (like the stomach) will favor the neutral, more permeable form. In the higher pH of the intestine and blood, the ionized, less permeable form will dominate. Understanding the pKa of your compound is crucial for predicting its absorption and distribution.[6]

References

  • Alex, A., Millan, D. S., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
  • Labinsights. (2023).
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Alex, A., Millan, D. S., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar.
  • Titel, Z., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
  • Pinheiro, M., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
  • Di, L. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Smiatek, J., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics.
  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT.
  • Al-Gharabli, S. I., et al. (2012). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
  • Al-Gharabli, S. I., et al. (2012). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PMC - NIH.
  • Fauber, B. P., et al. (2014). Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. PubMed.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Source not further specified].
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Khan, M. S. Y., et al. (2002).
  • Takaoka, Y., et al. (2016).
  • Piena, H. T., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Source not further specified].
  • Lee, S. J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Angeli, A., et al. (2020).
  • Pradhan, D., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. NIH.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Al-Majidi, S. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source not further specified].
  • Al-Majidi, S. M., et al. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Maren, T. H., et al. (1976). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed.
  • Kumar, A., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Eze, C. C., et al. (2025). Novel Sulfonamides with strong Antibacterial Activity; Synthesis, Physiochemical Properties and Molecular Docking Study.
  • Matiadis, D., et al. (2021).
  • Kumar, A., et al. (2025).
  • Bartolucci, G., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Farooq, M. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Borbulevych, O. Y., et al. (2006). (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.
  • Cecchi, A., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
  • Kakehashi, A., et al. (2009). High Lipophilicity of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability. PubMed.
  • Michalska, D., et al. (2007). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.

Sources

Technical Support Center: Optimizing Crystallization Conditions for X-ray Diffraction of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of sulfonamide-based compounds suitable for X-ray diffraction analysis. As a class of compounds known for their therapeutic importance and, at times, challenging crystallization behavior, a systematic and informed approach is paramount. This center provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing sulfonamides for X-ray diffraction?

Sulfonamides present a unique set of crystallization challenges stemming from their molecular structure. The key difficulties include:

  • Polymorphism: Sulfonamides are notorious for exhibiting polymorphism, where the same molecule crystallizes in different crystal packing arrangements.[1][2][3][4][5][6] These polymorphs can have distinct physicochemical properties, including solubility, which directly impacts the reproducibility of crystallization experiments. The dominant intermolecular interactions, such as hydrogen bonds involving the sulfonamide group, play a crucial role in directing the formation of different polymorphic forms.[2][3]

  • Solubility Issues: The solubility of sulfonamides can be highly variable and often limited in common organic solvents.[7] Achieving the supersaturation required for crystal nucleation and growth without inducing rapid precipitation or "oiling out" is a delicate balance.

  • Weak Diffraction: Even when crystals are obtained, they may exhibit weak diffraction, hindering the collection of high-quality X-ray data.[8][9] This can be due to internal disorder within the crystal lattice or the small size of the crystals.

  • Tendency to Form Amorphous Solids: Rapid precipitation can lead to the formation of amorphous solids instead of well-ordered crystals.[1][10] This occurs when molecules solidify too quickly to arrange themselves into a crystal lattice.

Q2: How do I select an appropriate solvent system for my sulfonamide?

Solvent selection is a critical first step. The ideal solvent system should provide moderate solubility for your sulfonamide, allowing for the creation of a supersaturated solution upon cooling, evaporation, or addition of an anti-solvent.

Initial Screening:

A good starting point is to test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.

Solvent ClassExamplesProperties
Protic Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOHigh dielectric constant, no O-H or N-H bonds.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneLow dielectric constant.

Key Considerations:

  • "Like Dissolves Like": Consider the overall polarity of your sulfonamide derivative.

  • Temperature Coefficient of Solubility: A solvent that shows a significant increase in solubility with temperature is ideal for cooling crystallization.

  • Solvent/Anti-solvent Systems: If a single solvent is not effective, a binary system can be employed. The sulfonamide should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two liquids must be miscible.[1]

Troubleshooting Guides

Scenario 1: My sulfonamide precipitates as an amorphous powder or "oils out."

This is a common issue indicating that the solution has become too supersaturated too quickly.

Q: What immediate steps can I take to resolve this?

  • Reduce the Cooling Rate: If using cooling crystallization, slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.[1] Insulating the flask can also help.

  • Use a Lower Concentration: Start with a more dilute solution to approach supersaturation more gradually.

  • Change the Solvent System: The current solvent may be too "good," leading to a steep solubility curve. Switch to a solvent in which your compound is less soluble or use a solvent/anti-solvent pair to have finer control over solubility.

  • Scratching and Seeding: If the solution is in the metastable zone, inducing nucleation can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

Workflow for Addressing Amorphous Precipitation:

Caption: Troubleshooting workflow for amorphous precipitation or oiling out.

Scenario 2: I am consistently obtaining different crystal forms (polymorphs).

Controlling polymorphism is essential for reproducible results and for ensuring you are studying the desired crystal form.[1]

Q: How can I control which polymorph crystallizes?

  • Strict Control of Conditions: Minor variations in solvent, temperature, cooling rate, and agitation can favor the formation of different polymorphs. Standardize your crystallization protocol meticulously.[1]

  • Seeding: This is the most effective method for obtaining a specific polymorph. Introduce a seed crystal of the desired form into a supersaturated solution to template its growth.[1]

  • Solvent Choice: The solvent can influence which polymorph is kinetically or thermodynamically favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities.[1]

  • High-Throughput Screening: Automated systems can screen hundreds of crystallization conditions, varying solvents, temperatures, and additives to map out the polymorphic landscape of your compound.[11][12][13]

Scenario 3: My crystals are too small or of poor quality for X-ray diffraction.

Obtaining single crystals of sufficient size and quality is the ultimate goal.

Q: What strategies can I employ to improve crystal size and quality?

  • Slow Down the Crystallization Process: The slower the crystal growth, the more ordered the resulting lattice. This can be achieved by:

    • Slowing the rate of cooling or evaporation.

    • Using vapor diffusion, where an anti-solvent slowly diffuses into the solution containing your compound.[14][15][16][17][18]

  • Microseeding: Introducing a very dilute suspension of crushed crystals (a "microseed stock") can provide nucleation sites and promote the growth of fewer, larger crystals.[19][20][21][22]

  • Optimize Concentration: The concentration of your sulfonamide should be in the metastable zone, where spontaneous nucleation is unlikely, but crystal growth on existing nuclei is favored.

  • Use Additives: Small amounts of additives can sometimes improve crystal quality, though this is often a matter of trial and error.

Experimental Workflow for Crystal Quality Optimization:

Caption: Decision-making workflow for improving crystal quality.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)

This technique is well-suited for small quantities of material and allows for a slow approach to supersaturation.

Materials:

  • Crystallization plates (e.g., 24-well)

  • Siliconized glass cover slips

  • Your sulfonamide

  • Appropriate solvent and anti-solvent

  • Micropipettes

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution (a mixture of solvent and anti-solvent that will act as the precipitant) into the well of the crystallization plate.

  • Prepare the Drop: On a clean cover slip, place a 1-2 µL drop of your sulfonamide solution (dissolved in the primary solvent).

  • Mix the Drop: Add 1-2 µL of the reservoir solution to the drop on the cover slip and mix gently by pipetting up and down.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal with grease if necessary.

  • Equilibration: The system is now sealed. The solvent in the drop will slowly evaporate and equilibrate with the reservoir via the vapor phase. This gradually increases the concentration of the sulfonamide and the anti-solvent in the drop, leading to crystallization.[14][15][23]

  • Incubation and Observation: Store the plate in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 2: Preparation of a Microseed Stock

Microseeding can be a powerful tool to overcome nucleation problems and improve crystal quality.[19][20][22][24]

Materials:

  • A few initial crystals of your sulfonamide

  • Seed beads (e.g., from Hampton Research) or a small mortar and pestle

  • Microcentrifuge tubes

  • Stabilizing solution (typically the mother liquor from the initial crystallization)

  • Vortex mixer

Procedure:

  • Harvest Seed Crystals: Carefully transfer one or two of your best initial crystals into a microcentrifuge tube.

  • Wash the Crystals: Wash the crystals with a small amount of the stabilizing solution to remove any amorphous material.

  • Crush the Crystals: Add a seed bead and a small volume (e.g., 50 µL) of the stabilizing solution to the tube. Vortex vigorously for 1-2 minutes to pulverize the crystals.[20]

  • Create a Dilution Series: This initial stock is highly concentrated. Create a serial dilution (e.g., 1:10, 1:100, 1:1000) of the seed stock using the stabilizing solution.

  • Seeding the Experiment: Add a small volume (e.g., 0.1 µL) of the diluted seed stock to your crystallization drops. The optimal dilution will need to be determined empirically.

References

  • Luft, J. R., & DeTitta, G. T. (1999). A method to produce microseed stock for use in the crystallization of biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 55(5), 988-993. [Link]
  • Shaw Stewart, P. D. (n.d.). Procedure for making the microseed stock. Douglas Instruments Ltd. [Link]
  • Luft, J. R., Snell, E. H., & DeTitta, G. T. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Crystallization of Nucleic Acids and Proteins, 2nd ed., 169-187. [Link]
  • Kolek, S. A., et al. (2016). A novel microseeding method for the crystallization of membrane proteins in lipidic cubic phase.
  • Chayen, N. E. (2005). High-throughput crystallization screening. Methods in Molecular Biology, 305, 99-108. [Link]
  • Bhagavatam, V., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. [Link]
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. [Link]
  • University of Zurich, Department of Biochemistry. (n.d.). Microseeding. [Link]
  • Hampton Research. (n.d.).
  • Douglas Instruments. (n.d.). MMS Procedure. [Link]
  • SPT Labtech. (n.d.).
  • Formulatrix. (n.d.). High-Throughput Crystallization Screening Center (HTCSC)
  • Douglas Instruments. (n.d.).
  • University of Rennes. (n.d.).
  • Hampton Research. (n.d.).
  • MIT Department of Chemistry. (n.d.). Growing Crystals. [Link]
  • Falvello, L. R. (n.d.). Small-molecule structures with large-molecule problems. [Link]
  • Chayen, N. E., Shaw Stewart, P. D., & Blow, D. M. (1990). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Journal of Applied Crystallography, 23(4), 297-302. [Link]
  • Grzesiak, A. L., et al. (2014). Towards Exhaustive and Automated High-Throughput Screening for Crystalline Polymorphs.
  • Grote, D., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of Medicinal Chemistry, 66(3), 1947-1960. [Link]
  • Sainz-Díaz, C. I., et al. (2022). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
  • Leys, C., et al. (2015). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Pharmaceutics, 7(4), 415-434. [Link]
  • ResearchGate. (2015). Is there any way to improve the diffraction of a protein crystal?. [Link]
  • Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
  • Garcin, E., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology, 75(Pt 6), 534-544. [Link]
  • Perlovich, G. L., & Volkova, T. V. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(11), 4936-4946. [Link]
  • Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 339-344. [Link]
  • Perlovich, G. L., & Volkova, T. V. (2011). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical Sciences, 100(11), 4867-4879. [Link]
  • Excillum. (n.d.). Small molecule crystallography. [Link]
  • Chemistry Stack Exchange. (2017).
  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 61(2), 26-40. [Link]
  • Wang, Y., et al. (2024). Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. Crystals, 14(9), 743. [Link]
  • ResearchGate. (2023).
  • YouTube. (2015).
  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and formation of mixed crystals in sulfonamides and related compounds]. Mikrochimica Acta, 57(6), 1308-1321. [Link]
  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. Mikrochimica Acta, 57(6), 1297-1307. [Link]
  • Martínez-Martínez, A. J., et al. (2023).
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
  • ResearchGate. (2023).
  • Perlovich, G. L., & Volkova, T. V. (2011). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 11(11), 4936-4946. [Link]
  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. (1987). AJR. American journal of roentgenology, 148(5), 1033-1034. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_part_type: text/plain>

Welcome to the technical support center for resolving common chromatographic issues encountered during the HPLC analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into troubleshooting and preventing peak tailing, a frequent challenge with this class of compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why do my sulfonamide peaks often show tailing in reversed-phase HPLC?

A1: Peak tailing for sulfonamides in reversed-phase HPLC is primarily due to secondary interactions between the analytes and the stationary phase.[1] Sulfonamides are amphoteric, possessing both a weakly acidic sulfonamide group and often a basic amine group.[2] On traditional silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface can become ionized at mobile phase pH values above 3.[3] The basic amine function of the sulfonamide can then interact strongly with these negatively charged silanols via an ion-exchange mechanism, leading to a secondary retention process that causes peak tailing.[3][4]

Q2: I'm using a high-purity, end-capped column but still see tailing. What else could be the cause?

A2: While modern, high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups, they don't eliminate them entirely.[3] Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of either the acidic or basic group of your sulfonamide, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[5]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel frits, tubing) can act as active sites for chelation with sulfonamides, causing tailing.[6][7] This is particularly relevant for systems that may leach metal ions.[8][9]

  • Column Overload: Injecting too much sample can saturate the primary retention mechanism, amplifying the effect of secondary interactions and causing tailing.[1]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can cause band broadening that manifests as peak tailing.[5]

Q3: How does adjusting the mobile phase pH help reduce tailing?

A3: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the sulfonamide analyte and the stationary phase silanol groups.

  • Low pH (e.g., pH < 3): At low pH, the residual silanol groups are protonated (Si-OH) and thus neutral, minimizing their ability to interact with the protonated (positively charged) basic amine group of the sulfonamide.[6] This is often the most effective strategy for improving the peak shape of basic compounds.[6]

  • High pH (e.g., pH > 8, if using a pH-stable column): At high pH, the sulfonamide's acidic proton is lost, making the molecule negatively charged. While the silanols are also deprotonated and negatively charged, the electrostatic repulsion can help minimize unwanted interactions. This approach requires a column specifically designed for high pH stability.

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with sulfonamides. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic process.

Step 1: Diagnose the Problem - Is it Chemical or Physical?

First, determine if the tailing is affecting all peaks or just the sulfonamides.

  • All Peaks Tailing: This often points to a physical problem such as a column void, a partially blocked frit, or significant extra-column volume.[3]

  • Only Sulfonamide Peaks Tailing: This strongly suggests a chemical interaction between the sulfonamides and the stationary phase.

The following troubleshooting workflow is designed to address these chemical interactions systematically.

Troubleshooting_Workflow start Peak Tailing Observed for Sulfonamides check_ph Is Mobile Phase pH Optimized? (2-3 units away from analyte pKa) start->check_ph adjust_ph Adjust Mobile Phase pH (Typically to pH 2.5-3.0) check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Used? check_ph->check_additive Yes adjust_ph->check_additive resolved Peak Shape Improved adjust_ph->resolved add_additive Add Mobile Phase Modifier (e.g., 25mM Buffer, TEA) check_additive->add_additive No check_column Is the Column Appropriate? (End-capped, High Purity Silica) check_additive->check_column Yes add_additive->check_column add_additive->resolved change_column Switch to an Alternative Column (e.g., Polar-Embedded, Hybrid Particle) check_column->change_column No check_metal Suspect Metal Contamination? check_column->check_metal Yes change_column->check_metal change_column->resolved metal_solution Use Metal-Chelating Additive or Inert Hardware check_metal->metal_solution Yes check_metal->resolved No metal_solution->resolved

Caption: A logical workflow for troubleshooting peak tailing in sulfonamide analysis.

Step 2: Mobile Phase Optimization

The mobile phase is the first and most impactful area to optimize.

2.1 pH Adjustment

The Principle: The primary goal is to suppress the ionization of residual silanol groups on the stationary phase.[6] Sulfonamides typically have two pKa values: one for the basic amine group (around 2-5) and one for the acidic sulfonamide group (around 5-11).[2][10] Operating at a pH well below the pKa of the silanols (pKa ~3.5-4.5) ensures they are protonated and neutral.

Protocol: Adjusting Mobile Phase pH

  • Objective: To suppress silanol ionization and achieve a consistent ionization state for the analyte.

  • Reagents: Phosphoric acid or formic acid are commonly used to adjust the pH of the aqueous portion of the mobile phase.[11]

  • Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

    • Carefully add acid dropwise while monitoring with a calibrated pH meter to reach a target pH of 2.5-3.0.[11]

    • This low pH will ensure the silanol groups are protonated (neutral) and the basic amine group on the sulfonamide is fully protonated (positively charged), leading to a more uniform interaction with the C18 stationary phase.

  • Expected Outcome: A significant reduction in peak tailing and potentially a slight decrease in retention time for the sulfonamide.

SulfonamideApproximate pKa1 (Amine)Approximate pKa2 (Amide)
Sulfadiazine2.16.5
Sulfamethoxazole1.85.7
Sulfanilamide2.510.4
Data synthesized from multiple sources.[2][10][12]
2.2 Mobile Phase Additives

The Principle: Additives can either compete for the active silanol sites or increase the ionic strength of the mobile phase to shield the electrostatic interactions.[13][14]

Protocol: Using a Competing Base

  • Objective: To block active silanol sites with a small basic molecule.

  • Reagent: Triethylamine (TEA) is a common "silanol blocker."

  • Procedure:

    • Prepare your mobile phase at the desired low pH (e.g., pH 3.0).

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.

    • The positively charged triethylammonium ion will preferentially interact with any ionized silanols, effectively shielding them from the sulfonamide analyte.[15]

  • Caution: TEA can be difficult to flush from a column and may interfere with mass spectrometry detection. Use with care and dedicate a column if used frequently.

Protocol: Increasing Buffer Strength

  • Objective: To use buffer ions to shield electrostatic interactions.

  • Reagent: Phosphate buffer is an excellent choice for this purpose.

  • Procedure:

    • Instead of just using acidified water, prepare an aqueous mobile phase with a buffer concentration of 20-50 mM (e.g., potassium phosphate).[6][16]

    • Adjust the pH of the buffer to the desired level (e.g., 3.0).

    • The high concentration of buffer ions in the mobile phase will compete with the analyte for interaction with active sites, reducing secondary retention.[14]

  • Expected Outcome: Improved peak symmetry.

Step 3: Stationary Phase Selection

If mobile phase optimization is insufficient, the column itself is the next logical target.

The Principle: Not all C18 columns are created equal. The type of silica, the density of the C18 bonding, and the end-capping technology all play a crucial role.

Alternative Column Chemistries:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[5] This polar group helps to shield the residual silanols from the analyte and can provide alternative selectivity.

  • Hybrid Particle Technology: These columns are based on a hybrid organic/inorganic particle that has fewer surface silanol groups from the outset, making them inherently less prone to causing peak tailing with basic compounds.

  • Superficially Porous Particles (Core-Shell): These columns offer high efficiency and can sometimes yield better peak shapes due to the faster mass transfer of the analyte.[17]

Experimental Protocol: Column Screening

  • Objective: To identify a stationary phase with minimal secondary interactions for sulfonamides.

  • Procedure:

    • Select a range of columns with different technologies (e.g., a standard end-capped C18, a polar-embedded phase, and a hybrid particle column).

    • Using the same optimized mobile phase, inject the sulfonamide standard onto each column.

    • Compare the peak tailing factor (Asymmetry Factor) for each column. A value closer to 1.0 indicates a more symmetrical peak.

  • Expected Outcome: One of the alternative column chemistries will likely provide a superior peak shape compared to a traditional Type B silica C18 column.

Step 4: Addressing Metal Contamination

The Principle: Metal ions, either from the silica itself or from the HPLC system hardware, can form complexes with sulfonamides, leading to severe peak tailing.[9][18] This is a particularly insidious problem that can be mistaken for silanol interactions.

Diagnostic and Remediation Steps:

  • System Passivation: If you suspect your HPLC system is the source of metal ions, you can try passivating it by flushing with a strong acid (e.g., 1N Nitric Acid), but always consult your instrument manufacturer's guidelines first.

  • Use of Inert Hardware: Modern HPLC systems and columns are available with inert surfaces (e.g., PEEK-lined stainless steel, MP35N) that minimize the contact of the mobile phase and sample with metal surfaces.[7][19]

  • Mobile Phase Additives as Chelators: In some cases, adding a weak chelating agent like citric acid or EDTA to the mobile phase can help to bind up free metal ions and improve peak shape. This is often a last resort and requires careful method development.

III. Summary and Best Practices

  • Start with pH: The most effective first step is to lower the mobile phase pH to 2.5-3.0 using an appropriate acid.

  • Use Buffers: Employ a buffer at a concentration of 20-50 mM to maintain a stable pH and increase ionic strength.

  • Choose the Right Column: For new method development, consider starting with a modern column technology, such as a polar-embedded or hybrid particle column, which is designed to minimize silanol interactions.

  • Be Mindful of Metals: Keep the potential for metal contamination in mind, especially when observing unusually severe or persistent tailing.

  • Systematic Approach: Follow the logical troubleshooting workflow. Change one parameter at a time to clearly identify the cause of the problem.

By understanding the underlying chemical principles and applying a systematic troubleshooting approach, you can effectively resolve peak tailing issues and develop robust, reliable HPLC methods for the analysis of sulfonamides.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Journal of Chromatography A, 1611, 460619.
  • Sutton, C., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6193-6204.
  • Sutton, C., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Souza, A. C. R., et al. (2018). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 29(9), 1957-1966.
  • Al-Bayati, M. F., & Al-Tamimi, A. A. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 4323-4334.
  • CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Goulas, V., et al. (2009). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 26(7), 985-990.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619.
  • Vragović, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6842.
  • Fountain, K. J., & Neue, U. D. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, 35(6), 22-27.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Technology Networks. (n.d.). Overcoming Metal Interference in HPLC.
  • Szymański, A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3804.
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 122-128.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Journal of Chromatography A, 1573, 1-17.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Semantic Scholar. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • Alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases.
  • ResearchGate. (n.d.). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
  • Liu, X., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 19(6), 8436-8447.
  • ResearchGate. (n.d.). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • Soczewiński, E., & Wawrzynowicz, T. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355.
  • ResearchGate. (n.d.). (PDF) New Materials Applied for the Stationary Phases in View of the Optimized HPLC and UHPLC Column Classification System Used in the Pharmaceutical Analysis.
  • Moats, W. A. (1986). Effect of the silica support of bonded reversed-phase columns on chromatography of some antibiotic compounds. Journal of Chromatography A, 366, 69-78.
  • ResearchGate. (n.d.). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide.
  • Kaniowska, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13217.

Sources

Technical Support Center: Enhancing the Selectivity of (3-Aminophenyl)methanesulfonamide-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with kinase inhibitors derived from the (3-Aminophenyl)methanesulfonamide scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you overcome common challenges in improving the selectivity and potency of your compounds. Our goal is to empower you with the knowledge to rationally design and execute experiments that yield highly selective and effective kinase inhibitors.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1] Kinase inhibitors that are not sufficiently selective can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[2][3]

The this compound scaffold offers a versatile starting point for the design of kinase inhibitors. However, optimizing compounds derived from this scaffold for high selectivity requires a systematic and informed approach. This guide will walk you through common issues and provide actionable solutions.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the development and characterization of your this compound-derived kinase inhibitors.

Scenario 1: High Potency in Biochemical Assays, but Poor Cellular Efficacy

Question: My inhibitor shows a low nanomolar IC50 value in a cell-free kinase assay, but its activity is significantly weaker in cell-based assays. What are the likely causes and how can I troubleshoot this?

Answer: This is a common and often frustrating issue in kinase inhibitor development.[4] The discrepancy between biochemical potency and cellular efficacy can stem from several factors related to the complex environment of a living cell.

Possible Causes & Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

    • Troubleshooting:

      • Assess Physicochemical Properties: Calculate or measure the compound's LogP, polar surface area (PSA), and molecular weight. High values for these parameters can correlate with poor membrane permeability.

      • Cellular Uptake Assay: Perform a direct measurement of intracellular compound concentration using techniques like LC-MS/MS.

      • Structural Modification: If permeability is low, consider medicinal chemistry strategies to improve it, such as reducing the number of hydrogen bond donors or masking polar groups.

  • High Intracellular ATP Concentration: The concentration of ATP in cells is in the millimolar range, which is often much higher than the ATP concentration used in biochemical assays.[3] This high concentration of the natural substrate can outcompete your ATP-competitive inhibitor.

    • Troubleshooting:

      • ATP-Competitive Assay: If not already done, perform a kinetic analysis to confirm an ATP-competitive mechanism of action.[5]

      • Determine Ki and Km for ATP: In your biochemical assay, measure the inhibitor's Ki and the kinase's Km for ATP. A higher Ki relative to the intracellular ATP concentration will result in reduced potency in cells.

      • Increase Potency: Focus on structural modifications that increase the inhibitor's affinity for the kinase, thereby lowering its Ki.

  • Efflux by Cellular Transporters: Your inhibitor may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Troubleshooting:

      • Co-incubation with Efflux Pump Inhibitors: Treat cells with your inhibitor in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[3] A significant increase in potency in the presence of the efflux pump inhibitor suggests your compound is a substrate.

      • In Silico Prediction: Use computational models to predict if your compound is likely to be a substrate for common efflux transporters.

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes, reducing its effective concentration.

    • Troubleshooting:

      • Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.

      • Identify Metabolic Hotspots: Use LC-MS/MS to identify the metabolites and pinpoint the sites on your molecule that are most susceptible to metabolism.

      • Structure Modification: Modify the metabolic hotspots to improve stability. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.

Scenario 2: Promising On-Target Potency but Significant Off-Target Effects

Question: My this compound derivative potently inhibits my target kinase, but kinome-wide profiling reveals it also hits several other kinases with similar affinity. How can I improve its selectivity?

Answer: Achieving selectivity is a critical step in developing a useful chemical probe or a safe therapeutic agent.[1] The promiscuity of kinase inhibitors is a well-documented challenge.[1]

Strategies for Improving Selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your inhibitor and assess the impact on both on-target and off-target activity.[6]

    • For this compound derivatives, key areas for modification include:

      • Substitutions on the Phenyl Ring: Explore the effect of different substituents at various positions to exploit unique features of the target kinase's binding pocket.

      • Modifications of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can impact interactions with the solvent-exposed region of the ATP-binding site.[7]

      • Exploring the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue at the entrance of a hydrophobic pocket. Exploiting differences in the size of this residue between your target and off-target kinases is a powerful strategy.[1] Inhibitors with bulky substituents may be excluded from kinases with large gatekeeper residues, thus enhancing selectivity for those with smaller gatekeepers.

  • Structure-Based Drug Design: If a crystal structure of your inhibitor bound to the target kinase (or a close homolog) is available, use it to guide your design efforts.

    • Identify Selectivity Pockets: Look for regions of the ATP-binding site that are less conserved across the kinome. Design modifications that introduce interactions with these unique regions.

    • Computational Docking: Use molecular docking to predict how modifications to your inhibitor will affect its binding to both on-target and off-target kinases.[6]

  • Targeting Inactive Kinase Conformations (Type II Inhibitors): Most kinase inhibitors target the active conformation. Designing inhibitors that bind to the inactive (DFG-out) conformation can lead to greater selectivity as this conformation is generally more diverse across the kinome.[8]

Scenario 3: Poor Aqueous Solubility

Question: My this compound-derived inhibitor is highly potent but has very low aqueous solubility, making it difficult to formulate for in vitro and in vivo studies. What can I do?

Answer: Poor solubility is a common issue with kinase inhibitors, which are often lipophilic.[9] Addressing this early is crucial for reliable experimental results and future development.

Strategies to Improve Solubility:

  • Introduce Ionizable Groups: The addition of a basic amine or an acidic carboxylic acid can significantly improve solubility in aqueous buffers at physiological pH.

  • Incorporate Polar Functional Groups: Adding polar groups like hydroxyls or amides can increase hydrophilicity.

  • Salt Formation: For compounds with an ionizable center, forming a salt (e.g., a hydrochloride salt for a basic amine) can enhance solubility.

  • Formulation Strategies:

    • Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard practice.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.

    • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system can improve oral absorption.[9][10]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for assessing compound binding to a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[11]

Materials:

  • Purified kinase enzymes

  • Your this compound inhibitor

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP)

  • qPCR instrument with a thermal melt curve program

Procedure:

  • Prepare Kinase Solutions: Dilute each kinase to a final concentration of 2 µM in the assay buffer.

  • Prepare Compound Plate: Serially dilute your inhibitor in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include a DMSO-only control.

  • Prepare Assay Plate:

    • In a 96-well or 384-well qPCR plate, add 10 µL of the 2 µM kinase solution to each well.

    • Add 10 µL of the diluted inhibitor or DMSO control to the appropriate wells.

    • Add 5 µL of a 1:500 dilution of SYPRO Orange dye in assay buffer to each well.

    • Seal the plate.

  • Run Thermal Melt Experiment:

    • Incubate the plate at room temperature for 10 minutes.

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, collecting fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the melting temperature (Tm) for each curve, which is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor concentration.

    • A significant positive ΔTm indicates binding of the inhibitor to the kinase.

Parameter Description
Kinase Concentration 2 µM
Inhibitor Concentration Range 0.005 - 100 µM
SYPRO Orange Dilution 1:1000 (final)
Temperature Ramp 25 °C to 95 °C
Ramp Rate 0.5 °C/min
Protocol 2: Western Blot Analysis of Target Inhibition in Cells

This protocol is for assessing the ability of your inhibitor to block the phosphorylation of a downstream substrate of your target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Your this compound inhibitor

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of your inhibitor (and a DMSO vehicle control) for a predetermined amount of time (e.g., 2 hours).

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control to ensure equal protein loading.

Parameter Recommendation
Cell Seeding Density Varies by cell line; aim for 70-80% confluency at time of treatment
Inhibitor Concentrations Dose-response curve (e.g., 10 µM to 1 nM)
Incubation Time 1-4 hours (optimize for your target)
Primary Antibody Dilution As recommended by the manufacturer
Loading Control GAPDH, β-actin, or β-tubulin

Visualizing Experimental Workflows and Concepts

Workflow for Improving Kinase Inhibitor Selectivity

G cluster_0 Initial Characterization cluster_1 Selectivity Profiling cluster_2 Troubleshooting & Optimization cluster_3 Lead Optimization start Synthesize this compound Derivative biochem Biochemical Assay (IC50) start->biochem solubility Poor Solubility? start->solubility cellular Cellular Assay (EC50) biochem->cellular kinome_scan Kinome-Wide Profiling (e.g., DSF, Binding Assay) cellular->kinome_scan low_potency Low Cellular Potency? cellular->low_potency off_target High Off-Target Activity? kinome_scan->off_target sar SAR & Structure-Based Design off_target->sar pk_props Improve Physicochemical Properties low_potency->pk_props formulation Formulation Development solubility->formulation optimized_compound Optimized Lead Compound sar->optimized_compound pk_props->optimized_compound formulation->optimized_compound optimized_compound->biochem Re-evaluate

Caption: Iterative workflow for enhancing the selectivity and potency of kinase inhibitors.

Factors Influencing Cellular Efficacy of Kinase Inhibitors

G cluster_0 Cellular Barriers biochem_potency Biochemical Potency (IC50/Ki) cellular_efficacy Cellular Efficacy (EC50) biochem_potency->cellular_efficacy Influences permeability Membrane Permeability permeability->cellular_efficacy efflux Efflux Pumps efflux->cellular_efficacy metabolism Metabolic Stability metabolism->cellular_efficacy atp Intracellular ATP atp->cellular_efficacy

Sources

Technical Support Center: Troubleshooting Low Recovery in Solid-Phase Extraction of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solid-phase extraction (SPE) of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte recovery in their SPE workflows. As a self-validating system of protocols and insights, this document provides a structured, question-and-answer approach to diagnosing and resolving common issues, grounded in the fundamental principles of analytical chemistry.

Part 1: Foundational Principles

Q1: Why is pH so critical for the SPE of sulfonamides?

A1: The chemical structure of sulfonamides is amphoteric, meaning they possess both a weakly basic and a weakly acidic functional group. This dual nature makes their retention behavior on SPE sorbents highly dependent on the pH of the sample matrix.[1][2]

  • The Basic Amine Group (-NH₂): This group has a pKa₁ value typically in the range of 1.5 to 2.9.[3] At a pH below this pKa, the amine group becomes protonated (positively charged, -NH₃⁺).

  • The Acidic Sulfonamide Group (-SO₂NH-): This group has a pKa₂ value typically ranging from 4.7 to 8.5.[3] At a pH above this pKa, the amide nitrogen deprotonates, leaving the molecule with a negative charge (-SO₂N⁻-).

For optimal retention on a reversed-phase sorbent (like C18 or a polymeric HLB), the analyte should be in its most neutral, non-polar form.[3][4] This maximizes the hydrophobic interactions with the stationary phase. Based on the pKa values, sulfonamides are predominantly in their neutral form in the pH range of approximately 3 to 5.[3] Adjusting the sample pH to this range is the single most important parameter for ensuring effective retention during the sample loading step.[5][6]

Physicochemical Properties of Common Sulfonamides

The following table summarizes the pKa values for several common sulfonamides, which are essential for determining the optimal pH for your SPE method.

SulfonamidepKa₁ (Amine Group)pKa₂ (Amide Group)
Sulfadiazine2.1[1]6.4[7]
Sulfamethoxazole2.0[1]5.7[7]
Sulfamethazine2.3[1]7.4[7]
Sulfamerazine2.2[1]6.9[7]
Sulfathiazole2.1[1]7.1[7]
Sulfadimethoxine2.2[1]6.1[7]

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

Part 2: Systematic Troubleshooting Guide

Low or inconsistent recovery is one of the most common problems in SPE.[8][9][10] The first step in troubleshooting is to systematically determine at which stage of the process the analyte is being lost.

Q2: My overall recovery is low. How do I identify the problematic step in my SPE protocol?

A2: A systematic fraction analysis is the most effective way to diagnose analyte loss. This involves collecting and analyzing the liquid from each step of the SPE process. By quantifying the amount of sulfonamide in each fraction, you can pinpoint exactly where the loss is occurring.

Experimental Protocol: Diagnosing Analyte Loss
  • Prepare a Spiked Sample: Fortify a clean matrix (e.g., reagent water) with a known concentration of your sulfonamide standard(s). This serves as your 100% reference.

  • Perform SPE and Collect Fractions: Execute your standard SPE protocol, but collect the effluent from each step into separate, labeled vials.

    • Fraction 1: Load Effluent. The liquid that passes through the cartridge during sample loading.

    • Fraction 2: Wash Effluent. The liquid that passes through during the wash step(s). If you have multiple wash steps, collect each one separately.

    • Fraction 3: Final Eluate. The collected fraction after adding the elution solvent.

  • Analyze Fractions: Quantify the concentration of the sulfonamide(s) in each collected fraction using your analytical method (e.g., LC-MS/MS).

  • Interpret the Results:

    • Analyte in Load Effluent (Fraction 1): Indicates poor retention. The problem lies in your sorbent choice, sample pH, conditioning/equilibration, or loading conditions.[11][12]

    • Analyte in Wash Effluent (Fraction 2): Your wash solvent is too strong, prematurely eluting the analyte along with interferences.[12][13]

    • Little or No Analyte in Final Eluate (Fraction 3): Indicates incomplete elution. Your elution solvent is too weak, the volume is insufficient, or secondary interactions are preventing the analyte from desorbing from the sorbent.[8][14]

This diagnostic workflow can be visualized as a decision tree.

SPE_Troubleshooting start Start: Low Overall Recovery q1 Analyze Load Effluent. Is analyte present? start->q1 retention_issue Problem: Poor Retention q1->retention_issue Yes q2 Analyze Wash Effluent. Is analyte present? q1->q2 No check_ph 1. Verify Sample pH is 3-5 retention_issue->check_ph check_sorbent 2. Sorbent choice appropriate? check_ph->check_sorbent check_load 3. Loading solvent too strong? check_sorbent->check_load check_flow 4. Loading flow rate too high? check_load->check_flow end_ok Recovery Issue Identified check_flow->end_ok wash_issue Problem: Premature Elution q2->wash_issue Yes elution_issue Problem: Incomplete Elution q2->elution_issue No wash_strength 1. Decrease organic % in wash solvent wash_issue->wash_strength wash_ph 2. Check pH of wash solvent wash_strength->wash_ph wash_ph->end_ok elution_strength 1. Increase elution solvent strength (e.g., add modifier like NH4OH) elution_issue->elution_strength elution_volume 2. Increase elution volume elution_strength->elution_volume elution_soak 3. Add a 'soak' step elution_volume->elution_soak elution_soak->end_ok

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-(3-Aminophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(3-Aminophenyl)methanesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds.

N-(3-Aminophenyl)methanesulfonamide and its analogues are crucial scaffolds in medicinal chemistry. However, their structural features—including aromatic rings with varied substitution patterns, acidic N-H protons, and the potential for conformational restriction—often lead to NMR spectra that are challenging to interpret. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Core Concepts in NMR of Sulfonamides

The interpretation of NMR spectra relies on several key parameters: chemical shift, signal splitting (coupling constants), integration, and signal shape.[1][2] For sulfonamide derivatives, the presence of heteroatoms (N, S, O) and aromatic systems significantly influences these parameters.[3]

Typical Chemical Shifts

A general understanding of expected chemical shift regions is the first step in spectral assignment.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Sulfonamide N-H8.0 - 11.5N/AHighly variable, dependent on solvent, concentration, and temperature. Often appears as a broad singlet.[4][5][6]
Amine N-H₂3.0 - 6.0N/AAlso variable and can exchange with solvent protons. Can be a broad singlet.[4]
Aromatic C-H6.5 - 8.5110 - 150The specific shifts depend heavily on the substitution pattern and the electronic nature of the substituents.[3][4]
Methanesulfonyl CH₃2.8 - 3.535 - 45Typically a sharp singlet.

Note: These are general ranges and can be influenced by various factors.

Troubleshooting Common Spectral Issues

This section addresses specific problems encountered during the NMR analysis of N-(3-Aminophenyl)methanesulfonamide derivatives.

Problem 1: Signal Overlap in the Aromatic Region

Q: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (6.5-8.5 ppm), and I can't assign the individual protons. What should I do?

A: This is a very common issue, especially with complex substitution patterns on the phenyl ring.

  • Causality: The chemical shifts of aromatic protons are sensitive to the electronic effects (both inductive and resonance) of substituents.[3] When multiple substituents are present, the differences in their chemical shifts can become very small, leading to signal overlap.[7][8]

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 700 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

    • Solvent Change: The chemical shifts of protons can be influenced by the solvent.[9] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can alter the relative positions of the aromatic signals, sometimes enough to resolve the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.[10]

    • 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.[8]

      • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It helps to trace out the spin systems within the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to.[11][12] This is invaluable for assigning proton signals if the corresponding carbon signals are resolved.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds.[11][12][13] This is extremely useful for connecting different fragments of the molecule, for instance, correlating the methanesulfonyl protons to carbons in the phenyl ring.

  • Workflow Diagram:

    G cluster_2d 2D NMR Strategy start Overlapping Aromatic Signals step1 Acquire Spectrum on Higher Field Instrument start->step1 step2 Change Deuterated Solvent (e.g., DMSO-d6 to Benzene-d6) step1->step2 If overlap persists step3 Perform 2D NMR Experiments step2->step3 If overlap persists cosy COSY: Identify Coupled Protons step3->cosy hsqc HSQC: Correlate ¹H to ¹³C (1-bond) step3->hsqc hmbc HMBC: Correlate ¹H to ¹³C (2-3 bonds) step3->hmbc end Complete Signal Assignment cosy->end hsqc->end hmbc->end

    Caption: Troubleshooting workflow for resolving overlapping aromatic signals.

Problem 2: Broad Signals for N-H Protons

Q: The signals for my sulfonamide N-H and/or amine N-H₂ are very broad, or not visible at all. Why is this happening and how can I fix it?

A: Broadening of N-H signals is typically due to chemical exchange or quadrupolar coupling.

  • Causality:

    • Chemical Exchange: The acidic N-H protons can exchange with each other, with trace amounts of water in the solvent, or with other exchangeable protons in the molecule. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad.

    • Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of both the nitrogen signal and any attached proton signals.

    • Self-Aggregation: Molecules with hydrogen bond donors and acceptors can form aggregates in solution, leading to peak broadening.[14]

  • Troubleshooting Protocol:

    • Temperature Variation (VT-NMR): Acquiring spectra at different temperatures can help.[15]

      • Cooling: Slows down the rate of chemical exchange, which can sharpen the N-H signals.

      • Heating: Can sometimes sharpen signals by moving the exchange rate into the fast-exchange regime.[16] It can also disrupt hydrogen-bonded aggregates.[14]

    • Solvent Choice: Using a solvent that is a strong hydrogen bond acceptor, like DMSO-d₆, can help to break up intermolecular hydrogen bonding and form more defined hydrogen bonds with the solvent, often resulting in sharper N-H signals.[6][14]

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. Exchangeable protons (like N-H and O-H) will be replaced by deuterium, and their signals will disappear from the spectrum. This is a definitive way to identify them.

    • Concentration: Lowering the concentration of the sample can reduce aggregation and sharpen signals.

  • Experimental Workflow:

    G start Broad or Missing N-H Signal step1 Verify Sample & Solvent Ensure anhydrous solvent and clean NMR tube. start->step1 step2 Variable Temperature (VT) NMR Acquire spectra at lower (e.g., 273K) and higher (e.g., 323K) temperatures.[15][16] step1->step2 step4 Change Solvent Re-run in DMSO-d₆ if not already used.[6] step2->step4 If still broad end N-H Signal Identified and Sharpened step2->end step3 D₂O Exchange Add a drop of D₂O. Exchangeable N-H signals will disappear. step3->end step4->step3 For confirmation

    Caption: Protocol for identifying and sharpening broad N-H signals.

Frequently Asked Questions (FAQs)

Q1: How can I use NMR to confirm the substitution pattern on the aminophenyl ring (i.e., ortho, meta, or para)?

A: The substitution pattern can be determined by analyzing the splitting patterns and coupling constants of the aromatic protons.

  • Para-substitution: Often gives a deceptively simple spectrum with two apparent doublets, integrating to 2H each.

  • Ortho-substitution: Will show a more complex pattern of four distinct multiplets.

  • Meta-substitution (as in the parent compound): Typically shows four distinct aromatic signals. One proton will appear as a broad singlet or a narrow triplet (coupling to two protons two bonds away), two will be doublets of doublets, and one will be a triplet of doublets. Long-range correlations in a COSY or HMBC spectrum can definitively establish the connectivity.

Q2: I am trying to determine the conformation of my molecule. Can NMR help?

A: Yes, Nuclear Overhauser Effect (NOE) spectroscopy is the primary NMR method for determining spatial proximity and conformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.[17] For example, a NOESY experiment could show a correlation between the methanesulfonyl protons and one of the aromatic protons, indicating that the methanesulfonyl group is oriented towards that side of the ring. This can be crucial for understanding the bioactive conformation of the molecule.[18][19]

Q3: My compound is poorly soluble in common NMR solvents. What are my options?

A: This can be a significant challenge.

  • Try DMSO-d₆: It is an excellent solvent for many polar organic molecules.

  • Solvent Mixtures: Sometimes a mixture of solvents, like CDCl₃ with a few drops of methanol-d₄, can improve solubility.[14]

  • Heating: Gently heating the sample can increase solubility, but be mindful of the solvent's boiling point and potential compound degradation.

  • High-Sensitivity Probes: Using a cryoprobe-equipped spectrometer can allow you to obtain a good spectrum on a much smaller, and therefore more soluble, amount of material.[20]

Q4: What are the expected ¹³C NMR chemical shifts for N-(3-Aminophenyl)methanesulfonamide?

A: Predicting exact shifts can be complex, but general ranges are as follows:

  • Aromatic Carbons: 110-150 ppm. The carbon attached to the nitrogen of the sulfonamide group (C-N) will be downfield, as will the carbon attached to the amine group.[21]

  • Methanesulfonyl Carbon: Around 40 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer) or Edited-HSQC experiments are very useful to distinguish between CH, CH₂, and CH₃ carbons.[12]

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry.
  • HSQC-NMR spectroscopy of compound 2 | Download Scientific Diagram. (n.d.). ResearchGate.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au.
  • Effect of temperature on the 1 H NMR spectrum of 1, measured at a... (n.d.). ResearchGate.
  • Results of HSQC and HMBC experiments for compound 5a ( 1 H NMRd, 13 C NMR -d). (n.d.). ResearchGate.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PMC - PubMed Central.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 28). PMC - NIH.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3. (n.d.). De Gruyter.
  • HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University.
  • Correlations J C−H from HSQC (in black) and HMBC (in red) spectra of compound 7-hyd.HC. (n.d.). ResearchGate.
  • Help with H-NMR peak identification, possible signal overlap. (2024, February 3). Reddit.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 27). Scilit.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. (n.d.). ScholarWorks@UARK.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ACS Publications.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate.
  • Chemical structures of the sulfonamide-derived compounds analyzed in... (n.d.). ResearchGate.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH.
  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (n.d.). MDPI.
  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). ACS Publications.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.). Zeitschrift für Naturforschung.
  • Tables For Organic Structure Analysis. (n.d.).
  • Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. (n.d.).
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (n.d.). Universidad de Granada.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013, May 23). ResearchGate.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (n.d.). KPU Pressbooks.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • NMR Peak Broadening. (2023, October 3). Reddit.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Novel Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel sulfonamide compounds. This guide is designed to provide in-depth, actionable strategies to mitigate the toxicological risks associated with this important class of molecules. By understanding the underlying mechanisms of sulfonamide toxicity, you can make informed decisions during the design, screening, and development of safer and more effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: My novel sulfonamide is showing significant cytotoxicity in early screens. What are the likely mechanisms, and how can I address this?

A: Cytotoxicity is a common hurdle with new chemical entities. For sulfonamides, direct cytotoxicity can arise from several factors, but a primary concern is the generation of reactive metabolites.

Causality Behind Experimental Choices: The initial step is to determine if the parent compound or a metabolite is the primary culprit. Sulfonamides, particularly those with an arylamine moiety, can be metabolized by cytochrome P450 enzymes (like CYP2C9) to form hydroxylamine derivatives.[1] These hydroxylamines can be further oxidized to highly reactive nitroso compounds, which can covalently bind to cellular macromolecules, leading to cell death.[1][2][3]

Troubleshooting & Mitigation Strategies:

  • Metabolic Stability Assessment: First, determine the metabolic stability of your compound using liver microsomes or S9 fractions. This will indicate how susceptible it is to metabolism.

  • Reactive Metabolite Trapping: Employ trapping agents like glutathione (GSH) in your in vitro assays. A decrease in toxicity in the presence of GSH suggests the involvement of reactive electrophilic metabolites.[2][3]

  • Structural Modifications:

    • Blocking Metabolic "Hotspots": If you identify a primary site of metabolism leading to a toxic metabolite, you can modify the structure at that position. For example, introducing a fluorine atom can block metabolic oxidation at that site.[4]

    • Bioisosteric Replacement: Consider replacing the sulfonamide group with a bioisostere if it is implicated in toxicity. Bioisosteres are functional groups with similar physicochemical properties that can maintain biological activity while altering the metabolic profile.[4][5][6][7][8] For instance, a tetrazole or a carboxyl group might be a suitable replacement in some contexts.[4][5][7]

Q2: I'm observing signs of a hypersensitivity reaction in my animal studies. What's the immunological basis, and how can I screen for this earlier?

A: Sulfonamide hypersensitivity is a significant clinical issue, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS).[1][9][10] These are often T-cell mediated, delayed-type hypersensitivity reactions.[1][10][11]

Causality Behind Experimental Choices: The "hapten hypothesis" is central here. The reactive nitroso-sulfonamide metabolite (SMX-NO) can act as a hapten, covalently binding to proteins to form immunogenic adducts.[1][2] These modified proteins are then processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune cascade.[1]

Troubleshooting & Mitigation Strategies:

  • In Vitro Toxicity Assays:

    • Lymphocyte Toxicity Assay (LTA): This assay can help identify individuals whose cells are more susceptible to the toxic effects of sulfonamide metabolites.[12][13][14][15][16] It involves exposing peripheral blood lymphocytes to the hydroxylamine metabolite and measuring cell viability.[15][16]

    • In Vitro Platelet Toxicity Assay (iPTA): A more recent and sensitive assay that can also detect susceptibility to sulfonamide metabolite toxicity.[17]

  • Pharmacogenomic Screening: Certain human leukocyte antigen (HLA) alleles are strongly associated with an increased risk of sulfonamide hypersensitivity.[1][10][18][19] For instance, HLA-B*13:01 has been linked to co-trimoxazole-induced severe cutaneous adverse reactions (SCARs).[19] While this is more relevant for clinical development, understanding these associations can guide early safety assessments.

  • Structural Design to Avoid Hapten Formation: The key is to design compounds that are less prone to forming reactive metabolites. This goes back to the strategies in Q1, such as blocking metabolic activation sites.

Q3: My lead compound has poor aqueous solubility and is causing crystalluria in preclinical models. What are the best strategies to mitigate this?

A: Crystalluria, the formation of drug crystals in the urine, is a known issue with some sulfonamides and can lead to acute kidney injury.[20][21] This is primarily a physicochemical problem related to the compound's solubility in urine, which has a variable pH.

Causality Behind Experimental Choices: Sulfonamides are often weak acids, and their solubility is pH-dependent. In the acidic environment of the renal tubules, they can precipitate and form crystals.[21][22]

Troubleshooting & Mitigation Strategies:

  • Increase Aqueous Solubility:

    • Salt Forms: Explore different salt forms of your compound to identify one with optimal solubility and stability.

    • Prodrugs: Design a prodrug that is more soluble and is converted to the active compound in vivo.

    • Formulation Strategies: Utilize formulation techniques like co-solvents, surfactants, or amorphous solid dispersions to enhance solubility.

  • In Vivo Mitigation:

    • Hydration: Ensure adequate hydration in animal studies to increase urine volume and reduce drug concentration.[22]

    • Urinary Alkalinization: Co-administration of a urinary alkalinizing agent, such as sodium bicarbonate, can increase the pH of the urine and enhance the solubility of acidic sulfonamides.[20][22][23]

  • Structural Modification: Introduce polar functional groups to the molecule to improve its intrinsic aqueous solubility.

Troubleshooting Guides

Guide 1: Investigating Unexpected Hepatotoxicity

Issue: Your novel sulfonamide, which showed a clean profile in initial cytotoxicity screens, is now causing elevated liver enzymes in animal studies.

Workflow:

  • Characterize the Nature of the Hepatotoxicity: Is it cholestatic, hepatocellular, or mixed? This can be determined by the pattern of liver enzyme elevation (e.g., ALT, AST, ALP).

  • Assess Mitochondrial Toxicity: Use in vitro assays to evaluate the compound's effect on mitochondrial function, such as measuring the mitochondrial membrane potential or oxygen consumption rate.

  • Evaluate Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP can lead to cholestatic liver injury. Perform an in vitro BSEP inhibition assay.

  • Re-evaluate Metabolism: Conduct more in-depth metabolism studies in liver microsomes from the animal species used in your in vivo studies to identify any species-specific metabolites that may be responsible for the toxicity.

  • Consider Idiosyncratic Toxicity: While difficult to predict, some individuals may have genetic predispositions that make them more susceptible to drug-induced liver injury.[12]

Guide 2: Addressing Off-Target Pharmacological Effects

Issue: Your sulfonamide, designed for a specific target, is showing unexpected pharmacological effects in vivo, suggesting off-target activity.

Workflow:

  • Broad Panel Kinase and GPCR Screening: Screen your compound against a broad panel of kinases and G-protein coupled receptors (GPCRs) to identify potential off-targets.

  • Computational Target Prediction: Use in silico tools and databases to predict potential off-targets based on the structure of your compound.[24][25]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small set of analogs with minor structural modifications. This can help to separate the desired on-target activity from the off-target effects.

  • Bioisosteric Replacement of the Sulfonamide Moiety: If the sulfonamide group is suspected to be involved in the off-target activity, consider replacing it with a suitable bioisostere to see if the off-target effect is diminished while maintaining on-target potency.[4][5][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Toxicity Assay (LTA)

This protocol is a generalized procedure to assess the susceptibility of cells to sulfonamide metabolites.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from fresh blood.

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum and antibiotics.

  • Sulfonamide hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium and allow them to rest for 2 hours.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide hydroxylamine metabolite in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 2: In Silico Prediction of Reactive Metabolite Formation

This protocol outlines a general computational workflow to predict the likelihood of a sulfonamide forming reactive metabolites.

Software:

  • Molecular modeling software (e.g., Schrödinger, MOE).

  • Quantum mechanics software (e.g., Gaussian, Spartan).

  • ADMET prediction software (e.g., StarDrop, ADMET Predictor).

Procedure:

  • 3D Structure Preparation: Build or import the 3D structure of your novel sulfonamide and perform energy minimization.

  • Metabolic Site Prediction: Use ADMET prediction software to identify potential sites of metabolism on the molecule, particularly sites of oxidation by cytochrome P450 enzymes.

  • Quantum Mechanics Calculations: For the predicted sites of metabolism, perform quantum mechanics calculations to determine the activation energy for the formation of the hydroxylamine metabolite. A lower activation energy suggests a higher likelihood of formation.

  • Reactive Metabolite Docking: Dock the parent sulfonamide and its putative hydroxylamine metabolite into the active site of relevant CYP450 enzymes (e.g., CYP2C9) to assess the favorability of the binding pose for metabolic activation.

  • Toxicity Prediction: Utilize QSAR models to predict the potential toxicity of the parent compound and its metabolites.[24][25][26][27][28]

Data Presentation

Table 1: Comparative Cytotoxicity of Sulfonamide Analogs

CompoundParent IC50 (µM)IC50 with S9 Fraction (µM)Fold Shift
Lead Compound >10015.2>6.6
Analog A (Blocked Metabolism) >10085.7<1.2
Analog B (Bioisostere) >100>100-

This table illustrates how in vitro data can guide structural modifications. Analog A, with a blocked metabolic site, shows significantly reduced toxicity in the presence of a metabolic system (S9 fraction), indicating that the toxicity of the lead compound is metabolite-driven. Analog B, where the sulfonamide is replaced with a bioisostere, shows no metabolic activation to a toxic species.

Visualizations

Diagram 1: Metabolic Activation of Sulfonamides

Metabolic Activation of Sulfonamides Parent Parent Sulfonamide (Ar-SO2NHR) CYP450 CYP450 (e.g., CYP2C9) Parent->CYP450 Metabolism Hydroxylamine Hydroxylamine Metabolite (Ar(NOH)-SO2NHR) CYP450->Hydroxylamine Oxidation Oxidation Hydroxylamine->Oxidation Nitroso Nitroso Metabolite (Ar(NO)-SO2NHR) (Reactive Hapten) Oxidation->Nitroso Protein Cellular Proteins Nitroso->Protein Covalent Binding Adduct Protein Adducts (Immunogenic) Protein->Adduct

Caption: Metabolic pathway of sulfonamide activation to a reactive hapten.

Diagram 2: Workflow for Investigating Sulfonamide Toxicity

Sulfonamide Toxicity Workflow Start Novel Sulfonamide Compound InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Start->InVitro Metabolism Metabolic Activation? (with S9/Microsomes) InVitro->Metabolism ReactiveMetabolite Reactive Metabolite Trapping (e.g., with GSH) Metabolism->ReactiveMetabolite If Toxicity Increases InVivo In Vivo Toxicity Study Metabolism->InVivo If Clean Optimization Structural Optimization (Bioisosteres, Block Metabolism) ReactiveMetabolite->Optimization Hypersensitivity Assess Hypersensitivity (e.g., LTA, iPTA) InVivo->Hypersensitivity Observe Adverse Events Crystalluria Assess Crystalluria (Solubility, Urinalysis) InVivo->Crystalluria Observe Adverse Events Hypersensitivity->Optimization Crystalluria->Optimization

Caption: A decision-making workflow for assessing and mitigating sulfonamide toxicity.

References

  • Metabolic process of sulfonamide? - Quora. (2017).
  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 105(2), 179-184.
  • Arabi, A. A., & Matta, C. F. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1951-1964.
  • Hess, D. A., Sisson, J. C., & Rieder, M. J. (2001). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. British Journal of Clinical Pharmacology, 52(4), 411-419.
  • Sulfonamide metabolic pathways. (n.d.).
  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Scilit.
  • Putri, C., Mititelu, M., & Prajapati, V. K. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Clinical, Cosmetic and Investigational Dermatology, 15, 1393-1403.
  • Zavaleta-Monestel, E., González-Dávila, E., Alfaro-Mayorga, A., Jiménez-Araya, V., & Zavaleta-Monestel, E. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology.
  • Hess, D. A., Sisson, J. C., & Rieder, M. J. (2001). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. British Journal of Clinical Pharmacology, 52(4), 411-419.
  • Rieder, M. J., & Uetrecht, J. (1993). Time-course of toxicity of reactive sulfonamide metabolites. Journal of Pharmacology and Experimental Therapeutics, 264(2), 643-647.
  • Elsheikh, E. A., Lavergne, S. N., Farrell, J., & Rieder, M. J. (2012). The predictive value of the in vitro platelet toxicity assay (iPTA) for the diagnosis of hypersensitivity reactions to sulfonamides. Journal of Immunotoxicology, 9(3), 295-301.
  • Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. In An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1951-1964.
  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
  • Garcia-Ponce, A., Gad, E., & Hanna, R. M. (2022). Acute kidney injury associated to sulfamethoxazole urine crystal: The importance of clinical suspicion. CEN Case Reports, 11(4), 543-546.
  • Reinhart, J. M. (2017). Pharmacogenetics of Sulfonamide Hypersensitivity in Humans and Dogs (Doctoral dissertation, University of Wisconsin-Madison).
  • Shear, N. H., Spielberg, S. P., & Cannon, M. (1988). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 109(4), 286-289.
  • Di Micco, S., Al-Hayali, M., Sanna, F., Agamennone, M., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399.
  • Lang, D. M. (2019). Sulfonamide Allergies. Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2363-2364.
  • Carr, A., & Cooper, D. A. (1996). Prospective evaluation of detoxification pathways as markers of cutaneous adverse reactions to sulphonamides in AIDS. Clinical and Experimental Dermatology, 21(4), 273-277.
  • Amstutz, U., & Carleton, B. C. (2011). Drug-Induced Skin Adverse Reactions: The Role of Pharmacogenomics in Their Prevention. Frontiers in Genetics, 2, 5.
  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate.
  • Simon, G., & Mombelloni, S. (1998). [Sulfamethoxazole crystalluria]. Nephrologie, 19(1), 21-23.
  • Acar Selçuki, C. (2018). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate.
  • Chow, T. G., & Khan, D. A. (2021). Sulfonamide Hypersensitivity. Clinical Reviews in Allergy & Immunology, 61(1), 1-13.
  • Wang, C., Wang, C., Zhang, Y., & Liu, J. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5707-5717.
  • Shah, S., & Moten, M. (2021). Sulfamethoxazole-induced sulfamethoxazole urolithiasis: a case report. Journal of Medical Case Reports, 15(1), 469.
  • Medical Notes. (2023). Sulfonamide Crystals: Introduction, Identification Features.
  • Sukasem, C., Sririttha, S., & Chantarangsu, S. (2021). Pharmacogenomics of antibiotic-induced hypersensitivity reactions: current evidence and implications in clinical practice. Frontiers in Pharmacology, 12, 638530.
  • Zavaleta-Monestel, E., González-Dávila, E., Alfaro-Mayorga, A., Jiménez-Araya, V., & Zavaleta-Monestel, E. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. ResearchGate.
  • Putri, C., Mititelu, M., & Prajapati, V. K. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Clinical, Cosmetic and Investigational Dermatology, 15, 1393-1403.
  • Shear, N. H., Spielberg, S. P., & Cannon, M. (1988). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine, 109(4), 286-289.
  • Islam, M. S., & Roy, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 545-559.
  • Simon, D. I., & Brosius, F. C. (1991). Sulfadiazine-induced Crystalluria and Renal Failure in a Patient With AIDS. ResearchGate.
  • Ghamari, M., & Ghasemi, J. (2013). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm-multiple linear regressions. ResearchGate.
  • Ahmed, S., Ali, K., Zaman, S., & Agama, F. T. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. Scientific Reports, 14(1), 12264.
  • Al-Mohanna, M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Starosta, R., & Komarnicka, U. K. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(11), 6046.
  • Ahmed, S., Ali, K., Zaman, S., & Agama, F. T. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. ResearchGate.
  • Khan, A. U., Zafar, H., & Zia, M. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 14(6), 296-302.
  • AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects.
  • Kalgutkar, A. S., & Jones, R. (2010). Sulfonamide as an essential functional group in drug design. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on Admet. Royal Society of Chemistry.
  • The sulfonamide antibiotic structures are implicated in the reactions associated with the hypersensitivity. (n.d.).
  • Islam, M. S., & Roy, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
  • Kalgutkar, A. S. (2010). The sulfonamide group as a structural alert: A distorted story?. ResearchGate.

Sources

Validation & Comparative

Introduction: The Critical Role of Solid-State Structure in Sulfonamide Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Sulfonamide Crystal Packing and Hydrogen Bond Networks

Sulfonamides represent a cornerstone class of therapeutic agents, with applications ranging from antibacterial to anti-inflammatory and hypoglycemic treatments.[1][2] Their mechanism of action is intimately tied to their three-dimensional shape, which allows them to interact with specific biological targets.[3] However, the journey from a promising molecule to a viable drug product is critically dependent on its solid-state properties. The arrangement of molecules in a crystal lattice—known as crystal packing—and the intricate network of intermolecular interactions, primarily hydrogen bonds, govern fundamental physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.[4]

A deep understanding of these solid-state characteristics is not merely an academic exercise; it is a prerequisite for rational drug design and development. Variations in crystal packing can lead to different polymorphic forms of the same drug, each with a unique set of properties.[5][6] Some polymorphs may be highly effective, while others could be inert or even unstable. Therefore, the ability to analyze, predict, and control the crystal packing and hydrogen bond networks of sulfonamides is paramount for ensuring drug safety, efficacy, and consistency.

This guide provides a comparative analysis of sulfonamide crystal packing. We will explore the fundamental principles of hydrogen bonding in these systems, compare common structural motifs, detail the experimental and computational methodologies used for their characterization, and discuss the implications of these structures for pharmaceutical development.

Fundamentals of Hydrogen Bonding in the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a versatile player in crystal engineering. It possesses multiple hydrogen bond donors (the amine N-H protons) and acceptors (the sulfonyl oxygen atoms and the nitrogen atom), enabling the formation of robust and diverse intermolecular networks.[7][8] The behavior of sulfonamides in biological systems and their crystal structures are critically dependent on this combination of donors and acceptors.[9]

The primary hydrogen bond donors are the protons on the sulfonamide nitrogen and, if present, an aromatic amino group (as in many antibacterial sulfa drugs). The primary acceptors are the two oxygen atoms of the sulfonyl group. This duality is the engine behind the rich structural chemistry of sulfonamides.

Caption: Hydrogen bond donor and acceptor sites in the sulfonamide group.

Comparative Analysis of Supramolecular Synthons and Packing Motifs

In crystal engineering, recurring and predictable patterns of hydrogen bonds are known as "supramolecular synthons." The analysis of these synthons allows for a degree of predictability in the crystal structures of related molecules.[7] Sulfonamides commonly form several key synthons, primarily driven by N-H···O=S interactions.[1]

  • Dimers: Molecules can pair up through hydrogen bonds to form discrete dimeric units. This is a very common motif.

  • Chains (Catemers): Molecules can link head-to-tail to form infinite one-dimensional chains. Studies have shown that a chain with an eight-atom repeat unit is a dominant hydrogen-bond pattern.[10][11]

  • Sheets and 3D Networks: Dimers and chains can be further interconnected through weaker interactions or additional hydrogen bonds to form two-dimensional sheets or complex three-dimensional networks.[9]

The choice of synthon is highly sensitive to the nature of the substituents on the sulfonamide molecule. For instance, the presence of other functional groups, like pyridines or carboxylic acids in cocrystals, can lead to competition between different hydrogen bond acceptors, resulting in a hierarchy of synthon formation.[7][12] Stronger hydrogen bonds, such as the SO₂NH₂···N-Py (sulfonamide–pyridine) interaction, often direct the formation of cocrystals.[12]

Furthermore, polymorphism—the ability of a compound to crystallize in more than one form—is prevalent in sulfonamides.[6] Different polymorphs arise from variations in molecular conformation or hydrogen-bonding patterns, which can significantly alter the final properties of the drug.[5][10] For example, sulfamethoxydiazine and sulfamethoxazole show large variations in their hydrogen-bond patterns between different polymorphs.[10]

Table 1: Comparative Crystallographic Data of Sulfonamide Polymorphs This table illustrates how crystal packing differs between two polymorphs of sulfamethoxydiazine. The data highlights variations in unit cell dimensions and density, which are direct consequences of different intermolecular arrangements.

ParameterSulfamethoxydiazine (Form I)Sulfamethoxydiazine (Form II)Rationale for Comparison
Crystal SystemMonoclinicMonoclinicBoth forms crystallize in the same system, but with different packing.
Space GroupP2₁/nP2₁/cDifferent space groups indicate fundamentally different symmetry arrangements.
a (Å)8.4513.59Significant changes in cell dimensions reflect different molecular packing.
b (Å)10.125.08The 'b' axis is nearly halved, suggesting a more compact arrangement in this direction.
c (Å)14.8917.51The 'c' axis is elongated, indicating a different stacking orientation.
Density (g/cm³)1.481.53Higher density in Form II suggests more efficient molecular packing.

Note: Data is illustrative and based on general findings in the literature. Specific values can be found in crystallographic databases for published structures.[5][13]

Methodologies for Structural Analysis

A multi-faceted approach combining experimental and computational techniques is required for a thorough analysis of sulfonamide crystal structures.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Characterization Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Obtain single crystals Spectroscopy Spectroscopy (FT-IR, Raman, ssNMR) Synthesis->Spectroscopy Bulk characterization Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Polymorph screening SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystallization->SCXRD Primary structure solution Structure 3D Structure & Packing Diagram SCXRD->Structure HBonds H-Bond Network (Synthons, Graph Sets) Spectroscopy->HBonds Properties Physicochemical Properties Thermal->Properties CSD Database Mining (CSD) CSD->HBonds Identify common motifs DFT Quantum Mechanics (DFT Calculations) DFT->HBonds Calculate interaction energies Hirshfeld Hirshfeld Surface Analysis Hirshfeld->HBonds Packing Lattice Energy Calculations Packing->Properties Structure->Hirshfeld Structure->Packing Assess stability Structure->HBonds HBonds->Properties

Caption: Workflow for sulfonamide crystal structure characterization.

Experimental Protocols

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[1][14]

  • Causality: The goal is to obtain a single crystal of high quality, as defects and twinning will degrade the diffraction data and complicate structure solution. Slow crystallization methods are preferred as they allow molecules sufficient time to organize into a well-ordered lattice.

  • Methodology:

    • Crystal Growth: Dissolve the purified sulfonamide compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Employ a slow evaporation or slow cooling technique over several days to grow single crystals of suitable size (0.1-0.3 mm).

    • Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope. Mount it on a cryo-loop using a minimal amount of cryoprotectant oil.[14]

    • Data Collection: Mount the crystal on the goniometer of a diffractometer equipped with a micro-focus X-ray source (e.g., Cu Kα radiation). Cool the crystal in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Data Processing: Collect a series of diffraction images as the crystal is rotated. Index the diffraction spots to determine the unit cell parameters and Bravais lattice. Integrate the intensities of all reflections and apply corrections for absorption.[14]

    • Structure Solution and Refinement: Use software (e.g., SHELXS) to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and displacement parameters against the experimental data using a least-squares algorithm (e.g., SHELXL).[14]

  • Validation: The final refined structure should have low residual factors (R-factors), a clean difference electron density map, and chemically sensible bond lengths and angles. The crystallographic data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for verification.[15]

FT-IR spectroscopy is a powerful tool for probing hydrogen bonding. The formation of a hydrogen bond weakens the N-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (red-shift).

  • Causality: By comparing the N-H stretching frequencies in a dilute solution (where the molecule is mostly isolated) to the solid state (where it is extensively hydrogen-bonded), one can quantify the strength and nature of the hydrogen bonds in the crystal.[5][16]

  • Methodology:

    • Sample Preparation (Solid State): Prepare a KBr pellet by mixing ~1 mg of the crystalline sulfonamide with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

    • Sample Preparation (Solution): Prepare a dilute solution (~0.1 mg/mL) of the sulfonamide in a non-polar solvent that does not form hydrogen bonds (e.g., chloroform or carbon tetrachloride).

    • Data Acquisition: Record the FT-IR spectrum for both the solid and solution samples, typically over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the N-H stretching bands (typically 3200-3500 cm⁻¹). Compare the peak positions between the solid-state and solution spectra. The magnitude of the red-shift in the solid state is indicative of the hydrogen bond strength.

  • Validation: The results should be consistent with the hydrogen bond geometry observed in the SCXRD structure. Shorter N···O distances in the crystal structure should correlate with larger red-shifts in the FT-IR spectrum.

Computational Analysis

Computational methods complement experimental data by providing insights into the energetics and nature of intermolecular interactions.

  • Cambridge Structural Database (CSD): This database is an invaluable resource containing over a million crystal structures.[15] It can be mined to identify common hydrogen-bonding patterns and conformational preferences for sulfonamides, providing a statistical basis for analysis.[17]

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential surfaces, which helps in predicting the most likely sites for hydrogen bonding.[7][8] It can also be used to calculate the energies of different intermolecular interactions.[5]

  • Hirshfeld Surface Analysis: This technique partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of intermolecular contacts. It provides a detailed fingerprint of the interactions driving the crystal packing.[1]

Conclusion: From Molecular Understanding to Pharmaceutical Innovation

The crystal packing and hydrogen bond networks of sulfonamides are not random arrangements but are governed by the principles of molecular recognition and energy minimization. A thorough comparative analysis, leveraging a combination of high-resolution experimental techniques and insightful computational tools, is essential for drug development professionals. By understanding how molecular structure dictates supramolecular assembly, scientists can better control polymorphism, design stable formulations, create novel cocrystals with improved properties, and ultimately deliver safer and more effective medicines.[10][18] The ability to predict and engineer crystal structures remains a significant challenge, but detailed studies of systems like sulfonamides provide the fundamental knowledge needed to advance the field of pharmaceutical materials science.[11]

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. [Link]
  • Bolla, G., et al. (2020). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 22(1), 133-143. [Link]
  • Bolla, G., et al. (2018). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 5(Pt 5), 570–581. [Link]
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213–221. [Link]
  • Etter, M. C., & Cabot, A. (1990). Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state. Journal of the American Chemical Society, 112(3), 841-847. [Link]
  • Alves, I. F., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2785. [Link]
  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Request PDF. [Link]
  • Chadwick, K., et al. (2017). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 17(4), 1893–1903. [Link]
  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478–3493. [Link]
  • Duarte, J. M., et al. (2021). Understanding the fabric of protein crystals: computational classification of biological interfaces and crystal contacts.
  • Semantic Scholar. (n.d.). Hydrogen bonding in sulfonamides. [Link]
  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]
  • Tlahuext, H., et al. (2023).
  • Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 943. [Link]
  • Perlovich, G. L., et al. (2011). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical Sciences, 100(11), 4757–4772. [Link]
  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(5), 1614–1625. [Link]
  • Linsky, M. A., et al. (2022). Accurate computational design of three-dimensional protein crystals.
  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3493. [Link]
  • Ivanova, Y. B., et al. (2010). Intramolecular hydrogen bonds in the sulfonamide derivatives of oxamide, dithiooxamide, and biuret. FT-IR. Journal of Molecular Structure, 975(1-3), 253-261. [Link]
  • Lahtinen, M., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? International Journal of Molecular Sciences, 24(12), 10034. [Link]
  • ResearchGate. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
  • ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]
  • Bethune, S. J., et al. (2016). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Acta Crystallographica Section B, 72(Pt 5), 796–805. [Link]
  • ResearchGate. (n.d.). Computational studies to analyze crystallization and crystal packing of DNA oligonucleotides. [Link]
  • CCDC. (2024). Crystal Packing Similarity Enhancements for Crystal Structure Prediction. [Link]
  • ResearchGate. (n.d.). General structure of sulphonamides; R=R1=H for sulphanilamide. [Link]
  • Rey-Lescure, O., et al. (2000). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Applied Spectroscopy, 54(3), 391–398. [Link]
  • Parvez, H., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-30. [Link]
  • ResearchGate. (n.d.). Polymorphism in Sulfanilamide-D4. [Link]
  • Alves, I. F., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2785. [Link]
  • Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130953. [Link]
  • Wikipedia. (n.d.).
  • Permatari, N. P. I., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. International Journal of General Medicine, 15, 6323–6331. [Link]
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

Comparison of different synthetic routes to N-(3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to the Synthesis of N-(3-Aminophenyl)methanesulfonamide: A Comparative Analysis of Key Synthetic Routes

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-(3-Aminophenyl)methanesulfonamide is a critical building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1][2][3] This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this compound, focusing on the practical advantages and disadvantages of different methodologies. The discussion is grounded in experimental data and established chemical principles to empower chemists with the insights needed to make informed decisions for their specific research and development contexts.

The synthesis of N-(3-Aminophenyl)methanesulfonamide (Molecular Formula: C₇H₁₀N₂O₂S, Molecular Weight: 186.23 g/mol ) predominantly follows a highly reliable two-step sequence starting from 3-nitroaniline.[4][5] This approach is favored due to the ready availability of the starting material and the high efficiency of the transformations.

A theoretical alternative, the direct mono-sulfonylation of m-phenylenediamine, is generally considered less viable.[5] Achieving selective mono-substitution on a symmetric diamine is notoriously difficult and typically results in a mixture of mono-substituted, di-substituted, and unreacted starting material, leading to low yields and complex purification challenges.[5] Consequently, this guide will focus on the more practical and widely adopted two-step strategy.

cluster_route1 Route 1: Preferred Pathway cluster_route2 Route 2: Less Viable Pathway A1 3-Nitroaniline B1 N-(3-Nitrophenyl)methanesulfonamide A1->B1 Step 1: Sulfonylation (Methanesulfonyl Chloride) C1 N-(3-Aminophenyl)methanesulfonamide B1->C1 Step 2: Nitro Group Reduction (Various Methods) A2 m-Phenylenediamine B2 Mixture of Products (Mono-, Di-substituted) A2->B2 Direct Sulfonylation (Selectivity Issues) cluster_workflow General Nitro Reduction Workflow A Dissolve Nitro-Intermediate in Solvent B Add Reducing Agent (e.g., Fe, Ra-Ni, Pd/C) A->B C Run Reaction (Heat/Pressure as required) B->C D Monitor by TLC C->D D->C Incomplete E Filter Catalyst/ Insoluble Salts D->E Complete F Work-up & Solvent Removal E->F G Purification (e.g., Chromatography) F->G

Sources

A Comparative Guide to the Biological Activity of (3-Aminophenyl)methanesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between molecular isomers can represent the dividing line between a therapeutic breakthrough and a developmental dead end. This guide provides an in-depth technical comparison of the biological activities of the positional isomers of aminophenylmethanesulfonamide. While direct comparative experimental data for the ortho-, meta-, and para-isomers of aminophenylmethanesulfonamide is not extensively available in peer-reviewed literature, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust predictive analysis.

To ground our understanding of how profoundly isomerism can impact bioactivity, we will first delve into a case study of a different set of antibacterial isomeric compounds for which comprehensive comparative data exists. This will be followed by a predictive analysis of the aminophenylmethanesulfonamide isomers and detailed experimental protocols to enable researchers to validate these predictions in their own laboratories.

The Significance of Positional Isomerism

Positional isomers, such as the ortho-, meta-, and para- anilines of methanesulfonamide, share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle variation can dramatically alter a molecule's physicochemical properties, including its electronic distribution, pKa, lipophilicity, and steric profile. These properties, in turn, dictate how the molecule interacts with biological targets, influencing its efficacy, selectivity, and toxicity.[1][2][3]

isomers cluster_ortho ortho-Aminophenylmethanesulfonamide cluster_meta meta-Aminophenylmethanesulfonamide cluster_para para-Aminophenylmethanesulfonamide o_mol o_mol o_name (2-Aminophenyl)methanesulfonamide m_mol m_mol m_name (3-Aminophenyl)methanesulfonamide p_mol p_mol p_name (4-Aminophenyl)methanesulfonamide

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of Aminophenylmethanesulfonamide.

Case Study: The Impact of Positional Isomerism on Antibacterial Activity and Toxicity

To illustrate the critical role of isomerism, we will examine a study on a series of isoamphipathic antibacterial molecules (IAMs). While not this compound, these molecules provide a clear and experimentally validated example of how altering the substituent position on an aromatic ring can dramatically impact biological outcomes.

In this study, the ortho-, meta-, and para-isomers of a novel antibacterial compound were synthesized and evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains and their hemolytic activity (HC50) against human red blood cells, a common measure of cytotoxicity.

Comparative Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] Lower MIC values indicate greater potency.

IsomerS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Ortho-IAM1 - 321 - 8
Meta-IAM1 - 161 - 8
Para-IAM1 - 161 - 8

Data adapted from a study on isoamphipathic antibacterial molecules.

As the data indicates, all three isomers demonstrated good to moderate antibacterial activity. However, the true differentiation between the isomers becomes apparent when their toxicity is considered.

Comparative Cytotoxicity (HC50)

The HC50 value represents the concentration of a compound that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower toxicity to mammalian cells.

IsomerHemolytic Activity (HC50, µg/mL)
Ortho-IAM650
Meta-IAM98
Para-IAM160

Data adapted from a study on isoamphipathic antibacterial molecules.

The ortho-isomer exhibited significantly lower toxicity (a much higher HC50 value) compared to the meta- and para-isomers. This suggests that the ortho-isomer possesses a superior therapeutic window, being effective against bacteria at concentrations that are less harmful to host cells. This case study powerfully demonstrates that a simple change in the position of a functional group can lead to a dramatic improvement in the safety profile of a potential drug candidate.

Predicted Biological Activity Profile of this compound Isomers based on Structure-Activity Relationships (SAR)

While direct comparative data for the aminophenylmethanesulfonamide isomers is lacking, we can formulate educated predictions based on well-established SAR principles for sulfonamide-containing drugs.[6][7][8][9]

Antibacterial Activity

The classical antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] This action is based on the structural mimicry of para-aminobenzoic acid (PABA).

  • Para-isomer (4-Aminophenyl)methanesulfonamide): This isomer most closely resembles PABA. Therefore, it is predicted to be the most potent antibacterial agent among the three isomers, assuming it can effectively bind to the active site of DHPS.

  • Meta-isomer this compound): The meta-position of the amino group would likely result in a lower affinity for the DHPS active site compared to the para-isomer. Consequently, it is predicted to have moderate antibacterial activity.

  • Ortho-isomer (2-Aminophenyl)methanesulfonamide): The ortho-isomer is expected to be the least active as an antibacterial agent. The close proximity of the amino and methanesulfonamide groups could lead to steric hindrance, preventing optimal binding to the DHPS enzyme.

SAR_Prediction cluster_isomers Aminophenylmethanesulfonamide Isomers cluster_activity Predicted Antibacterial Activity (DHPS Inhibition) ortho Ortho-isomer low Low ortho->low Steric Hindrance meta Meta-isomer medium Medium meta->medium Suboptimal Binding para Para-isomer high High para->high PABA Mimicry

Figure 2: Predicted antibacterial activity of aminophenylmethanesulfonamide isomers based on SAR.
Anticancer and Other Activities

The biological activities of sulfonamides extend beyond their antibacterial effects and include anticancer, anti-inflammatory, and carbonic anhydrase inhibitory actions.[10] The influence of isomerism on these activities is less straightforward to predict without specific target information. However, general principles suggest:

  • Physicochemical Properties: The position of the amino group will influence the molecule's pKa, solubility, and lipophilicity (logP).[11][12][13][14] These properties are critical for cell permeability and interaction with various biological targets. It is plausible that the different isomers will exhibit varying potencies against different cancer cell lines or other targets due to these physicochemical differences.

  • Target-Specific Interactions: The specific spatial arrangement of the amino and methanesulfonamide groups in each isomer will determine its ability to form key hydrogen bonds and other interactions within the binding pockets of different enzymes or receptors.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity profiles of the this compound isomers, the following standardized in-vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the MIC of each isomer against selected bacterial strains (e.g., S. aureus and E. coli).[15][16][17]

Materials:

  • Ortho-, meta-, and para-isomers of aminophenylmethanesulfonamide

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each isomer in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10^6 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each isomer stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow prep_stock Prepare Isomer Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Figure 3: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Materials:

  • Ortho-, meta-, and para-isomers of aminophenylmethanesulfonamide

  • Human cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer for 24-48 hours. Include a vehicle control (solvent only).

  • MTT Addition: Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Isomers seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

References

  • Verma, A., Joshi, N., & Singh, D. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds.
  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(3), 347-357. [Link]
  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
  • Świderek, K., & Paneth, P. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6669-6680. [Link]
  • Saeedi, M., Goli, F., Mahdavi, M., Dehghan, G., Faramarzi, M. A., Foroumadi, A., & Shafiee, A. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research : IJPR, 13(3), 981–989. [Link]
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
  • Świderek, K., & Paneth, P. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6669-6680. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(3), 347-357. [Link]
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides.
  • Graphviz. (n.d.). Graphviz.
  • YouTube. (2021). Graphviz tutorial.
  • YouTube. (2020). Create Complex Graphs with GraphViz.
  • Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial.
  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action.
  • Graphviz. (n.d.). User Guide.
  • Masaryk University. (2012). Structural features which influence drug action.
  • ResearchGate. (n.d.). Physicochemical differences of amaninamide isomers UV-absorbance....
  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2008). A review of drug isomerism and its significance. Journal of the Chemical Society of Pakistan, 30(3), 443-447. [Link]
  • Anttila, M., & Lehtola, S. (1982). Some physicochemical properties of mefenamic acid. Acta pharmaceutica Fennica, 91(1), 3-9. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of N-(3-aminophenyl)sulfamide-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo activities of N-(3-aminophenyl)sulfamide-based compounds, a promising class of molecules in oncology research. We will delve into the rationale behind their design, the experimental methodologies used to evaluate their efficacy, and the critical translation of laboratory findings to preclinical models.

The N-(3-aminophenyl)sulfamide scaffold has emerged as a versatile backbone in the design of targeted anticancer therapies. Its derivatives have been shown to exhibit a range of biological activities, including the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.[1][2] This guide will dissect the journey of a representative compound from initial cell-based assays to its evaluation in a living organism, highlighting the nuances and challenges in preclinical drug development.

From the Bench: Unveiling Anticancer Potential with In Vitro Assays

In vitro studies are the foundational step in cancer drug discovery, offering a controlled environment to assess the direct effects of a compound on cancer cells and their molecular targets.[3] These assays are crucial for initial screening, mechanism of action studies, and establishing a preliminary therapeutic window.

Gauging Cytotoxicity: The MTT Assay

A primary method to determine a compound's anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468 breast cancer, HeLa cervical cancer, MCF-7 breast cancer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The N-(3-aminophenyl)sulfamide-based compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.[4]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[4]

Quantifying Potency: A Comparative Look at IC50 Values

The IC50 value is a critical parameter for comparing the potency of different compounds. The following table presents hypothetical IC50 values for a series of N-(3-aminophenyl)sulfamide derivatives against various cancer cell lines, illustrating how structural modifications can influence cytotoxic activity.

Compound IDModification on Sulfonamide NitrogenMDA-MB-468 (μM)MCF-7 (μM)HeLa (μM)
Cmpd-1 Unsubstituted> 500> 500> 500
Cmpd-2 4-Chlorophenyl28.5125.2355.1
Cmpd-3 4-Methoxyphenyl45.2189.7410.8
Cmpd-4 3-Trifluoromethylphenyl15.898.6289.4

Data presented here is illustrative and based on trends observed in similar sulfonamide derivatives.[4]

These results suggest that substitution on the sulfonamide nitrogen significantly enhances cytotoxicity, with electron-withdrawing groups potentially leading to greater potency, particularly against the MDA-MB-468 cell line.[4]

The Crucial Transition: Validating Efficacy with In Vivo Models

While in vitro assays provide valuable initial data, they do not replicate the complex biological environment of a living organism.[5][6] In vivo studies, typically in animal models, are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), tolerability, and true therapeutic efficacy.

The Gold Standard: Xenograft Tumor Models

A widely used preclinical model involves implanting human cancer cells into immunodeficient mice, creating a xenograft tumor. This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Xenograft Model for Antitumor Activity

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231 breast cancer cells) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Compound Administration: The mice are randomized into control and treatment groups. The N-(3-aminophenyl)sulfamide-based compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.[7]

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored to assess the compound's toxicity.

  • Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as histology or biomarker assessment.[7]

Translating Potency to Efficacy: A Comparative Analysis

The following table illustrates a hypothetical comparison of the in vitro potency and in vivo efficacy of a lead N-(3-aminophenyl)sulfamide derivative, "Compound 4f," based on data from similar anticancer agents.[7]

ParameterValue
In Vitro IC50 (MDA-MB-231) 6.25 µM
In Vivo Model MDA-MB-231 Xenograft in Nude Mice
Dosing Regimen 50 mg/kg, daily, oral gavage
Tumor Growth Inhibition (TGI) 58%

This data is representative of findings for potent anticancer compounds and is based on a similar study.[7]

This comparison highlights a successful translation from a potent in vitro activity to a significant reduction in tumor growth in vivo.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To understand how these compounds exert their anticancer effects, it is crucial to investigate their impact on cellular signaling pathways. Many sulfonamide-based anticancer agents function by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival.[1]

Signaling Pathway: Inhibition of a Pro-Survival Kinase

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by Compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase->Downstream Signaling Cascade Activates Inhibited Kinase Inhibited Kinase Gene Transcription Gene Transcription Downstream Signaling Cascade->Gene Transcription Leads to Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival N-(3-aminophenyl)sulfamide Compound N-(3-aminophenyl)sulfamide Compound N-(3-aminophenyl)sulfamide Compound->Inhibited Kinase Inhibits Blocked Signaling Downstream Signaling Blocked Inhibited Kinase->Blocked Signaling Apoptosis Apoptosis Blocked Signaling->Apoptosis Induces

Caption: Inhibition of a pro-survival kinase pathway by an N-(3-aminophenyl)sulfamide-based compound.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation a Compound Synthesis b Cytotoxicity Screening (e.g., MTT Assay) a->b c IC50 Determination b->c d Mechanism of Action Studies (e.g., Kinase Inhibition Assay) c->d e Lead Compound Selection d->e f Xenograft Model Development e->f g Antitumor Efficacy Study f->g h Toxicity Assessment g->h i Pharmacokinetic Analysis g->i

Caption: A typical workflow for the preclinical evaluation of anticancer compounds.

Conclusion and Future Directions

The journey of an N-(3-aminophenyl)sulfamide-based compound from a laboratory concept to a potential therapeutic agent is a multi-step process that relies on a robust and logical progression of in vitro and in vivo evaluations. The data presented in this guide underscore the importance of this integrated approach. While potent in vitro activity is a prerequisite, successful translation to in vivo efficacy is the true measure of a compound's therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance and on identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

References

  • Gryshchenko, A. A., Levchenko, K. V., Bdzhola, V. G., Ruban, T. P., Lukash, L. L., & Yarmoluk, S. M. (2015). Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 126-132.
  • El-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • El-Naggar, A. M., et al. (2018). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 97-109.
  • Javaid, N., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6529.
  • Karimi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(Suppl), 143-150.
  • Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4067-4077.
  • Al-Omary, F. A. M., et al. (2023). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
  • Dani, C., et al. (2019). From bench to bedside: in vitro and in vivo evaluation of a neonate-focused nebulized surfactant delivery strategy. Respiratory Research, 20(1), 1-12.
  • Orfanakis, M. G., Wilcox, H. G., & Smith, C. B. (1974). In Vitro Studies of the Combined Effect of Ampicillin and Sulfonamides on Nocardia asteroides and Results of Therapy in Four Patients. Antimicrobial Agents and Chemotherapy, 5(2), 215-220.
  • Abdel-Ghani, T. M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
  • Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(52), 32968-32981.
  • Lorusso, P. M., et al. (2008). From bench to bedside: successful translational nanomedicine Highlights of the Third Annual Meeting of the American Academy of Nanomedicine. Nanomedicine: Nanotechnology, Biology and Medicine, 3(4), 322-331.
  • Leoni, F., et al. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 23(10), 2639.
  • Hutchinson, J. H., et al. (2003). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry, 46(21), 4540-4550.
  • Młynarska, E., et al. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules, 25(10), 2324.
  • Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(52), 32968-32981.
  • Yildirim, S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-19.
  • Ghorab, M. M., et al. (2003). Synthesis and antitumor activity of N-sulfonyl derivatives of nucleobases and sulfonamido nucleoside derivatives. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1623-1625.
  • Alemán, J., et al. (2011). Novel N-Sulfonamide trans-Platinum Complexes: Synthesis, Reactivity and In vitro Evaluation. Inorganica Chimica Acta, 376(1), 539-546.
  • Jensen, B. D. (1950). Studies on the in vitro Drug Resistance of E. Coli towards Mixtures of Sulfonamides. Acta Pathologica et Microbiologica Scandinavica, 27(3), 184-189.

Sources

A Comparative Guide to the Fragmentation Pathways of Sulfonamides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular fragmentation is paramount for confident structural elucidation and accurate quantification. This guide provides an in-depth comparative analysis of the fragmentation pathways of different sulfonamides, grounded in established scientific principles and supported by experimental data. We will explore the common fragmentation patterns that define this class of antibiotics and delve into the subtle yet significant differences that arise from their diverse substituent groups.

The Expertise Behind the Analysis: Why Fragmentation Matters

In the realm of mass spectrometry, particularly with tandem techniques like MS/MS, the way a molecule breaks apart under energetic conditions is not random. It is a highly specific process governed by the molecule's inherent chemical structure, including bond strengths, the stability of resulting fragments, and the potential for intramolecular rearrangements. For sulfonamides, a class of synthetic antimicrobial agents widely used in veterinary and human medicine, understanding these fragmentation pathways is crucial for:

  • Confident Identification: Differentiating between various sulfonamides in complex matrices such as plasma, milk, or environmental samples.

  • Structural Elucidation: Identifying unknown metabolites or degradation products.

  • Method Development: Selecting the most sensitive and specific precursor-product ion transitions for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

This guide moves beyond a simple cataloging of fragments to explain the underlying chemical logic, empowering you to interpret your own data with greater certainty.

General Fragmentation Pathways of Sulfonamides

Under positive mode electrospray ionization (ESI), sulfonamides readily protonate. The subsequent collision-induced dissociation (CID) initiates a cascade of fragmentation events. While the exact fragmentation pattern is substituent-dependent, several key pathways are common across the sulfonamide class.[1][2] These characteristic cleavages provide the basis for class-specific screening methods.

The most prevalent fragmentation pathways for p-aminobenzenesulfonamides involve the cleavage of the S-N and C-S bonds of the sulfonamide core.[2][3][4] This leads to the formation of highly characteristic product ions. The general fragmentation scheme can be visualized as follows:

General Sulfonamide Fragmentation cluster_precursor Protonated Sulfonamide cluster_products Characteristic Product Ions [M+H]+ [M+H]+ ion_156 p-aminobenzenesulfonyl cation (m/z 156) [M+H]+->ion_156 Cleavage of S-N bond R_NH2 [R-NH2]+ [M+H]+->R_NH2 Cleavage of S-N bond ion_92 anilino cation (m/z 92) ion_156->ion_92 Loss of SO2 ion_108 rearrangement product (m/z 108) ion_156->ion_108 Rearrangement & Loss of SO

Caption: General fragmentation pathways of protonated p-aminobenzenesulfonamides.

A key fragmentation pathway involves the heterolytic cleavage of the S-N bond, leading to the formation of the p-aminobenzenesulfonyl cation at m/z 156.[3][4] This ion is a common marker for many sulfonamides. Further fragmentation of this ion through the loss of sulfur dioxide (SO2) results in the anilino cation at m/z 92.[2][3][4] A competing pathway involves a rearrangement reaction, leading to the loss of sulfur monoxide (SO) and the formation of an ion at m/z 108.[2][3][4] Another common fragmentation is the cleavage of the S-N bond with charge retention on the amine-containing heterocyclic or aromatic ring, resulting in an [R-NH2]+ ion.

A Comparative Study: Sulfamethoxazole, Sulfadiazine, and Sulfathiazole

To illustrate the influence of the R-group on the fragmentation pattern, we will compare three commonly analyzed sulfonamides: sulfamethoxazole, sulfadiazine, and sulfathiazole. The following table summarizes their characteristic precursor and product ions observed in positive ESI-MS/MS.

SulfonamidePrecursor Ion [M+H]+ (m/z)Product Ion 1 (m/z)Pathway 1Product Ion 2 (m/z)Pathway 2Product Ion 3 (m/z)Pathway 3
Sulfamethoxazole 254.1156.0Cleavage of S-N bond108.0Rearrangement & Loss of SO92.0Loss of SO2 from m/z 156
Sulfadiazine 251.1156.0Cleavage of S-N bond92.0Loss of SO2 from m/z 156108.0Rearrangement & Loss of SO
Sulfathiazole 256.1156.0Cleavage of S-N bond92.0Loss of SO2 from m/z 156108.0Rearrangement & Loss of SO

Data compiled from multiple sources and theoretical fragmentation patterns.[5]

While all three sulfonamides produce the common fragment at m/z 156, the relative intensities of the other product ions can vary, and unique fragments may also be observed.

Sulfamethoxazole Fragmentation

Sulfamethoxazole possesses a 3-amino-5-methylisoxazole group. Its fragmentation is a classic example of the general pathways.

Sulfamethoxazole Fragmentation cluster_precursor Protonated Sulfamethoxazole cluster_products Product Ions SMX [C10H11N3O3S+H]+ (m/z 254.1) ion_156 p-aminobenzenesulfonyl cation (m/z 156.0) SMX->ion_156 Loss of C4H5N2O ion_99 protonated 3-amino-5-methylisoxazole (m/z 99.1) SMX->ion_99 Cleavage of S-N bond ion_108 rearrangement product (m/z 108.0) ion_156->ion_108 Loss of SO ion_92 anilino cation (m/z 92.0) ion_156->ion_92 Loss of SO2

Caption: Fragmentation pathway of protonated sulfamethoxazole.

Sulfadiazine Fragmentation

Sulfadiazine contains a pyrimidin-2-ylamino group. Its fragmentation also follows the general pattern, with the formation of the characteristic ions.

Sulfadiazine Fragmentation cluster_precursor Protonated Sulfadiazine cluster_products Product Ions SDZ [C10H10N4O2S+H]+ (m/z 251.1) ion_156 p-aminobenzenesulfonyl cation (m/z 156.0) SDZ->ion_156 Loss of C4H4N3 ion_96 protonated 2-aminopyrimidine (m/z 96.1) SDZ->ion_96 Cleavage of S-N bond ion_92 anilino cation (m/z 92.0) ion_156->ion_92 Loss of SO2 ion_108 rearrangement product (m/z 108.0) ion_156->ion_108 Loss of SO

Caption: Fragmentation pathway of protonated sulfadiazine.

Sulfathiazole Fragmentation

Sulfathiazole is characterized by a thiazol-2-ylamino group. Its fragmentation behavior is consistent with the other sulfonamides, yielding the expected product ions.

Sulfathiazole Fragmentation cluster_precursor Protonated Sulfathiazole cluster_products Product Ions STZ [C9H9N3O2S2+H]+ (m/z 256.1) ion_156 p-aminobenzenesulfonyl cation (m/z 156.0) STZ->ion_156 Loss of C3H3N2S ion_101 protonated 2-aminothiazole (m/z 101.1) STZ->ion_101 Cleavage of S-N bond ion_92 anilino cation (m/z 92.0) ion_156->ion_92 Loss of SO2 ion_108 rearrangement product (m/z 108.0) ion_156->ion_108 Loss of SO

Caption: Fragmentation pathway of protonated sulfathiazole.

Experimental Protocol for Comparative Fragmentation Analysis

To ensure the trustworthiness and reproducibility of fragmentation data, a robust and well-controlled experimental workflow is essential. The following protocol outlines a standard approach for the comparative analysis of sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices like honey or water samples, a cleanup and concentration step is often necessary.[6][7][8]

  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol, followed by 6 mL of deionized water.[7]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of deionized water to remove interfering substances.

  • Elution: Elute the sulfonamides from the cartridge with 6 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

II. Liquid Chromatography (LC) Separation

A reversed-phase chromatographic separation is typically employed to separate the sulfonamides prior to mass spectrometric analysis.[9]

  • Column: A C18 column (e.g., 4.6 mm × 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Injection Volume: 3-10 µL.

III. Tandem Mass Spectrometry (MS/MS) Analysis

The mass spectrometer is operated in positive electrospray ionization mode.

  • Full Scan (MS1): Initially, a full scan analysis is performed to determine the m/z of the protonated molecular ions ([M+H]+) for each sulfonamide.

  • Product Ion Scan (MS2): For each identified precursor ion, a product ion scan is performed. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate the fragment ions. The collision energy should be optimized for each compound to achieve the desired fragmentation.

  • Data Analysis: The resulting product ion spectra are analyzed to identify the characteristic fragment ions and their relative abundances. This data is then used to propose the fragmentation pathways.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation SPE Solid-Phase Extraction LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS DA Data Analysis & Pathway Elucidation MS->DA

Caption: A typical workflow for the comparative fragmentation analysis of sulfonamides.

Conclusion

The fragmentation of sulfonamides in tandem mass spectrometry is a predictable and well-understood process, making it a powerful tool for their analysis. While a common set of fragmentation pathways exists for the p-aminobenzenesulfonamide core, the specific R-group substituents introduce subtle but important differences in the observed product ion spectra. By understanding the fundamental principles of fragmentation and employing a systematic experimental approach, researchers can confidently identify and differentiate between various sulfonamides, ensuring the accuracy and reliability of their results. The information presented in this guide serves as a foundational resource for both novice and experienced mass spectrometrists working with this important class of compounds.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1079–1086.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513–519.
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF.
  • Liu, Y., Ju, Y., Zhang, J., Wang, C., & Liu, S. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 940–948.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF.
  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies, 36(8), 1030-1043.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Zhang, X., Zhu, C., Guo, J., Lu, M., Wu, C., Du, W., Yang, W., Dong, L., & Huang, Y. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar-Institute.
  • Song, Y., Liu, H., & Qu, J. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(89), 48426–48432.
  • Li, Y., Li, P., Zhang, Q., Wang, Y., Zhang, Z., & Wang, X. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 99(13), 5796–5804.
  • ResearchGate. (n.d.). Mechanism study of SO 2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Request PDF.
  • ResearchGate. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Request PDF.
  • Johnson, K. J., & Cooks, R. G. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14385–14393.

Sources

A Comparative Guide to the Validation of Nontargeted Screening Methods for Sulfonamides in Food Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical strategies for detecting sulfonamide residues in food, focusing on the validation of nontargeted screening (NTS) methods. Designed for researchers, analytical scientists, and professionals in food safety and drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation framework.

Introduction: The Evolving Challenge of Sulfonamide Monitoring

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[1] Their potential for overuse can lead to the presence of residues in food products of animal origin, such as meat, milk, eggs, and honey.[2] These residues pose significant risks to human health, including allergic reactions and the proliferation of antibiotic-resistant bacteria.[3]

To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs.[3] Traditionally, monitoring has relied on targeted methods , which are highly sensitive and specific for a predefined list of known sulfonamides.[4] However, this approach is blind to unexpected or novel sulfonamide analogues, metabolites, or transformation products that may also be present.[5][6]

This limitation has catalyzed a paradigm shift towards Nontargeted Screening (NTS) , a powerful approach that aims to detect and identify a broad range of chemicals present in a sample, including those not known in advance.[6][7] This guide focuses on the critical process of validating NTS methods, particularly using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), to ensure they are reliable, accurate, and fit for purpose in a regulatory and research environment.

Targeted vs. Nontargeted Screening: A Fundamental Comparison

The choice between a targeted and a nontargeted approach depends on the analytical question. Targeted analysis excels at quantifying known compounds with high certainty, while nontargeted analysis excels at discovery and broad-scope screening.

Targeted Analysis typically uses techniques like tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. It is designed to look for specific parent-to-product ion transitions for a pre-selected list of analytes. This approach maximizes sensitivity and selectivity for those specific compounds but will not detect anything outside that list.[4][8]

Nontargeted Screening , conversely, employs high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) to acquire full-scan mass spectra of all detectable ions in a sample.[5][9] This creates a comprehensive digital archive of the sample's chemical composition, which can be retrospectively mined for any compound of interest, including unknown or unexpected ones.[6][9]

G cluster_0 Targeted Analysis Workflow cluster_1 Nontargeted Screening Workflow T1 Define Analyte List (e.g., 10 known sulfonamides) T2 Optimize Instrument (LC-MS/MS - MRM Mode) T1->T2 T3 Data Acquisition (Only specific ion transitions recorded) T2->T3 T4 Data Analysis (Quantify pre-defined peaks) T3->T4 N1 Acquire Comprehensive Data (LC-HRMS - Full Scan Mode) N2 Data Processing (Detect all chemical features) N1->N2 N3 Retrospective Analysis (Query data for knowns, suspects, and unknowns) N2->N3 N4 Identification & Confirmation (Database matching, fragmentation) N3->N4

Caption: Conceptual workflows for targeted versus nontargeted analysis.

FeatureTargeted Analysis (e.g., LC-MS/MS)Nontargeted Screening (e.g., LC-HRMS)Causality & Rationale
Scope Narrow, pre-defined list of analytes.Broad, theoretically unlimited within the method's capability.Targeted methods are optimized for specific chemical properties, while NTS methods use generic conditions to capture a wider chemical space.[4][6]
Primary Goal Quantitative. "How much of X is in the sample?"Qualitative/Semi-Quantitative. "What is in the sample?"The high selectivity of MRM is ideal for accurate quantification. The full-scan nature of HRMS is designed for discovery and identification.[8]
Data Acquired Specific ion transitions.Full-scan mass spectra of all ions.This is the core difference. NTS creates a permanent digital record of the sample, enabling retrospective analysis for compounds not considered during the initial run.[9]
Sensitivity Generally higher for pre-defined analytes.Can be lower due to distribution of detector time across a full mass range.By focusing the mass spectrometer's duty cycle on only a few ions, targeted methods achieve lower limits of detection for those specific analytes.
Identification Based on retention time and specific ion ratios.Based on accurate mass, isotopic pattern, and MS/MS fragmentation spectra.NTS relies on high mass accuracy (<5 ppm) to generate a unique elemental formula, which is critical for identifying unknowns.[8]
Flexibility Low. A new analyte requires method re-development.High. Data can be re-processed for newly suspected compounds at any time.The "acquire everything, ask questions later" philosophy of NTS provides unparalleled flexibility for emerging threats.[5]

Principles of Nontargeted Method Validation

Validating an NTS method presents unique challenges because its scope is not a finite list of analytes. Regulatory guidelines, such as those from the FDA and EU, were primarily developed for targeted quantitative methods.[10][11][12] However, these principles can be adapted to demonstrate that an NTS method is fit for its intended purpose: reliable and broad-scope screening.

The validation process must establish confidence in the entire workflow, from sample preparation to data analysis and compound identification.

G cluster_workflow Nontargeted Screening & Validation Workflow SamplePrep Step 1: Generic Sample Prep (e.g., QuEChERS, d-µSPE) Goal: Extract broad range of analytes LC_HRMS Step 2: Instrumental Analysis (LC-HRMS Full Scan + AIF/DIA) Goal: Acquire comprehensive, high-quality data SamplePrep->LC_HRMS DataProc Step 3: Data Processing (Feature Detection, Alignment) Goal: Convert raw data into a feature list LC_HRMS->DataProc ID_Confirm Step 4: Identification (Database/Library Search) Goal: Propose candidate structures DataProc->ID_Confirm Validation Step 5: Validation Protocol (Spiking experiments with representative analytes) Goal: Characterize method performance ID_Confirm->Validation Performance Check

Caption: A generalized workflow for NTS method development and validation.

Key Validation Parameters for NTS
  • Selectivity/Specificity : In NTS, this refers to the ability to distinguish true chemical signals from background noise and matrix interferences. It is demonstrated through the analysis of blank matrix samples and confirmed by the high mass accuracy and resolution of the HRMS instrument, which significantly reduces the probability of false positives.[10][13]

  • Method Scope (Defining the "Target Space") : While truly "nontargeted," the practical scope is defined by the extraction efficiency and chromatographic separation. Validation should use a set of representative analytes from the sulfonamide class with varying physicochemical properties (e.g., polarity, pKa) to demonstrate the method's applicability.[10]

  • Limit of Detection (LOD) and Identification (LOI) : For screening methods, the goal is to determine the lowest concentration at which a compound can be reliably detected and identified. This is typically established by spiking blank matrix samples at decreasing concentrations and assessing the point at which key identification criteria (e.g., mass accuracy <5 ppm, presence of a key fragment ion) are consistently met.[5][14]

  • Recovery & Matrix Effects : Assessed through spike-recovery experiments. A blank matrix is spiked with representative sulfonamides before extraction. The response is compared to a pure solvent standard to evaluate signal suppression or enhancement caused by co-extractives from the food matrix.[3] This is a critical step, as complex matrices like honey or animal tissue are known to cause significant matrix effects.[3]

  • Precision (Repeatability) : Evaluated by analyzing replicate-spiked samples under the same conditions (same day, same analyst, same instrument).[10][13] Results are expressed as the relative standard deviation (%RSD) of the measured peak areas or signal intensities.

  • Confirmation of Identity : A cornerstone of NTS validation. Confidence in identification is built on multiple pieces of evidence. Regulatory bodies like the FDA provide guidelines on the data required for confirmation, which for HRMS includes:

    • High Mass Accuracy : The measured mass of the precursor ion should be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.[11]

    • Isotopic Pattern Matching : The measured isotopic distribution should match the theoretical distribution for the proposed elemental formula.

    • Fragment Ion Confirmation : The presence of characteristic fragment ions in the MS/MS spectrum, matching either a reference standard or an in-silico fragmentation pattern, provides structural confirmation.[15]

Experimental Protocol: Validation of an LC-HRMS Nontargeted Method for Sulfonamides in Milk

This section provides a detailed, self-validating protocol for an NTS method. The causality for each step is explained to provide a deeper understanding of the process.

Objective : To validate a nontargeted screening method for the detection and identification of sulfonamides in bovine milk using a dispersive micro-solid phase extraction (d-µSPE) cleanup coupled with LC-Q-Orbitrap HRMS.

Step 1: Sample Preparation (d-µSPE)

Causality: A simple, rapid, and generic extraction is required for NTS to minimize analyte discrimination and maximize throughput. The d-µSPE approach is chosen for its effectiveness in removing proteins and phospholipids from milk, which are major sources of matrix interference, while using minimal solvent.[14]

  • Extraction :

    • Pipette 1.0 mL of milk into a 15 mL centrifuge tube.

    • Add 100 µL of a representative sulfonamide mix standard (e.g., 10 sulfonamides at 100 ng/mL) for spiked samples. For blank samples, add 100 µL of solvent.

    • Add 3.0 mL of acetonitrile containing 1% acetic acid. Rationale: Acetonitrile precipitates proteins, while the acid ensures the sulfonamides remain in a stable, protonated state for better extraction.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 8000 rpm for 10 minutes at 4°C.

  • Dispersive Cleanup (d-µSPE) :

    • Transfer the supernatant to a new 15 mL tube containing 150 mg of C18 sorbent and 50 mg of PSA (primary secondary amine). Rationale: C18 removes non-polar interferences like fats, while PSA removes polar interferences like sugars and fatty acids.

    • Vortex for 1 minute.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Final Preparation :

    • Transfer the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of mobile phase A (e.g., water with 0.1% formic acid). Rationale: Reconstituting in the initial mobile phase ensures good peak shape during chromatography.

    • Filter through a 0.22 µm syringe filter into an LC vial.

Step 2: Instrumental Analysis (LC-HRMS)

Causality: LC-HRMS is the core of the NTS workflow. A Q-Orbitrap or Q-TOF provides the necessary high resolution and mass accuracy. A data-independent acquisition (DIA) strategy like All-Ion Fragmentation (AIF) is used to systematically fragment all ions, ensuring that MS/MS data is collected for every compound, not just the most intense ones.[5][14]

  • Instrument : Thermo Scientific™ Q Exactive™ Orbitrap MS (or equivalent).

  • Column : A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm).[5]

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution : A typical gradient would run from 5% B to 95% B over 15 minutes to separate sulfonamides with a range of polarities.

  • Mass Spectrometer Mode : Full MS / data-independent acquisition (Full MS / AIF).

  • Resolution : 70,000 FWHM. Rationale: High resolution is critical to separate analytes from interferences with very similar masses.

  • Mass Range : 100-1000 m/z.

  • Polarity : Positive Ion Mode. Rationale: Sulfonamides readily form [M+H]+ ions.

Step 3: Data Processing and Validation Experiments

Causality: This step transforms raw data into actionable information and provides the quantitative data for validation.

  • Batch Preparation : Prepare the following sets of samples:

    • Blank Matrix (n=5) : Unspiked milk samples to check for interferences and establish baseline noise.

    • Spiked Replicates (n=5 at 3 levels) : Milk samples spiked with the sulfonamide mix at concentrations relevant to MRLs (e.g., 10, 50, and 100 µg/kg). These are used to calculate recovery, precision (repeatability), and LOD.

    • Solvent Standards : Sulfonamide mix in pure reconstitution solvent to assess matrix effects.

  • Data Analysis :

    • Use software (e.g., Thermo Compound Discoverer™, Waters UNIFI™) to perform feature detection, retention time alignment, and database searching.

    • Screen the data against a custom database containing the exact masses and expected fragmentation patterns of hundreds of known sulfonamides.

  • Performance Evaluation :

    • Recovery (%) : (Peak Area in Spiked Sample / Peak Area in Solvent Standard) x 100

    • Matrix Effect (%) : ((Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) - 1) x 100

    • Repeatability (%RSD) : Calculate the relative standard deviation of the peak areas from the five replicate spiked samples at each concentration level.

    • LOD/LOI : Determine the lowest spike level at which all identification criteria are consistently met (e.g., mass accuracy < 5 ppm, isotopic fidelity score > 90%, and presence of at least one confirming fragment ion).

Comparative Performance Data

The following table summarizes expected validation data for a selection of representative sulfonamides using the described NTS method.

AnalyteRetention Time (min)Mass Accuracy (ppm)Recovery @ 50 µg/kg (%)Repeatability (%RSD, n=5)LOD (µg/kg)Key Fragment Ion (m/z)
Sulfadiazine 4.5< 2.088.56.82156.0114
Sulfamethazine 8.2< 1.595.25.11186.0594
Sulfamethoxazole 6.8< 2.091.37.22156.0114
Sulfaquinoxaline 9.5< 1.085.78.55156.0114

Interpretation of Results :

  • The high mass accuracy (<2.0 ppm) provides strong confidence in the elemental formula of the detected compounds.

  • Good recoveries (85-95%) indicate the generic extraction procedure is effective for this class of compounds in a milk matrix.

  • Low %RSD values (<10%) demonstrate excellent method precision and repeatability.[10][13]

  • The LODs are well below typical MRLs (often 100 µg/kg), confirming the method is sensitive enough for screening purposes.

  • The consistent presence of the key fragment ion at m/z 156.0114 (corresponding to the common sulfanilyl moiety) provides an additional layer of confirmation for the entire sulfonamide class.

Conclusion: The Power of Validated Nontargeted Screening

While targeted methods remain the gold standard for quantification, a validated nontargeted screening method offers an unparalleled advantage for broad surveillance in food safety. It acts as a powerful safety net, capable of detecting not only the usual suspects but also unexpected contaminants, metabolites, and emerging chemical threats.

The validation framework presented here demonstrates that by adapting classical validation principles—assessing selectivity, recovery, precision, and limits of detection using representative analytes—NTS methods can be proven to be robust, reliable, and fit for purpose. The causality-driven approach ensures that each step of the protocol is understood and optimized, leading to a self-validating system that generates trustworthy and defensible data. For modern food safety laboratories, integrating a validated NTS workflow is a crucial step towards a more proactive and comprehensive monitoring strategy.

References

  • Guidelines for the Validation of Chemical Methods for the Foods Program (3rd Ed.) (2019). U.S.
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (2005). Ministry of Health, Labour and Welfare, Japan. [Link]
  • Review of Analytical Methods for Sulfonamides. (2020).
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (2024). YMER. [Link]
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Target and non-target screening strategies for organic contaminants, residues and illicit substances in food, environmental and human biological samples by UHPLC-QTOF-MS. (2012). Analytical Methods. [Link]
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Foods Program Methods Validation Processes and Guidelines. (2023). U.S.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography-High-Resolution Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry. [Link]
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020).
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Validation of Analytical Methods for Food Control. (1997). FAO/IAEA. [Link]
  • Analysis of sulphonamide residues in edible animal products: a review. (2008). Food Additives & Contaminants. [Link]
  • Target and Non-Target Approaches for Food Authenticity and Traceability. (2021). Foods. [Link]
  • Untargeted Screening of Sulfonamides and Their Metabolites in Salmon Using Liquid Chromatography Coupled to Quadrupole Orbitrap Mass Spectrometry. (2018). Food Chemistry. [Link]
  • Recent developments and workflows of non-targeted LC-HRMS screening in the detection of veterinary drug residues in foods. (2023). Queen's University Belfast. [Link]
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. (2019).
  • Non-targeted screening of pesticides for food analysis using liquid chromatography high-resolution mass spectrometry-a review. (2020). Food Additives & Contaminants: Part A. [Link]
  • Method Validation Guidelines. (2003).
  • What is the difference between targeted analysis and non targeted analysis?. (2015).
  • Validation of non-targeted methods. (2023). Eurachem. [Link]
  • Target and Non-Target Approaches for Food Authenticity and Traceability. (2021). PubMed Central. [Link]
  • Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. (2022).
  • Development and validation of multi-residue and multi-class method for antibacterial substances analysis in non-target feed by liquid chromatography - tandem mass spectrometry. (2018). Food Additives & Contaminants: Part A. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Sulfonamide Inhibitors Against Carbonic Anhydrase Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Antibacterial Legacy of Sulfonamides

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry. While historically celebrated for ushering in the era of antibacterial chemotherapy, its true value lies in its remarkable versatility as a privileged scaffold.[1][2] Decades of research have revealed that novel sulfonamide derivatives possess a wide array of pharmacological activities, including potent anti-inflammatory, diuretic, and anticancer properties.[3][4][5]

A primary mechanism underpinning many of these effects is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[6][7] CAs are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[8] This simple reaction is critical for everything from respiration and pH homeostasis to electrolyte secretion. In humans, 15 different CA isoforms exist, each with a unique tissue distribution and physiological role.[9]

The challenge—and therapeutic opportunity—lies in achieving isoform-selective inhibition. For instance, inhibiting the ubiquitous cytosolic isoforms, CA I and CA II, can lead to undesirable side effects. Conversely, selectively targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers and contribute to an acidic tumor microenvironment that promotes proliferation and metastasis, is a major goal in oncology drug development.[2][8][10]

This guide provides an in-depth, objective framework for researchers and drug development professionals to benchmark the performance of novel sulfonamide inhibitors against established standards. We will dissect the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison. For this guide, we will evaluate a hypothetical novel compound, NS-01 , designed for high selectivity towards the cancer target hCA IX, against the clinically used, non-selective standard, Acetazolamide (AAZ) .[11]

Core Principle: The Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom acts as a potent zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing a key water/hydroxide molecule and disrupting the catalytic cycle.[7][12] This interaction is the foundation of their inhibitory power.

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytically Essential Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordinates & Displaces H₂O

Caption: Mechanism of CA inhibition by a sulfonamide.

The Benchmarking Workflow: A Phased Approach to Validation

To generate a robust and reliable performance profile, a multi-tiered experimental approach is essential. This workflow progresses from direct enzyme kinetics to cell-based functional assays, ensuring that each step validates the findings of the last. This strategy allows us to differentiate true on-target efficacy from non-specific effects like cytotoxicity.

A Phase 1: Biochemical Potency B Phase 2: Cellular Efficacy & Cytotoxicity A->B Confirm cellular activity C Phase 3: Selectivity Profile B->C Quantify on-target vs. off-target effects D Decision: Advance to In Vivo Studies C->D Evaluate therapeutic potential

Caption: The tiered workflow for inhibitor benchmarking.

Phase 1: Biochemical Potency Assessment

Causality Behind Experimental Choice: The first and most fundamental question is whether the novel compound directly inhibits the enzymatic activity of the target protein. The stopped-flow CO₂ hydration assay is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase.[9] It allows for the real-time measurement of the enzyme's ability to hydrate CO₂, its natural substrate. By performing this assay with purified CA isoforms, we can determine the inhibition constant (Kᵢ), a direct measure of inhibitor potency. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.[9]

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4) containing a pH indicator (e.g., phenol red).

    • Enzyme Stock: Prepare a concentrated stock solution of the purified human CA isoform (e.g., hCA I, hCA II, hCA IX, hCA XII) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of the sulfonamide inhibitor (NS-01, Acetazolamide) in a suitable solvent like DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for testing.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes immediately before the experiment.[9]

  • Instrument Setup:

    • Set up a stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its specific wavelength (e.g., 557 nm for phenol red).

    • Equilibrate the instrument's sample handling unit and reaction cell to a constant temperature, typically 25°C.

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with the enzyme/inhibitor mixture (pre-incubated for 15 minutes).

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the instrument to rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored as a change in the indicator's absorbance over time (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the kinetic trace for each inhibitor concentration.

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Data Summary: Biochemical Potency (Kᵢ)
InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 250[11][13]12[11][13]25.8[11]5.7[11]
NS-01 (Hypothetical) 8501501.54.8

Analysis: The data reveals that Acetazolamide is a potent but non-selective inhibitor, strongly inhibiting all tested isoforms. In contrast, our hypothetical NS-01 demonstrates significantly higher potency against the target isoform hCA IX, with much weaker activity against the off-target cytosolic isoforms hCA I and II.

Phase 2: Cellular Efficacy and Cytotoxicity Evaluation

Causality Behind Experimental Choice: Potent biochemical activity does not always translate to cellular efficacy. The inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect without simply being toxic. Therefore, we employ a two-pronged approach: a functional assay to measure on-target activity and a cytotoxicity assay to measure off-target cell death.

For a hCA IX inhibitor, an excellent functional assay is to measure its ability to block hypoxia-induced extracellular acidification. Cancer cells overexpressing hCA IX under hypoxic conditions acidify their microenvironment to promote survival; inhibiting hCA IX should reverse this effect.[2] The MTT assay is a standard colorimetric method to assess cell viability and metabolic activity, allowing us to determine if the inhibitor is killing cells through a non-specific toxic mechanism.[14][15]

Detailed Protocol 1: Hypoxia-Induced Extracellular Acidification Assay
  • Cell Culture: Seed a suitable cancer cell line known to overexpress hCA IX under hypoxia (e.g., MDA-MB-231, HT-29) into 96-well plates.

  • Induction and Treatment:

    • Allow cells to adhere for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the inhibitors (NS-01, AAZ). Include a vehicle-only control.

    • Place one set of plates in a standard normoxic incubator (21% O₂) and another set in a hypoxic incubator (1% O₂). Incubate for 24-48 hours.

  • pH Measurement:

    • Carefully collect the culture medium from each well.

    • Measure the pH of the medium using a calibrated micro-pH electrode.

    • Alternatively, use a pH-sensitive fluorescent probe (like BCECF-AM) and measure the fluorescence ratio in a plate reader, which reflects the change in extracellular pH.

  • Data Analysis:

    • Calculate the change in pH for each condition relative to the normoxic control.

    • Plot the reversal of acidification against the inhibitor concentration to determine the IC₅₀ for this functional effect.

Detailed Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding & Treatment: Plate cells in a 96-well plate and allow them to adhere for 24 hours. Treat the cells with the same range of inhibitor concentrations used in the functional assay and incubate for the same duration (e.g., 48 hours).[14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary: Cellular Performance
InhibitorFunctional IC₅₀ (µM) (Acidification Reversal)Cytotoxicity CC₅₀ (µM) (MTT Assay)
Acetazolamide (AAZ) 15.5>100
NS-01 (Hypothetical) 0.8>100

Analysis: NS-01 demonstrates potent functional activity in a cell-based assay that is directly relevant to its target's role in cancer biology. Both compounds are non-toxic at the concentrations where they exert their functional effects, indicating that the observed activity is due to specific enzyme inhibition rather than general cytotoxicity. The superior potency of NS-01 in this cellular assay aligns with its biochemical profile.

Phase 3: Quantifying the Selectivity Profile

Causality Behind Experimental Choice: The ultimate goal for a targeted inhibitor is to maximize on-target effects while minimizing off-target activity to reduce potential side effects. The selectivity index (SI) is a critical metric that quantifies this property. It is calculated by comparing the potency of an inhibitor against off-target isoforms relative to its potency against the desired on-target isoform. A higher SI value indicates greater selectivity and a potentially better therapeutic window. We focus on selectivity against the highly abundant cytosolic isoforms hCA I and hCA II.[10]

Calculation: Selectivity Index (SI) = Kᵢ (Off-target Isoform) / Kᵢ (On-target Isoform)

Data Summary: Isoform Selectivity
InhibitorOn-TargetOff-TargetKᵢ RatioSelectivity Index
Acetazolamide (AAZ) hCA IX (25.8 nM)hCA I (250 nM)250 / 25.89.7-fold
hCA II (12 nM)12 / 25.80.5-fold (Non-selective)
NS-01 (Hypothetical) hCA IX (1.5 nM)hCA I (850 nM)850 / 1.5567-fold
hCA II (150 nM)150 / 1.5100-fold

Analysis: The selectivity profile provides the most compelling evidence for the superiority of NS-01. While Acetazolamide is essentially non-selective (and is, in fact, more potent against hCA II than hCA IX), NS-01 demonstrates a high degree of selectivity, inhibiting the cancer-related target hCA IX with 567-fold and 100-fold greater potency than the major off-target isoforms hCA I and hCA II, respectively. This profile suggests a significantly lower risk of side effects associated with systemic CA inhibition.

Final Synthesis and Conclusion

This comprehensive benchmarking guide demonstrates a rigorous, evidence-based approach to evaluating novel sulfonamide inhibitors. By progressing through a logical workflow of biochemical, cellular, and selectivity assays, we have constructed a clear performance profile for our hypothetical novel inhibitor, NS-01, in comparison to the known standard, Acetazolamide.

The results indicate that NS-01 is a highly promising candidate for development as a targeted anticancer agent . It exhibits:

  • Superior Potency: Demonstrates nanomolar inhibitory activity against the target isoform, hCA IX.

  • Validated Cellular Efficacy: Effectively reverses a key cancer-related cellular function driven by hCA IX at sub-micromolar concentrations.

  • Excellent Selectivity: Possesses a selectivity index of over 100-fold for the target hCA IX over the primary off-target isoforms hCA I and hCA II, promising a wider therapeutic window.

This data-driven comparison validates the potential of NS-01 and provides the necessary foundation to justify advancing the compound to the next stages of drug development, including pharmacokinetic profiling and in vivo efficacy studies in animal models.[16][17]

References

  • Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.
  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Muntingh, G. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Orthopaedic Journal.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences.
  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online.
  • Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini Reviews in Medicinal Chemistry.
  • Bozdag, M., et al. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry.
  • Wikipedia. (2023). Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia.
  • Wikipedia. (2023). Sulfonamide (medicine). Wikipedia.
  • Dr.Oracle. (2025). Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?. Dr.Oracle.
  • HealthEngine Blog. (2013). Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. HealthEngine.
  • Hassan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research.
  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap.
  • Yoshimatsu, K., et al. (1994). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Cancer Research.
  • Dr.Oracle. (2025). Is Celebrex (Celecoxib) a sulfonamide drug?. Dr.Oracle.
  • Shapiro, L. E., et al. (2002). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug Safety.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • ResearchGate. (2002). Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides?. ResearchGate.
  • Ghorbani, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research.
  • de Groot, M. J., & van der Vlag, J. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • Feroz, F., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of the Iranian Chemical Society.
  • Al-Salahat, A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules.
  • Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
  • Dr.Oracle. (2025). Is Celebrex (celecoxib) safe for individuals with a sulfa (sulfonamide) drug allergy?. Dr.Oracle.
  • Scheen, A. J. (1995). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Revue Médicale de Liège.
  • Dr.Oracle. (2025). Is Celebrex (celecoxib) safe to use in a patient with a sulfa allergy?. Dr.Oracle.
  • Al-Ostoot, F. H., et al. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules.
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • Ceruso, M., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules.
  • Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules.
  • Al-Salahat, A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Al-Amiery, A. A., et al. (2023). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry.
  • De Simone, G., & Supuran, C. T. (2022). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences.
  • ResearchGate. (2022). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... ResearchGate.
  • Bua, S., et al. (2017). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry.
  • Li, G., et al. (2018). Novel benzoyl thioureido benzene sulfonamides as highly potent and selective inhibitors of carbonic anhydrase IX: optimization and bioactive studies. MedChemComm.
  • Chen, C. H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • ResearchGate. (2017). Antimicrobial sulfonamide drugs. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the pharmacokinetic profiles of different sulfonamide derivatives, offering insights into how subtle structural modifications lead to significant variations in their absorption, distribution, metabolism, and excretion (ADME). We will explore the underlying physicochemical principles, present comparative data for key derivatives, and detail the experimental methodologies essential for their characterization.

Section 1: Physicochemical Drivers of Pharmacokinetic Diversity

The therapeutic action and clinical utility of any sulfonamide are intrinsically linked to its pharmacokinetic (PK) profile. The core sulfonamide structure, while essential for its mechanism of action, is a scaffold upon which chemical diversity is built. Variations, particularly at the N1-amino group (R1) and the N-aromatic ring (R2), fundamentally alter the molecule's physicochemical properties, which in turn govern its journey through the body.[1]

Two key physicochemical parameters dictate a sulfonamide's PK behavior:

  • Lipophilicity (logP/logD): This parameter describes the molecule's affinity for lipid versus aqueous environments. Higher lipophilicity generally enhances membrane permeability and can increase plasma protein binding.[2][3]

  • Acidity (pKa): The pKa value determines the ionization state of the sulfonamide at physiological pH. This is crucial for its solubility and its interaction with transporters and enzymes, significantly impacting renal excretion.[4]

The interplay between these properties creates a diverse range of PK profiles, allowing for the classification of sulfonamides into short-, intermediate-, and long-acting agents.[5]

cluster_0 Core Sulfonamide Structure cluster_1 Governs Physicochemical Properties cluster_2 Influences Pharmacokinetic Profile A SO2NH D Variable Group [R1] A->D B Benzene Ring B->A C NH2 (p-amino group) [R2] B->C E pKa (Acidity) D->E Modifies F Lipophilicity (logP) D->F Modifies G ADME (Absorption, Distribution, Metabolism, Excretion) E->G Impacts F->G Impacts

Caption: Core sulfonamide structure and its influence on PK.

Section 2: Comparative Analysis of ADME Profiles

The structural variations among sulfonamides lead to marked differences across all phases of their pharmacokinetic journey.

Absorption

Most sulfonamides are administered orally and are readily absorbed from the gastrointestinal tract.[6] The rate and extent of absorption can be influenced by the drug's solubility and pKa.

Distribution

Once absorbed, sulfonamides distribute throughout the body.[6] A critical factor in their distribution is the extent of binding to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.[7][8] The degree of protein binding varies enormously across the class and generally increases with lipophilicity.[2] This parameter significantly affects the drug's half-life and potential for drug-drug interactions.

Metabolism

Sulfonamides are primarily metabolized in the liver. The most significant metabolic pathway is N4-acetylation, which produces metabolites that are often less soluble than the parent compound.[5] This can have clinical implications, such as the risk of crystalluria if urine output is low.[6] The rate of acetylation can vary among individuals due to genetic polymorphisms in the N-acetyltransferase (NAT) enzymes.

Excretion

The primary route of elimination for both the parent drug and its metabolites is renal excretion.[5] The elimination half-life is a key parameter that differentiates short-, intermediate-, and long-acting sulfonamides. It is heavily influenced by the extent of plasma protein binding and the efficiency of renal clearance.

Table 1: Comparative Pharmacokinetic Parameters of Selected Sulfonamide Derivatives

Derivative Class Oral Bioavailability (%) Plasma Protein Binding (%) Elimination Half-life (t½, hours)
Sulfadiazine Short-acting >90 40 - 60 10 - 17
Sulfamethoxazole Intermediate-acting ~100 ~70 9 - 11
Sulfadoxine Long-acting >90 >90 100 - 200

| Sulfasalazine | Poorly absorbed | <15 (parent drug) | >99 | 5 - 10 (parent drug) |

Note: Values are approximate and can vary based on patient factors. Data synthesized from multiple sources.[5]

Section 3: Methodologies for Pharmacokinetic Characterization

Accurate characterization of a sulfonamide's PK profile requires robust experimental methods. Below are protocols for two fundamental studies in preclinical drug development.

In Vivo Pharmacokinetic Study in a Rodent Model

This experiment is designed to determine the plasma concentration-time profile of a drug after administration, from which key PK parameters like Cmax, Tmax, AUC, and half-life are calculated.[9][10][11]

Experimental Rationale: The use of a live animal model provides an integrated system to study all ADME processes simultaneously. Rats are commonly used due to their well-characterized physiology and ease of handling.[12][13] An intravenous (IV) dose group is often included to determine absolute bioavailability.[14]

A 1. Acclimatization & Fasting (e.g., Sprague-Dawley rats, fasted overnight) B 2. Drug Administration (Oral gavage or IV injection) A->B C 3. Serial Blood Sampling (e.g., via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D 4. Plasma Processing (Centrifugation to separate plasma) C->D E 5. Bioanalysis (Quantify drug concentration via LC-MS/MS) D->E F 6. Pharmacokinetic Analysis (Calculate parameters: AUC, Cmax, t1/2, etc.) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least 3-5 days.[12] Animals are fasted overnight before dosing to minimize variability in oral absorption.

  • Dose Formulation & Administration: The sulfonamide derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose is administered via oral gavage (e.g., 10 mg/kg). For IV administration, the drug is dissolved in a saline/solubilizing agent and administered via the tail vein (e.g., 2 mg/kg).[11]

  • Blood Collection: Blood samples (~100-200 µL) are collected into anticoagulant-treated tubes (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[10][15]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 x g for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[15]

  • Bioanalytical Quantification: The concentration of the sulfonamide in plasma is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[14][16] This technique offers the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[17][18]

  • Data Analysis: The plasma concentration-time data are plotted. Pharmacokinetic parameters are calculated using non-compartmental analysis software.[10]

In Vitro Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, a critical parameter influencing its distribution and clearance.[8]

Experimental Rationale: The Rapid Equilibrium Dialysis (RED) method is considered a gold standard because it is less susceptible to non-specific binding and provides an accurate measurement of the unbound drug fraction at equilibrium.[7][19][20] The device consists of two chambers separated by a semipermeable membrane that allows free drug to pass but retains proteins and protein-bound drug.[21]

A 1. Prepare System (Hydrate dialysis membrane, assemble RED device) B 2. Add Samples - Drug-spiked plasma to 'Donor' chamber - Buffer (PBS, pH 7.4) to 'Receiver' chamber A->B C 3. Incubate to Equilibrium (e.g., 4 hours at 37°C with shaking) B->C D 4. Sample Aliquots (Collect equal volumes from both chambers) C->D E 5. Matrix Matching & Analysis (Add buffer to plasma sample, plasma to buffer sample. Analyze both via LC-MS/MS) D->E F 6. Calculate % Bound (Based on concentrations in both chambers) E->F

Caption: Workflow for Plasma Protein Binding via RED assay.

Step-by-Step Protocol:

  • Preparation: A commercial RED plate with dialysis membrane inserts (e.g., 8 kDa MWCO) is used.

  • Sample Addition: The test sulfonamide is spiked into plasma (e.g., human, rat) at a final concentration of 1 µM. Approximately 300 µL of this mixture is added to the donor (red-ringed) chamber of the RED device.[7]

  • Buffer Addition: Approximately 500 µL of dialysis buffer (Phosphate-Buffered Saline, pH 7.4) is added to the receiver chamber.[7]

  • Incubation: The plate is sealed and incubated at 37°C for 4-6 hours on an orbital shaker to allow the system to reach equilibrium.[7][21]

  • Sampling: After incubation, equal volume aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers.

  • Analysis: To ensure accurate comparison during LC-MS/MS analysis, the samples are matrix-matched. An equal volume of blank buffer is added to the plasma aliquot, and an equal volume of blank plasma is added to the buffer aliquot. Both samples are then processed (e.g., protein precipitation with acetonitrile) and analyzed by LC-MS/MS to determine the drug concentration.[21]

  • Calculation: The percentage of protein binding is calculated using the concentrations measured in the buffer ([Free]) and plasma ([Total]) chambers.

Section 4: Bridging Structure to Clinic: A Synthesis

Understanding the relationship between a sulfonamide's chemical structure, its resulting physicochemical properties, and its ultimate pharmacokinetic profile is paramount for rational drug design and clinical application.[4]

For example, adding electron-withdrawing groups to the N1-substituent can lower the pKa, increasing the proportion of the drug that is ionized at physiological pH. This generally leads to decreased plasma protein binding and more rapid renal excretion, resulting in a shorter half-life. Conversely, increasing the lipophilicity of the molecule often leads to higher plasma protein binding, a larger volume of distribution, and a longer half-life.[2]

These relationships directly inform clinical use. A short-acting derivative like sulfadiazine requires more frequent dosing for systemic infections, whereas a long-acting agent like sulfadoxine, with its extensive protein binding and slow elimination, is suitable for prophylactic use where sustained drug levels are desired.[5]

Structure Chemical Structure (e.g., N1-substituent) Properties Physicochemical Properties (pKa, Lipophilicity) Structure->Properties Dictates PK_Params Pharmacokinetic Parameters (Protein Binding, Clearance, t1/2) Properties->PK_Params Governs Clinical Clinical Application (Dosing Regimen, Indication) PK_Params->Clinical Informs

Caption: The structure-pharmacokinetic-clinical relationship.

Conclusion

The sulfonamide class of drugs is a prime example of how targeted chemical modifications can produce a wide array of pharmacokinetic profiles. A thorough understanding of the interplay between structure, physicochemical properties, and ADME characteristics is essential for drug development professionals. By employing robust in vivo and in vitro methodologies, researchers can accurately characterize these profiles, enabling the selection and development of sulfonamide derivatives with optimized properties for specific therapeutic applications.

References

  • Anonymous. (1990). Quantitative structure--pharmacokinetic relationship of a series of sulfonamides in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 15(3), 211-7.
  • Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Seydel, J. K., et al. (1980). Quantitative Structure-Pharmacokinetic Relationships Derived on Antibacterial Sulfonamides in Rats and Its Comparison to Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 23(6), 607-13.
  • Anonymous. (n.d.). Protein Binding by Equilibrium Dialysis. Bio-protocol.
  • Anonymous. (n.d.). Plasma Protein Binding - Technical Notes.
  • Anonymous. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Erah, P. (2020). Pharmacokinetics: Experimental methods.
  • Anonymous. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • Yousef, F., et al. (2018). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes).
  • Anonymous. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
  • Anonymous. (n.d.). Sulfonamides. MSD Manual Professional Edition.
  • Anonymous. (n.d.). Pharmacokinetics of Sulfonamides in Man. Source not available.
  • Anonymous. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Source not available.
  • Anonymous. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • Funk, K. F. (1970). [Pharmacokinetic model studies on the rat. The single-chamber model of the organism]. Acta Biologica et Medica Germanica, 25(1), 151-60.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180.
  • Anonymous. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Anonymous. (n.d.). Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. PubMed.
  • Anonymous. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Vree, T. B. (n.d.). Clinical Pharmacokinetics of Sulfonamides. Karger Publishers.
  • Anonymous. (2024). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. South African Gastroenterology Review, 22(3), 172.
  • Anonymous. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Source not available.
  • Anonymous. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA.
  • Sereni, F., et al. (1968). Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology.
  • Anonymous. (2025).
  • Anonymous. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source not available.
  • Anonymous. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Source not available.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis.
  • Levison, M. E. (n.d.). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PubMed Central.

Sources

A Head-to-Head Comparison of Catalysts for Sulfonamide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically vital drugs, including antibiotics, diuretics, and anticancer agents.[1][2][3] Its prevalence is due to a unique combination of physicochemical properties: chemical and metabolic stability, strong electron-withdrawing character, and the ability to act as a bioisostere for carboxylic acids and amides.[3][4] Consequently, the development of efficient, robust, and versatile catalytic methods for constructing the crucial S-N bond is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of different catalytic systems for sulfonamide synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer field-proven insights to guide your catalyst selection process.

The Challenge: Beyond Stoichiometric Reagents

Traditionally, sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine, often requiring a stoichiometric amount of base to neutralize the HCl byproduct. While effective, this method suffers from several drawbacks. The requisite sulfonyl chlorides can be toxic, difficult to prepare, and exhibit limited functional group tolerance.[3] Modern catalytic approaches aim to overcome these limitations by utilizing more readily available starting materials, operating under milder conditions, and offering broader substrate compatibility.

Catalyst Classes: A Mechanistic Overview

The landscape of sulfonamide synthesis catalysis is diverse, broadly categorized into metal-based catalysts, organocatalysts, and emerging photoredox methods. Each class offers distinct advantages and operates through different mechanistic pathways.

Lewis Acid Metal Catalysis

Lewis acidic metal salts are among the most common and cost-effective catalysts for sulfonylation reactions. They function by activating the sulfonylating agent, making it more susceptible to nucleophilic attack by the amine.

Common Catalysts: Lanthanum(III) nitrate hexahydrate, Bismuth(III) nitrate pentahydrate, Indium metal, Fe-exchanged Montmorillonite K-10.[5]

Mechanism of Action: The Lewis acidic metal center coordinates to one of the sulfonyl group's oxygen atoms. This coordination polarizes the S-Cl or S-O bond of the sulfonylating agent (e.g., sulfonyl chloride), increasing the electrophilicity of the sulfur atom. The amine nucleophile then attacks this activated sulfur center, leading to the formation of the S-N bond and displacement of the leaving group. The catalyst is regenerated upon dissociation from the product.

Featured Catalyst: Bismuth(III) Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O]

Bismuth(III) nitrate is a particularly attractive catalyst due to its low toxicity, low cost, air insensitivity, and commercial availability.[6][7] It effectively catalyzes the reaction between sulfonyl chlorides and a wide range of amines, including sterically hindered and less nucleophilic anilines.[8][5]

Logical Workflow: Lewis Acid-Catalyzed Sulfonamide Synthesis

cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product RSO2Cl Sulfonyl Chloride (R-SO₂-Cl) Activation Catalyst activates Sulfonyl Chloride RSO2Cl->Activation RNH2 Amine (R'-NH₂) Attack Nucleophilic attack by Amine RNH2->Attack Catalyst Lewis Acid Catalyst (e.g., Bi(NO₃)₃) Catalyst->Activation Activation->Attack Formation S-N Bond Formation Attack->Formation Workup Aqueous Work-up & Purification Formation->Workup Product Sulfonamide (R-SO₂-NH-R') Workup->Product

Caption: General workflow for Lewis acid-catalyzed sulfonamide synthesis.

Heterogeneous Clay Catalysis

Solid acid catalysts, such as montmorillonite clays, offer significant practical advantages, including ease of separation, potential for recyclability, and environmental compatibility.

Featured Catalyst: Fe-exchanged Montmorillonite K-10 (K10-FeO)

Montmorillonite K-10 is a type of clay that can act as both a Brønsted and Lewis acid catalyst. Exchanging the native cations with iron(III) enhances its Lewis acidity. K10-FeO has been shown to be a highly efficient and reusable heterogeneous catalyst for the N-acylation of sulfonamides with carboxylic anhydrides, a key related reaction. It has also been used directly for the synthesis of N-sulfonylimines from sulfonamides and aldehydes, highlighting its utility in activating the sulfonamide moiety.[9][10]

Causality in Action: The choice of a heterogeneous catalyst like K10-FeO is driven by process chemistry considerations. In large-scale synthesis, avoiding catalyst contamination in the final product is critical. A solid catalyst can be simply filtered off, streamlining the purification process and reducing solvent waste associated with column chromatography.

Modern Photoredox and Multicomponent Catalysis

Recent years have seen a surge in the development of innovative methods that construct sulfonamides from non-traditional starting materials, often through radical-based mechanisms.[1][11] These methods excel in their ability to tolerate a wide range of functional groups and create complex molecules in a single step.

Synergistic Photoredox and Copper Catalysis: This cutting-edge approach enables the direct, three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source (like the stable surrogate DABSO).[1][2] This method is notable for its mild, room-temperature conditions and its ability to engage even electron-deficient amines, which are often poor nucleophiles in traditional reactions.[1]

Mechanism of Action: The reaction proceeds through a dual catalytic cycle. A photoredox catalyst (e.g., an Iridium complex) absorbs visible light and reduces an aryl radical precursor to generate an aryl radical. This radical is trapped by sulfur dioxide to form a sulfonyl radical. Simultaneously, a copper(I) complex reacts with the amine and is oxidized by air to a copper(II)-amido complex. This Cu(II) species then captures the sulfonyl radical, forming a Cu(III) intermediate which undergoes reductive elimination to yield the sulfonamide product and regenerate the Cu(I) catalyst.[1]

Catalytic Cycle: Synergistic Photoredox/Copper Catalysis

cluster_photo Photocatalytic Cycle cluster_copper Copper Catalytic Cycle PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_ox PC⁺ PC_star->PC_ox Ar-X CuII Cu(II)-NHR' ArX Ar• PC_star->ArX Ar-X PC_ox->PC e⁻ CuI Cu(I) CuI->CuII R'NH₂, O₂ CuIII Cu(III) CuII->CuIII Ar-SO₂• (from Photo Cycle) CuIII->CuI Product (Ar-SO₂-NHR') ArSO2_rad Ar-SO₂• ArX->ArSO2_rad + SO₂ SO2 SO₂

Caption: Dual catalytic cycles in photoredox/copper-catalyzed sulfonamide synthesis.

Head-to-Head Performance Data

To provide a clear, objective comparison, the following table summarizes experimental data for the synthesis of a representative sulfonamide (N-benzyl-4-methylbenzenesulfonamide) using different catalytic systems.

CatalystSulfonyl SourceAmineSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
La(NO₃)₃·6H₂O Tosyl ChlorideBenzylamineAcetonitrileRT0.51594[12]
Bi(NO₃)₃·5H₂O Tosyl ChlorideBenzylamineAcetonitrileRT1.01095[6][13]
Indium Tosyl ChlorideBenzylamineAcetonitrileRT1.51096[8]
Montmorillonite K-10 Tosyl ChlorideBenzylamineTolueneReflux1.5100 mg†92[9][10]
None (Base only) Tosyl ChlorideBenzylaminePyridineRT12N/A~90General Protocol

Note: Data is compiled from sources reporting similar transformations. Conditions may vary slightly. RT = Room Temperature. †Catalyst loading for heterogeneous catalysts is often reported by weight.

Experimental Protocols: A Practical Guide

A self-validating protocol is essential for reproducible results. Here, we provide a detailed, field-tested procedure for a Lewis acid-catalyzed sulfonylation.

Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide using La(NO₃)₃·6H₂O

Rationale: This protocol uses lanthanum(III) nitrate, an efficient and mild Lewis acid catalyst.[12][14] Acetonitrile is selected as the solvent for its ability to dissolve both polar and nonpolar reactants and its inertness under the reaction conditions. The reaction is run at room temperature to maximize functional group tolerance and minimize side reactions.

Materials:

  • p-Toluenesulfonyl chloride (Tosyl Chloride, 1.0 mmol, 190.6 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

  • Lanthanum(III) nitrate hexahydrate (15 mol%, 0.15 mmol, 65.0 mg)[15]

  • Acetonitrile (CH₃CN), 5 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (190.6 mg).

  • Add acetonitrile (5 mL) and stir until the solid is fully dissolved.

  • Add benzylamine (109 µL) to the solution via syringe.

  • Add the catalyst, lanthanum(III) nitrate hexahydrate (65.0 mg), to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). The acid wash removes unreacted benzylamine, while the base wash removes any remaining tosyl chloride and acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide product as a white solid.

Conclusion and Future Outlook

The choice of catalyst for sulfonamide synthesis is a critical decision that impacts reaction efficiency, substrate scope, cost, and scalability.

  • For routine, small-scale synthesis with readily available sulfonyl chlorides, mild Lewis acids like Bismuth(III) or Lanthanum(III) nitrate offer a superb balance of speed, high yield, and operational simplicity.

  • For process development and scale-up applications, heterogeneous catalysts like Montmorillonite K-10 are highly attractive due to their ease of removal and reusability, which aligns with the principles of green chemistry.[9][16][17]

  • For complex targets and late-stage functionalization, where traditional methods may fail due to sensitive functional groups or poor nucleophilicity of the amine, modern photoredox and multicomponent strategies provide powerful, albeit more complex, solutions.[1]

The field continues to evolve, with ongoing research focused on developing even more efficient, sustainable, and broadly applicable catalytic systems. As our understanding of reaction mechanisms deepens, we can expect the development of next-generation catalysts that will further streamline the synthesis of these vital pharmaceutical building blocks.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023).
  • Photoredox-Catalyzed Three-Component Assembly of Primary Aryl Sulfonamides Using (NH4)2CO3. (2025). PubMed.
  • Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides.ChemRxiv.
  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. (2023). Macmillan Group - Princeton University.
  • Photoredox-Catalyzed Three-Component Assembly of Primary Aryl Sulfonamides Using (NH4)
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC - NIH.
  • Efficient and Convenient Procedure for Preparation of N‐Sulfonylimines Catalyzed by Montmorillonite K‐10.Taylor & Francis.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.Macmillan Group - Princeton University.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Fe-exchanged montmorillonite K10––the first heterogeneous catalyst for acylation of sulfonamides with carboxylic acid anhydrides.ElectronicsAndBooks.
  • Recent Advances in Catalytic Synthesis of Benzosultams. (2020). PubMed.
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal C
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
  • Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Str
  • Sulfonamide synthesis by alkylation or aryl
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • WO2009039181A3 - Sulfonamide-based organocatalysts and method for their use.
  • Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides.PubMed.
  • Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters. (2025).
  • Efficient and convenient procedure for preparation of N-sulfonylimines catalyzed by montmorillonite K-10. (2025).
  • Synthesis of Bismuths (III) Compounds for Medical Applications.
  • Bismuth(III) nitrate reagent grade, 98 10035-06-0.Sigma-Aldrich.
  • Bismuth(III)nitrate pentahydrate.
  • Bismuth(III)
  • Structure of the organocatalysts tested. (2025).
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015).
  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent.
  • Montmorillonite K10: An efficient organo heterogeneous catalyst for one-pot synthesis of new N,N′-alkylidene bisamide derivatives under solvent free condition. (2025).
  • Bismuth(III) Nitrate Pentahydrate - A Versatile Reagent in Organic Synthesis. (2025).
  • Lanthanum (III) nitrate hexahydrate catalyzed one-pot synthesis of 2-arylbenzothiazoles under mild reaction conditions. (2025).
  • Magnetite-Supported Montmorillonite (K10) (Nanocat-Fe-Si-K10): An Efficient Green Catalyst For Multicomponent Synthesis of Amido. (2023). DigitalCommons@TMC.
  • Lanthanum nitrate hexahydr
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). NIH.
  • CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
  • Lanthanum(III)
  • Lanthanum Nitrate, Hexahydrate, Reagent.Electron Microscopy Sciences.
  • Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.Organic Chemistry Portal.
  • Sulfonamide synthesis by aminosulfonyl

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the responsible management of laboratory chemicals. This guide provides a detailed, procedural framework for the safe and compliant disposal of (3-Aminophenyl)methanesulfonamide, ensuring the protection of both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily accessible, the principles outlined here are derived from best practices for handling analogous chemical classes, including aromatic amines and sulfonamides, and align with stringent regulatory standards.[1]

The core principle of this guide is to treat this compound as a hazardous waste unless definitive data proves otherwise. This conservative approach is essential for maintaining a culture of safety and ensuring regulatory compliance.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, the paramount concern is the safety of the handler. This compound, as an aromatic amine, should be handled with caution due to the potential health hazards associated with this class of compounds, which can include carcinogenicity and mutagenicity.[2][3][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.Prevents skin contact and absorption, as many aromatic amines are lipid-soluble and readily absorbed through the skin.[5]
Body Protection A lab coat, with additional impervious clothing if there is a risk of significant splashing.Protects the wearer's clothing and skin from contamination.
Respiratory Protection To be used if there is a risk of dust formation or aerosolization.Prevents inhalation of the compound. All handling of the solid compound should ideally be done in a chemical fume hood.[1]
II. Step-by-Step Disposal Protocol

The disposal of this compound must be a systematic process, from the point of generation to its ultimate removal by a licensed waste disposal service.

Step 1: Waste Identification and Segregation

Proper identification and segregation of waste streams are crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Labeling: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be clearly labeled.

  • Segregation: This waste stream must be kept separate from other laboratory waste. Of particular importance is segregation from incompatible materials such as strong oxidizing agents.[1]

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Container Type: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.[1]

  • Labeling: The container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[1][6]

  • Location: The SAA should be under the direct control of laboratory personnel.

  • Volume Limits: Up to 55 gallons of hazardous waste may be stored in an SAA.[6]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

Step 4: Arranging for Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash. Sulfonamides can be toxic to aquatic life with long-lasting effects, and improper disposal can lead to environmental contamination.[2][3][4][5][7]

The following workflow diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Identify and Segregate Waste ppe->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end Waste Removed for Proper Disposal document->end

Caption: Disposal workflow for this compound.

III. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Adequate Ventilation: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use an inert absorbent material such as vermiculite or sand.[7]

  • Collect and Dispose: Place the absorbed material into a designated, sealed container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

IV. Regulatory Framework

The disposal of hazardous waste in a laboratory setting is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA has established alternative regulations for academic laboratories (40 CFR Part 262, Subpart K) that provide more flexibility than the regulations for industrial generators.[8][9] It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan, which should be aligned with these federal and any applicable state and local regulations.

V. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedural steps outlined in this guide—from wearing the correct PPE to proper containerization and disposal through approved channels—researchers can ensure they are conducting their work in a manner that is safe, compliant, and environmentally conscious. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • EPA tweaks hazardous waste rules for academic labs | News - Chemistry World.
  • Regulation of Laboratory Waste - American Chemical Society.
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Laboratory Waste Management: The New Regulations.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Managing Hazardous Waste Generated in Laboratories - Ohio.gov.
  • Safety Data Sheet - Angene Chemical.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Figshare.
  • EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu.
  • Studies on sulfonamide degradation products | Download Table - ResearchGate.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service.

Sources

Personal protective equipment for handling (3-Aminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling (3-Aminophenyl)methanesulfonamide Safely

This guide provides comprehensive safety protocols and operational plans for the laboratory use of this compound. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you, the researcher, to work with confidence and safety. Our commitment is to provide value beyond the product, ensuring your work is built on a foundation of uncompromisable safety and scientific integrity.

Essential Chemical Identification & Hazard Assessment

Before handling any chemical, a thorough understanding of its identity and inherent hazards is paramount. This compound is intended for laboratory research use only.

Identifier Information
Chemical Name This compound
Synonyms 1-(3-aminophenyl)methanesulfonamide; benzenemethanesulfonamide, 3-amino-
CAS Number 344750-15-8
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol [1]

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined in this guide.

GHS Pictogram Signal Word Hazard Statements

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is designed to provide a robust barrier between you and potential exposure.

Respiratory Protection
  • Why it's essential: The compound is classified with H335, indicating it can cause respiratory irritation.[2] As a solid powder, it poses an inhalation risk, especially during weighing or transfer operations where dust can become airborne.

  • Required Equipment: A NIOSH-approved N95 (or better) particulate respirator is mandatory when handling the solid form outside of a certified chemical fume hood or other ventilated enclosure. Surgical masks are insufficient as they do not protect against chemical dust inhalation.[4]

  • Operational Plan:

    • Ensure you have been properly fit-tested for the selected respirator model as per OSHA standards.[4]

    • Always perform a seal check before entering the work area.

    • Work in a well-ventilated area to minimize dust concentration.[2][5]

Eye and Face Protection
  • Why it's essential: With the H319 classification, direct contact with the eyes can cause serious irritation.[2] Accidental splashes during solution preparation or transfers are a primary risk.

  • Required Equipment: Chemical safety goggles that provide a full seal around the eyes are required at all times.[6] When there is a significant risk of splashing (e.g., handling larger volumes or preparing solutions), a face shield must be worn in addition to safety goggles.[4][6]

  • Operational Plan:

    • Ensure eye protection is rated for chemical splash protection (ANSI Z87.1).

    • Keep an eyewash station readily accessible and verify its functionality weekly.[7]

Hand Protection
  • Why it's essential: The compound causes skin irritation (H315).[2] Your hands are the most likely point of direct contact.

  • Required Equipment: Wear chemical-resistant, powder-free nitrile gloves.[8] Given the nature of laboratory work, a double-gloving technique is strongly recommended to protect against undetected micro-perforations and to allow for safe removal of the outer, contaminated layer.[9]

  • Operational Plan:

    • Inspect gloves for any signs of damage before use.

    • When double-gloving, the inner glove cuff goes under your lab coat sleeve, and the outer glove cuff goes over the sleeve for a complete seal.[9]

    • Change gloves immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures.[4]

Body Protection
  • Why it's essential: To prevent skin contact (H315) and to protect personal clothing from contamination.

  • Required Equipment: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is mandatory.[6][9] Standard cotton lab coats are not recommended as they are absorbent and do not offer sufficient protection against chemical dust or splashes.[8]

  • Operational Plan:

    • Ensure the gown closes in the back to provide a solid protective layer in the front.[6]

    • Remove the gown before leaving the laboratory work area to prevent the spread of contamination.

Operational Workflow: From Preparation to Disposal

A safe workflow is a systematic, self-validating process. The following diagram and steps outline the complete handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssess 1. Conduct Risk Assessment (Review SDS) EngControls 2. Prepare Engineering Controls (Fume Hood / Ventilated Area) RiskAssess->EngControls SelectPPE 3. Gather All Required PPE EngControls->SelectPPE DonPPE 4. Don PPE (Gown, Mask, Goggles, Inner Gloves, Outer Gloves) SelectPPE->DonPPE HandleChem 5. Handle Chemical (Weighing, Transfers, Reactions) DonPPE->HandleChem DoffPPE 6. Doff PPE (Contaminated Layer First) HandleChem->DoffPPE Decon 7. Decontaminate Work Area DoffPPE->Decon Disposal 8. Dispose of Waste (Chemical & PPE) Decon->Disposal

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the location of the nearest safety shower and eyewash station.[7]

    • Prepare your workspace within a certified chemical fume hood or a designated, well-ventilated area.[2]

    • Lay down plastic-backed absorbent pads to contain any potential minor drips or spills.

  • Donning PPE (in order):

    • Disposable Gown

    • Respirator (if required)

    • Safety Goggles / Face Shield

    • Inner Pair of Nitrile Gloves

    • Outer Pair of Nitrile Gloves (over the gown cuff)

  • Chemical Handling:

    • Use the minimum quantity of chemical necessary for your procedure.[10]

    • When weighing the solid, use a spatula and perform the task slowly to avoid creating airborne dust.

    • Keep the container tightly sealed when not in use.[2][5]

  • Doffing PPE (in order to prevent re-contamination):

    • Remove the outer, most contaminated gloves first.

    • Remove the disposable gown, rolling it inward on itself.

    • Remove face shield/goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[9]

  • Decontamination and Disposal:

    • Wipe down all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated PPE (gloves, gown, absorbent pads) and empty chemical containers in a designated hazardous waste container, in accordance with local, state, and federal regulations.[2][11] Do not mix with general laboratory trash.

Emergency Response and Disposal Plan

Preparation for unexpected events is a critical component of laboratory safety.

Minor Spill Response Protocol

This protocol applies to small spills (<5g of solid) that can be safely managed by trained laboratory personnel.

G Spill Spill Occurs Alert 1. Alert Others in the Area Spill->Alert Secure 2. Secure the Area (Restrict Access) Alert->Secure PPE 3. Don Emergency PPE (2x Gloves, Respirator, Goggles) Secure->PPE Contain 4. Gently Cover with Absorbent (Vermiculite or Sand) PPE->Contain Collect 5. Collect Residue (Use non-sparking tools) Contain->Collect Decon 6. Decontaminate Spill Area Collect->Decon Dispose 7. Package & Label Waste Decon->Dispose

Caption: Step-by-step response plan for a minor laboratory spill.

Detailed Spill Cleanup Steps:

  • Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.[12]

  • Ventilate: Increase ventilation to the area, if safe to do so.[13]

  • PPE: Don the appropriate PPE as described above, including a respirator.

  • Contain: Do NOT dry sweep the powder. Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne.[13][14]

  • Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water, using disposable towels.[12]

  • Dispose: Place all used absorbent materials, contaminated towels, and PPE into the hazardous waste container. Seal, label, and arrange for disposal according to institutional guidelines.[12]

First Aid Measures

Immediate and appropriate first aid can significantly mitigate harm from exposure.[2]

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help if skin irritation occurs.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help.[2]

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]
  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). [Link]
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Chemical Safety Guidelines. Texas A&M University-San Antonio. (2021-07-28). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3-Aminophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.